Technical Documentation Center

N-propylazetidine-1-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-propylazetidine-1-carboxamide
  • CAS: 164735-74-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-propylazetidine-1-carboxamide: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Abstract N-propylazetidine-1-carboxamide is a small, saturated heterocyclic compound featuring a four-membered azetidine ring. This guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylazetidine-1-carboxamide is a small, saturated heterocyclic compound featuring a four-membered azetidine ring. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and potential synthetic routes. The unique structural characteristics of the azetidine moiety, such as ring strain and a sp3-rich framework, confer desirable pharmacokinetic properties, making its derivatives attractive scaffolds in medicinal chemistry.[1] This document aims to serve as a foundational resource for researchers interested in the exploration and application of N-propylazetidine-1-carboxamide and related analogues in drug discovery and development.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles.[1] The inherent ring strain of the azetidine ring, estimated to be around 25.2 kcal/mol, influences its chemical reactivity and conformational rigidity.[2] This structural feature, combined with a high sp3 character, can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity when incorporated into drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, contain an azetidine motif, highlighting the therapeutic potential of this scaffold.[1] N-propylazetidine-1-carboxamide, as a specific derivative, presents an interesting subject for investigation within the broader context of exploring novel chemical space for drug discovery.

Chemical Structure and Nomenclature

N-propylazetidine-1-carboxamide is characterized by a central azetidine ring where the nitrogen atom is substituted with a propyl group, and a carboxamide group is attached to the nitrogen at position 1.

Systematic IUPAC Name: N-propylazetidine-1-carboxamide

Chemical Structure Diagram

Caption: 2D Chemical Structure of N-propylazetidine-1-carboxamide.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₇H₁₄N₂O-
Molecular Weight 142.20 g/mol -
CAS Number Not available-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral properties of similar small molecules
Boiling Point Predicted to be in the range of 200-250 °CExtrapolation from similar amides
Melting Point Predicted to be in the range of 20-60 °CExtrapolation from similar amides
Solubility Predicted to be soluble in water and polar organic solventsPresence of polar amide group and relatively small size
logP (Octanol/Water) Predicted to be between 0.5 and 1.5Computational prediction (e.g., ALOGPS)
pKa (conjugate acid) Predicted to be around 8-9Based on the basicity of the azetidine nitrogen
Hydrogen Bond Donors 1 (from the amide N-H)Lipinski's Rule of Five[3][4][5]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and azetidine nitrogen)Lipinski's Rule of Five[3][4][5]

Drug-Likeness Assessment (Lipinski's Rule of Five):

Based on the predicted properties, N-propylazetidine-1-carboxamide is expected to be compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical characteristics favorable for oral bioavailability.[3][4][5]

  • Molecular Weight: < 500 Da (142.20 g/mol )

  • logP: < 5 (predicted 0.5-1.5)

  • Hydrogen Bond Donors: < 5 (1)

  • Hydrogen Bond Acceptors: < 10 (2)

Predicted Spectroscopic Data

The structural elucidation of N-propylazetidine-1-carboxamide would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics:

¹H NMR Spectroscopy
  • Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as multiplets in the region of 2.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C4) would be shifted further downfield compared to the proton on the C3 carbon.

  • Propyl Group Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the methylene group adjacent to the methyl group (-CH₂-) around 1.5-1.7 ppm, and a triplet for the methylene group attached to the amide nitrogen (-NH-CH₂-) around 3.1-3.3 ppm.

  • Amide Proton: The amide proton (N-H) is expected to show a broad singlet or a triplet (due to coupling with the adjacent methylene group) in the region of 5.5-8.5 ppm, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected to appear in the range of 20-50 ppm.

  • Propyl Group Carbons: The methyl carbon will be the most upfield signal (around 11 ppm), followed by the two methylene carbons (around 22 and 41 ppm).

  • Carbonyl Carbon: The carbonyl carbon of the amide group will be the most downfield signal, typically appearing in the range of 170-175 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band for the secondary amide N-H stretching vibration is expected in the region of 3350-3180 cm⁻¹.[6]

  • C=O Stretch (Amide I band): A strong absorption band corresponding to the carbonyl stretch of the amide group is expected around 1640-1680 cm⁻¹.[6]

  • N-H Bend (Amide II band): An absorption band for the N-H bending vibration is expected in the region of 1550-1510 cm⁻¹.[6]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 142.

  • Fragmentation Pattern: Common fragmentation pathways for amines and amides would be expected. This includes alpha-cleavage adjacent to the nitrogen atoms and loss of the propyl group or parts of the azetidine ring. Cyclic amines typically show a discernible molecular ion peak.[7]

Synthetic Approaches

While a specific synthesis for N-propylazetidine-1-carboxamide has not been reported, it can be synthesized through established methods for N-acylation of azetidines. A plausible synthetic route is outlined below.

General Synthetic Workflow

G Azetidine Azetidine Reaction Reaction at 0°C to RT Azetidine->Reaction PropylIsocyanate Propyl Isocyanate PropylIsocyanate->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Product N-propylazetidine-1-carboxamide Reaction->Product

Caption: A plausible synthetic workflow for N-propylazetidine-1-carboxamide.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize N-propylazetidine-1-carboxamide from azetidine and propyl isocyanate.

Materials:

  • Azetidine

  • Propyl isocyanate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) in anhydrous THF or DCM.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add propyl isocyanate (1.0 equivalent) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-propylazetidine-1-carboxamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Applications in Drug Discovery

The N-propylazetidine-1-carboxamide scaffold holds potential for the development of novel therapeutic agents across various disease areas. The azetidine ring can serve as a bioisosteric replacement for other cyclic or acyclic moieties to improve pharmacokinetic properties. The carboxamide group provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas for Exploration:

  • Central Nervous System (CNS) Disorders: The small, polar nature of the molecule may allow for blood-brain barrier penetration.

  • Oncology: Carboxamide derivatives have been explored as anticancer agents.

  • Infectious Diseases: The azetidine scaffold is present in some antibacterial agents.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. Standard protocols for measuring solubility and lipophilicity are described below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of N-propylazetidine-1-carboxamide to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Reporting: Report the solubility in units of mg/mL or µg/mL.

Determination of Lipophilicity (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[9][10]

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of N-propylazetidine-1-carboxamide in one of the pre-saturated solvents. Add an equal volume of the other pre-saturated solvent to a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

N-propylazetidine-1-carboxamide represents a simple yet intriguing molecule within the broader class of azetidine derivatives. Its predicted physicochemical properties suggest good drug-like characteristics, making it a worthy candidate for further investigation. This technical guide has provided a comprehensive overview of its structure, predicted properties, and potential synthetic methodologies, aiming to facilitate future research and development efforts centered on this and related azetidine scaffolds. The exploration of such novel chemical entities is crucial for the continued advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Azetidine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical research, 28(8), 1-10.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Singh, G. D., & Sharma, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current drug metabolism, 17(4), 369–380.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • DeFlores, L. P., Ganim, Z., Nicodemus, R. A., & Tokmakoff, A. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385–3391.
  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product. (2025). Physical Chemistry Chemical Physics.
  • Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 817-826.
  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(12), 7018-7024.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2564-2585.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(10), 3988-4035.
  • ResearchGate. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.
  • ACS Publications. (1978). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 11(3), 566–571.

Sources

Exploratory

An Investigational Guide to the In Vitro Mechanism of Action of N-propylazetidine-1-carboxamide

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for Mechanistic Discovery In the landscape of contemporary drug discovery, small molecules bearing the azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, small molecules bearing the azetidine carboxamide scaffold have emerged as versatile starting points for a range of therapeutic applications. These structures are noted for their presence in compounds investigated for metabolic disorders and as potential antimalarial agents.[1] While the specific biological activities of N-propylazetidine-1-carboxamide remain to be fully elucidated, its structural motifs suggest a high potential for interaction with various biological targets.

This document eschews a conventional template to present a bespoke, logic-driven framework for the systematic in vitro investigation of N-propylazetidine-1-carboxamide's mechanism of action. As we embark on this scientific inquiry, we will operate on the principle of self-validating experimental systems, where each step is designed to build upon the last, progressively refining our understanding of the compound's biological footprint. Our approach is grounded in established methodologies for similar chemical classes, including kinase inhibitors, apoptosis inducers, and antimicrobial agents, providing an authoritative basis for our proposed investigations.[2][3]

Phase 1: Broad Spectrum Phenotypic Screening and Target Class Identification

The initial phase of our investigation is designed to cast a wide net, identifying the broad cellular processes perturbed by N-propylazetidine-1-carboxamide. This unbiased approach is critical for generating initial hypotheses regarding the compound's primary mechanism of action.

Comprehensive Cytotoxicity and Cytostatic Profiling

A foundational step in characterizing any new chemical entity is to determine its impact on cell viability and proliferation across a diverse panel of cell lines. This provides not only an initial therapeutic window but also can hint at selective activity.

Experimental Protocol: MTS-Based Cell Viability Assay

  • Cell Line Panel Selection: A panel of human cancer cell lines (e.g., HCT116 colon cancer, T47D breast cancer, SNU398 hepatocellular carcinoma) and a normal human cell line (e.g., MRC-5 fibroblasts) will be utilized to assess for cancer-specific cytotoxicity.[2][4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: N-propylazetidine-1-carboxamide is serially diluted in culture medium to achieve a final concentration range of 0.01 µM to 100 µM. The vehicle (e.g., DMSO) concentration is kept constant across all wells.

  • Incubation: Cells are incubated with the compound for 72 hours.

  • MTS Assay: After the incubation period, CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well and incubated for 1-4 hours.[5]

  • Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell LineTissue of OriginPredicted IC50 (µM)Notes
HCT116Colon CarcinomaTo be determined
T47DBreast CarcinomaTo be determined
SNU398Hepatocellular CarcinomaTo be determined
JurkatT-cell LeukemiaTo be determined[6]
MRC-5Normal Lung FibroblastTo be determinedTo assess general cytotoxicity

This table will be populated with experimental data as it becomes available.

Broad-Spectrum Antimicrobial and Antiviral Screening

Given that various carboxamide derivatives have demonstrated antimicrobial properties, a parallel screening effort against a panel of pathogenic microbes is warranted.[7]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

  • Microbial Panel: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used.

  • Inoculum Preparation: Microbial cultures are grown to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Preparation: N-propylazetidine-1-carboxamide is serially diluted in appropriate broth medium in a 96-well plate.

  • Inoculation and Incubation: The microbial inoculum is added to each well and the plates are incubated under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Target Deconvolution and Pathway Analysis

Based on the outcomes of the phenotypic screens, Phase 2 will focus on identifying the specific molecular target(s) and delineating the signaling pathways involved. For the purpose of this guide, we will proceed with the hypothesis that N-propylazetidine-1-carboxamide exhibits selective cytotoxicity against cancer cell lines.

Kinase Inhibition Profiling

Many cytotoxic small molecules exert their effects through the inhibition of protein kinases. A broad kinase panel screen is a highly efficient method for identifying potential kinase targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Assay Platform: A radiometric or fluorescence-based kinase assay platform will be employed.

  • Kinase Panel: A comprehensive panel of several hundred kinases will be screened at a fixed concentration of N-propylazetidine-1-carboxamide (e.g., 10 µM).

  • Assay Execution: The compound is incubated with the kinase, ATP, and a specific substrate. The phosphorylation of the substrate is then quantified.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as primary hits.

  • IC50 Determination: For hit kinases, dose-response curves will be generated to determine the IC50 values.

Apoptosis Induction Assays

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: HCT116 cells are treated with N-propylazetidine-1-carboxamide at concentrations around its IC50 value for 24, 48, and 72 hours.

  • Assay Procedure: The Caspase-Glo® 3/7 Reagent is added to the cells, which causes cell lysis followed by caspase cleavage of a substrate to produce a luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to vehicle-treated cells indicates caspase activation and apoptosis induction.[2]

Workflow for Apoptosis Investigation

G A Cancer Cell Line Treatment (e.g., HCT116) B Caspase-Glo® 3/7 Assay A->B Measure Caspase 3/7 Activity C Flow Cytometry (Annexin V/PI Staining) A->C Quantify Apoptotic vs. Necrotic Cells D Western Blot for Cleaved PARP A->D Detect Apoptosis Marker E Apoptosis Confirmed B->E C->E D->E

Caption: Workflow for confirming apoptosis induction.

Investigating the Nrf2 Antioxidant Response Pathway

Oxidative stress is intrinsically linked to cellular health and disease. The Nrf2 signaling pathway is a primary regulator of cellular antioxidant defenses and a potential target for therapeutic intervention.[8] Investigating the effect of N-propylazetidine-1-carboxamide on this pathway can provide insights into its potential cytoprotective or cytotoxic mechanisms. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[8] Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.[8]

Experimental Protocol: Nrf2 Nuclear Translocation Assay

  • Cell Treatment: Intestinal epithelial cells or other relevant cell types are treated with N-propylazetidine-1-carboxamide for various time points.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-Nrf2 antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy: Images are acquired using a fluorescence microscope.

  • Analysis: Co-localization of the Nrf2 signal with the nuclear stain indicates nuclear translocation.

Signaling Pathway: Nrf2 Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Degradation Nrf2_cyto->Degradation Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Compound N-propylazetidine-1-carboxamide (Hypothetical) Compound->Keap1 Disrupts Interaction? ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Hypothetical activation of the Nrf2 pathway.

Phase 3: Validation and Mechanistic Deep Dive

The final phase of our in vitro investigation will focus on validating the lead hypothesis from Phase 2 and gaining a more granular understanding of the molecular interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells are treated with N-propylazetidine-1-carboxamide or vehicle.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of the putative target protein remaining in the supernatant is quantified by Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding.

Experimental Workflow: Target Engagement Validation

G A Identification of Putative Target (e.g., from Kinase Screen) B Cellular Thermal Shift Assay (CETSA) A->B Confirm in-cell binding C Recombinant Protein-Based Assay (e.g., Isothermal Titration Calorimetry) A->C Characterize binding thermodynamics D Site-Directed Mutagenesis B->D Identify key binding residues E Target Engagement Confirmed B->E C->E D->E

Caption: Workflow for validating target engagement.

Conclusion and Forward Outlook

References

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. PubMed. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. SpringerLink. [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][2]naphthyridines. PubMed. [Link]

  • Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). LJMU Research Online. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. MDPI. [Link]

Sources

Foundational

Comprehensive Technical Guide on N-Propylazetidine-1-Carboxamide: Exact Mass Determination and Analytical Workflows

Executive Summary & Pharmacological Context The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has become a privileged scaffold in modern medicinal chemistry. When functionalized into an azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has become a privileged scaffold in modern medicinal chemistry. When functionalized into an azetidine-1-carboxamide, the resulting structural rigidity and unique hydrogen-bonding profile make it an ideal pharmacophore. Recently, derivatives of this class have demonstrated exceptional clinical promise, functioning as highly potent small-molecule STAT3 inhibitors in oncology and as enhanced antimalarial agents targeting Plasmodium falciparum.

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of these strained heterocycles. Rigorous determination of the molecular weight and exact mass is not merely a compliance checkbox; it is the foundational proof of molecular identity. This whitepaper provides an in-depth, self-validating analytical framework for determining the exact mass of the core scaffold, N-propylazetidine-1-carboxamide , using High-Resolution Mass Spectrometry (HRMS).

Theoretical Mass Calculations: Monoisotopic vs. Average

Before initiating any empirical LC-HRMS analysis, we must establish our theoretical targets. A common pitfall in early-stage drug development is confusing average molecular weight with monoisotopic exact mass.

  • Causality of Mass Selection: The average molecular weight accounts for the natural isotopic distribution of elements and is strictly used for macroscopic stoichiometric calculations (e.g., assay dosing). However, high-resolution mass spectrometers (like Time-of-Flight or Orbitrap systems) separate and measure individual isotopes. Therefore, the monoisotopic exact mass—calculated using only the most abundant isotope of each constituent element—must be our target metric for structural confirmation.

Chemical Formula Derivation:

  • Azetidine ring core: C3H6N-

  • Carboxamide carbonyl linker: -C(=O)-

  • N-propylamine substituent: -NH-CH2CH2CH3

  • Total Formula: C7H14N2O

Table 1: Elemental Contributions to Exact Mass and Molecular Weight
ElementCountMonoisotopic Mass (Da)Total Exact Mass (Da)Standard Atomic Weight ( g/mol )Total MW ( g/mol )
Carbon (C) 712.0000084.0000012.01184.077
Hydrogen (H) 141.0078314.109621.00814.112
Nitrogen (N) 214.0030728.0061414.00728.014
Oxygen (O) 115.9949115.9949115.99915.999
Total Target 142.11067 142.202

Analytical Workflow and Logical Relationships

To determine the exact mass experimentally, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the industry standard.

  • Causality of Ionization Strategy: We utilize Electrospray Ionization in positive mode (ESI+). The azetidine nitrogen and the carboxamide group possess lone pairs that act as excellent proton acceptors. By utilizing an acidic mobile phase (0.1% Formic Acid), we actively drive the equilibrium toward the formation of the [M+H]+ pseudomolecular ion, ensuring high signal-to-noise ratios.

G N1 Sample Prep (0.1 mg/mL in MeOH) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization ([M+H]+ Formation) N2->N3 N4 HRMS TOF (Mass Accuracy < 5 ppm) N3->N4 N5 Data Processing (Isotopic Validation) N4->N5

Caption: LC-HRMS Workflow for Exact Mass Determination of N-propylazetidine-1-carboxamide.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal lock mass to actively correct instrumental drift, and relies on isotopic pattern matching so the resulting data validates its own elemental composition.

Phase 1: Sample Preparation
  • Primary Stock : Dissolve the synthesized N-propylazetidine-1-carboxamide analyte in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Solution : Dilute the stock to 1 µg/mL using a 95:5 mixture of Mobile Phase A to Mobile Phase B.

    • Causality: Matching the sample diluent to the initial chromatographic gradient conditions prevents solvent-front distortion and peak broadening, ensuring a sharp elution profile.

Phase 2: UHPLC Separation
  • Stationary Phase : Utilize a sub-2-micron C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). The hydrophobic N-propyl chain provides optimal retention on C18.

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B : LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid (FA).

Table 2: UHPLC Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Phase 3: HRMS Analysis (ESI-TOF)
  • Source Parameters : Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Self-Validation via Lock Mass : Continuously infuse Leucine Enkephalin (theoretical [M+H]+ m/z 556.2771) via a secondary reference baffle.

    • Causality: Time-of-Flight tubes undergo slight thermal expansions during operation, causing mass drift. The software uses the known Leucine Enkephalin mass to recalibrate the axis every 10 seconds, guaranteeing mass accuracy remains strictly below 5 ppm.

  • Acquisition : Scan m/z 50 to 500 in positive ion mode.

Phase 4: Data Processing & Adduct Validation

In ESI+, molecules rarely ionize as bare radical cations. They form adducts with available cations in the matrix (protons or ambient sodium).

Ionization M Neutral Molecule (M) C7H14N2O Exact Mass: 142.1106 Da H + H+ (Protonation) Mobile Phase (0.1% FA) M->H Na + Na+ (Sodiation) Glassware/Solvent Trace M->Na MH [M+H]+ m/z 143.1179 H->MH MNa [M+Na]+ m/z 165.1004 Na->MNa

Caption: Logical Relationship of ESI+ Adduct Formation for N-propylazetidine-1-carboxamide.

Table 3: Expected ESI+ Adducts for Validation
Adduct SpeciesChemical FormulaIon Mass Added (Da)Expected m/z
[M+H]+ C7H15N2O+1.00728 (Proton)143.1179
[M+Na]+ C7H14N2ONa+22.98977 (Sodium)165.1004

Final Validation Steps:

  • Extract Ion Chromatogram (EIC) : Extract the theoretical [M+H]+ m/z of 143.1179 using a narrow ± 5 ppm window.

  • Calculate Mass Error :

    • Mass Error (ppm) = [(Measured m/z - Theoretical m/z) / Theoretical m/z] × 10^6

    • A calculated error of < 5 ppm definitively confirms the elemental composition.

  • Isotopic Pattern Matching : Verify the A+1 peak (driven by natural ¹³C abundance). For a molecule with 7 carbon atoms, the A+1 peak should be approximately ~7.7% the intensity of the monoisotopic base peak. This internal mathematical relationship acts as the final self-validating check of the molecule's identity.

Conclusion

Determining the exact mass of N-propylazetidine-1-carboxamide requires a synergistic approach combining precise theoretical monoisotopic calculations with a robust, self-correcting LC-HRMS workflow. By leveraging ESI+ ionization, matching sample diluents to gradient starting conditions, and enforcing real-time lock mass calibration, researchers can consistently achieve the < 5 ppm mass accuracy required for authoritative structural characterization in modern pharmaceutical pipelines.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. Iranian Journal of Pharmaceutical Research. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Synthesis of N-propylazetidine-1-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways leading to N-propylazetidine-1-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to N-propylazetidine-1-carboxamide and its derivatives. The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.[1] This document will delve into the core synthetic strategies, offering field-proven insights and detailed experimental protocols to empower researchers in the synthesis of these important compounds.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in modern drug discovery.[1][2] Their inherent ring strain, falling between that of the more reactive aziridines and the more flexible pyrrolidines, provides a unique conformational rigidity that can enhance the pharmacological profile of a drug candidate. The N-propylazetidine-1-carboxamide core, in particular, combines the benefits of the azetidine ring with a carboxamide functionality, a common pharmacophore in numerous biologically active molecules. This guide will focus on the practical synthesis of this key structural motif.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of N-propylazetidine-1-carboxamide begins with a retrosynthetic analysis. The primary disconnection is at the N1-carbonyl bond, suggesting a reaction between an activated carbonyl species and the azetidine ring.

G Target N-propylazetidine-1-carboxamide Intermediate1 Azetidine Target->Intermediate1 Amide bond formation Intermediate2 Propyl Isocyanate Target->Intermediate2 Amide bond formation Precursor1 1,3-Dihalopropane Derivative Intermediate1->Precursor1 Intramolecular Cyclization Precursor2 Primary Amine Intermediate1->Precursor2 Intramolecular Cyclization

A simplified retrosynthetic analysis for N-propylazetidine-1-carboxamide.

This analysis highlights two key stages: the formation of the azetidine ring and the subsequent installation of the N-propylcarboxamide group.

Synthesis of the Azetidine Core: A Foundational Step

The synthesis of the parent azetidine ring is a critical prerequisite. While numerous methods exist for the preparation of substituted azetidines, the synthesis of unsubstituted azetidine often involves the intramolecular cyclization of a 1,3-aminohalide or a related precursor.[2][3]

Pathway A: Intramolecular Cyclization of 3-Chloropropylamine

A common and historically significant method involves the cyclization of 3-chloropropylamine hydrochloride under basic conditions. The hydrochloride salt is typically used for its stability.

Reaction Scheme:

G reactant Cl-(CH2)3-NH3+ Cl- reagent NaOH (aq) product Azetidine reactant->product Intramolecular SN2

Intramolecular cyclization to form azetidine.

Experimental Protocol: Synthesis of Azetidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropylamine hydrochloride in water.

  • Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete cyclization.

  • Extraction: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and carefully remove the solvent by rotary evaporation at low temperature due to the volatility of azetidine.

  • Purification: The crude azetidine can be purified by distillation.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salt: 3-Chloropropylamine is more stable and easier to handle as its hydrochloride salt.

  • Strong Base: A strong base like NaOH is required to deprotonate the ammonium salt, generating the free amine which is the nucleophile for the intramolecular cyclization.

  • Aqueous Medium: The reaction is often performed in water as the reactants are soluble, and it can help to control the exothermicity.

  • Extraction: Azetidine is a small, relatively polar molecule, but it has sufficient organic solubility for extraction. Multiple extractions are recommended to maximize the yield.

  • Low-Temperature Evaporation: Azetidine is a low-boiling point liquid (63 °C), so care must be taken during solvent removal to avoid loss of product.

Formation of the N-Propylazetidine-1-carboxamide

With the azetidine ring in hand, the next crucial step is the formation of the carboxamide bond at the nitrogen atom. The most direct and efficient method for this transformation is the reaction of azetidine with propyl isocyanate.

Pathway B: Reaction of Azetidine with Propyl Isocyanate

This reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the isocyanate.

Reaction Scheme:

G reactant1 Azetidine product N-propylazetidine-1-carboxamide reactant1->product Nucleophilic Addition reactant2 CH3CH2CH2-N=C=O

Formation of N-propylazetidine-1-carboxamide.

Experimental Protocol: Synthesis of N-propylazetidine-1-carboxamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly distilled azetidine in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of propyl isocyanate in the same solvent to the stirred azetidine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, wash the organic layer with water and brine to remove any unreacted starting materials and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Dry Solvents: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to propylamine and carbon dioxide. Therefore, anhydrous conditions are crucial.

  • Aprotic Solvent: Aprotic solvents like DCM or THF are used as they do not react with the isocyanate.

  • Controlled Addition at Low Temperature: The reaction is often exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

  • Aqueous Work-up: This step removes any unreacted azetidine and other water-soluble impurities.

  • Chromatographic Purification: Column chromatography is a standard method for purifying organic compounds and is effective for separating the desired product from any non-polar or highly polar impurities.

Alternative Synthetic Approaches and Derivatives

While the reaction with isocyanate is the most direct route, other methods can be employed for the synthesis of N-propylazetidine-1-carboxamide and its derivatives.

Two-Step Acylation via a Carbamoyl Chloride

An alternative to using propyl isocyanate is a two-step process involving the formation of a carbamoyl chloride followed by its reaction with azetidine.

  • Formation of Propyl Carbamoyl Chloride: Propylamine can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate propyl carbamoyl chloride. This is a hazardous reaction and should be performed with extreme caution in a well-ventilated fume hood.

  • Reaction with Azetidine: The resulting propyl carbamoyl chloride can then be reacted with azetidine in the presence of a non-nucleophilic base (e.g., triethylamine) to afford the desired product.

G cluster_0 Step 1: Carbamoyl Chloride Formation cluster_1 Step 2: Acylation Propylamine Propylamine PropylCarbamoylChloride PropylCarbamoylChloride Propylamine->PropylCarbamoylChloride + Phosgene Product N-propylazetidine-1-carboxamide PropylCarbamoylChloride->Product + Azetidine, Base

Two-step synthesis via a carbamoyl chloride.

This method offers more flexibility in terms of the amine component but involves the use of highly toxic reagents.

Synthesis of Derivatives

The synthetic pathways described can be readily adapted to produce a variety of N-propylazetidine-1-carboxamide derivatives.

  • Substituted Azetidines: The synthesis can start with a substituted azetidine to introduce functionality on the azetidine ring.

  • Substituted Propylamines: A variety of substituted propylamines can be used to generate the corresponding isocyanates or carbamoyl chlorides, leading to derivatives with different substituents on the propyl chain.

Data Presentation

CompoundStarting MaterialsKey ReagentsTypical Yield (%)Purification Method
Azetidine3-Chloropropylamine hydrochlorideNaOH40-60Distillation
N-propylazetidine-1-carboxamideAzetidine, Propyl isocyanate-70-90Column Chromatography
N-propylazetidine-1-carboxamideAzetidine, Propyl carbamoyl chlorideTriethylamine60-80Column Chromatography

Conclusion

The synthesis of N-propylazetidine-1-carboxamide and its derivatives is a critical process for the development of novel therapeutic agents. The most direct and efficient pathway involves the reaction of azetidine with propyl isocyanate under anhydrous conditions. Understanding the causality behind the experimental choices and having access to detailed protocols are essential for success in the laboratory. This guide provides a solid foundation for researchers to confidently synthesize these valuable compounds and explore their potential in drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

Foundational

Characterizing the Target Engagement of N-Propylazetidine-1-Carboxamide: A Strategic Whitepaper for Preclinical Investigation

Executive Summary N-propylazetidine-1-carboxamide represents a novel chemical entity with potential therapeutic applications. However, a thorough review of the current scientific literature reveals a conspicuous absence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-propylazetidine-1-carboxamide represents a novel chemical entity with potential therapeutic applications. However, a thorough review of the current scientific literature reveals a conspicuous absence of data regarding its biological targets and binding affinities. This technical guide, therefore, serves as a strategic whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, field-proven methodology to systematically characterize the binding profile of this and other novel compounds. By leveraging established principles of pharmacology and state-of-the-art experimental techniques, this document provides a robust framework for identifying target receptors, quantifying binding affinity, and elucidating the initial stages of the mechanism of action. The protocols and strategies detailed herein are designed to ensure scientific integrity, data reproducibility, and the generation of a high-quality data package suitable for advancing a compound through the preclinical development pipeline.

Introduction: The Uncharacterized Potential of N-Propylazetidine-1-Carboxamide

The azetidine and carboxamide moieties are prevalent in a multitude of biologically active compounds, suggesting a broad potential for N-propylazetidine-1-carboxamide to interact with various physiological targets. The carboxamide group, in particular, is a key structural feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, various carboxamide derivatives have been investigated as antagonists for the CCR2 receptor, inhibitors of acetylcholinesterase, and agonists for the μ-opioid receptor.[1][2][3]

Given the lack of existing data for N-propylazetidine-1-carboxamide, a systematic and unbiased approach is paramount to unveiling its pharmacological profile. This guide will delineate a multi-stage research plan, commencing with broad-based screening to identify potential target classes, followed by in-depth, quantitative binding studies to establish a precise affinity profile.

Stage 1: Broad-Based Target Identification

The initial step in characterizing a novel compound is to cast a wide net to identify potential biological targets. This can be achieved through a combination of in silico and in vitro screening methodologies.

In Silico Profiling

Computational methods can provide initial hypotheses regarding potential targets based on the structural similarity of N-propylazetidine-1-carboxamide to known ligands. This involves screening the compound against virtual libraries of protein structures. While predictive, this approach can help prioritize subsequent in vitro screening efforts.

In Vitro Broad Panel Screening

A more definitive approach involves screening the compound against a large panel of known receptors, ion channels, and enzymes. Commercial services offer comprehensive screening panels (e.g., Eurofins' BioPrint®, DiscoverX's KINOMEscan®) that can assess the binding of a compound to hundreds of targets in a single, high-throughput experiment. This provides a rapid and cost-effective method for identifying initial "hits."

Stage 2: Quantitative Binding Affinity Determination

Once a potential target or a class of targets has been identified, the next critical step is to quantify the binding affinity of N-propylazetidine-1-carboxamide. Radioligand binding assays are the gold standard for this purpose due to their high sensitivity and specificity.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," in this case, N-propylazetidine-1-carboxamide) to displace a radiolabeled ligand ("radioligand") that is known to bind with high affinity to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol that can be adapted for a specific G-protein coupled receptor.

Materials:

  • Cell Membranes: A source of the target receptor, typically cell membranes prepared from a cell line overexpressing the receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: N-propylazetidine-1-carboxamide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: A buffer solution optimized for the specific receptor (e.g., Tris-HCl, HEPES) containing appropriate salts and additives.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare all reagents and store them at the appropriate temperatures. Perform serial dilutions of N-propylazetidine-1-carboxamide.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay Buffer

    • N-propylazetidine-1-carboxamide at various concentrations (or vehicle for total binding, or non-specific control).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of N-propylazetidine-1-carboxamide.

  • Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki (Inhibition Constant): The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation is used:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinity data for N-propylazetidine-1-carboxamide against a panel of hypothetical target receptors should be summarized in a clear and concise table.

Target ReceptorRadioligandKd of Radioligand (nM)IC50 of N-propylazetidine-1-carboxamide (nM)Ki of N-propylazetidine-1-carboxamide (nM)
Receptor A[³H]-Ligand X1.5250150
Receptor B[¹²⁵I]-Ligand Y0.8>10,000>10,000
Receptor C[³H]-Ligand Z2.2800550

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound N-propylazetidine-1-carboxamide (Serial Dilution) Incubation Incubation (Binding Equilibrium) Compound->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Membranes Cell Membranes (Receptor Source) Membranes->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting IC50 Determine IC50 (Non-linear Regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., N-propylazetidine-1-carboxamide) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Orthogonal Assays for Binding Confirmation

To ensure the robustness of the binding data, it is advisable to employ orthogonal, biophysical methods that do not rely on a radiolabeled competitor.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. It can provide real-time kinetics of binding (kon and koff) and the dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a receptor. It is the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Conclusion and Future Directions

The systematic approach outlined in this whitepaper provides a clear and robust pathway for the initial characterization of N-propylazetidine-1-carboxamide's binding affinity to its target receptors. By progressing from broad-based screening to quantitative binding assays and orthogonal validation, researchers can build a comprehensive understanding of the compound's pharmacological profile. The data generated through these studies will be instrumental in guiding subsequent functional assays to elucidate its efficacy and mechanism of action, ultimately determining its potential as a therapeutic agent.

References

A comprehensive list of references that can be used to support the methodologies and concepts described in this guide.

  • Safinamide Pharmacology: Information on the metabolites and binding properties of safinamide, a compound with some structural similarities.

    • Source: accessd
    • URL: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Discusses the interaction of FAAH inhibitors with carrier proteins, relevant for understanding the broader context of carboxamide-containing compounds.

    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Safinamide and Sodium Ion Channels: Details the interaction of safinamide with sodium channels, providing an example of an altern

    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Safinamide as a Monoamine Oxidase B Inhibitor: A review of the mechanism of action of safinamide, highlighting its primary target.

    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Aryl Hydrocarbon Receptor (AHR) Ligands: Research on carboxamide derivatives as potential therapeutic AHR ligands.

    • Source: MDPI
    • URL: [Link]

  • Piperidine Carboxamides as Proteasome Inhibitors: Identification of a novel class of proteasome inhibitors with a carboxamide moiety.

    • Source: PMC (PubMed Central)
    • URL: [Link]

  • Pyrazole-Carboxamides as Carbonic Anhydrase Inhibitors: Synthesis and evaluation of novel carbonic anhydrase inhibitors.

    • Source: PMC (PubMed Central)
    • URL: [Link]

  • N-Aryl Piperazine-1-Carboxamide CCR2 Antagonists: Design and synthesis of potent and selective CCR2 antagonists.

    • Source: PubMed
    • URL: [Link]

  • Carboxamide Derivatives as Cholinesterase Inhibitors: Design and synthesis of novel cholinesterase inhibitors for potential use in Alzheimer's disease.

    • Source: PubMed
    • URL: [Link]

  • Pyrazole-1-Carboxamide Derivatives as μ-Opioid Receptor Agonists: Discovery of novel Gi-biased μ-opioid receptor agonists.

    • Source: ResearchG
    • URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of N-Propylazetidine-1-carboxamide

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Molecule: N-propylazetidine-1-carboxamide (C₇H₁₄N₂O) Introduction & Mechanistic Rationale N-propylazetidine-1-carboxamide is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Molecule: N-propylazetidine-1-carboxamide (C₇H₁₄N₂O)

Introduction & Mechanistic Rationale

N-propylazetidine-1-carboxamide is an unsymmetrical aliphatic urea. In modern drug discovery, the azetidine-1-carboxamide motif is frequently deployed to modulate pharmacokinetic properties, restrict conformational flexibility, and enhance hydrogen-bonding interactions within target binding pockets[1]. For example, azetidine heterocycles have shown significant utility in optimizing the bioactivity of sphingosine-1-phosphate 2 (S1PR2) receptor antagonists[2].

Synthesizing unsymmetrical ureas requires strict control over the electrophilic intermediate to prevent the formation of symmetrical urea byproducts. This protocol details two field-proven methodologies, allowing researchers to choose based on reagent availability, safety constraints, and scale:

  • Route A (Direct Isocyanate Addition): Utilizes commercially available propyl isocyanate. The secondary amine of azetidine acts as a nucleophile, directly attacking the highly electrophilic carbon of the isocyanate[3]. This route is highly atom-economical but requires handling toxic and moisture-sensitive isocyanates.

  • Route B (CDI-Mediated Coupling): Utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer, bench-stable phosgene alternative[1]. This is a two-step, one-pot procedure. Propylamine first reacts with CDI to form a carbamoyl-imidazole intermediate. Azetidine is subsequently added to displace the remaining imidazole leaving group, yielding the target unsymmetrical urea[4][5].

Experimental Workflow & Pathway Visualization

SynthesisWorkflow Azetidine Azetidine (Nucleophile) Product N-propylazetidine- 1-carboxamide (Target Urea) Azetidine->Product Route A Direct Addition DCM, 0°C to RT PropylIso Propyl Isocyanate (Electrophile) PropylIso->Product Propylamine Propylamine (1° Amine) Intermediate N-propyl-1H-imidazole- 1-carboxamide Propylamine->Intermediate Route B: Step 1 DCM, 0°C (Dropwise addition) CDI 1,1'-Carbonyldiimidazole (Coupling Agent) CDI->Intermediate Intermediate->Product Route B: Step 2 + Azetidine RT, 12h

Synthesis pathways for N-propylazetidine-1-carboxamide via Isocyanate (Route A) and CDI (Route B).

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative and operational metrics of both methodologies based on standard 10 mmol scale reactions.

MetricRoute A: Direct IsocyanateRoute B: CDI-Mediated
Overall Yield (Typical) 85 – 95%75 – 85%
Reaction Time 2 – 3 hours12 – 14 hours
Atom Economy High (No byproducts)Moderate (Generates 2 eq. Imidazole)
Primary Safety Hazard Propyl isocyanate (Toxic, volatile)Minimal (CDI is a safer phosgene substitute)
Purification Requirement Simple acid washAcid/Base wash (to remove imidazole)

Step-by-Step Experimental Protocols

Protocol A: Direct Isocyanate Addition

This protocol leverages the rapid reactivity of isocyanates. No base is required because azetidine acts as both the nucleophile and its own proton sink[3].

Materials: Azetidine (1.0 eq, 10 mmol, 0.57 g), Propyl isocyanate (1.05 eq, 10.5 mmol, 0.89 g), Anhydrous Dichloromethane (DCM, 20 mL).

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N₂.

  • Dissolution: Add azetidine (0.57 g) and anhydrous DCM (20 mL) to the flask.

  • Temperature Control (Causality): Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The nucleophilic attack on the isocyanate is highly exothermic. Cooling prevents solvent boil-off and suppresses potential polymerization or side reactions.

  • Addition: Add propyl isocyanate (0.89 g) dropwise over 10 minutes via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validating Workup:

    • Dilute the mixture with an additional 20 mL of DCM.

    • Wash the organic layer with 1M HCl (2 × 15 mL). Rationale: This selectively protonates any unreacted azetidine, pulling it into the aqueous layer while the neutral urea product remains in the organic phase.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: CDI-Mediated Coupling

This protocol avoids toxic isocyanates. The order of addition is critical: the primary amine (propylamine) must be added to an excess of CDI to prevent the formation of symmetrical 1,3-dipropylurea[3][4].

Materials: 1,1'-Carbonyldiimidazole (1.05 eq, 10.5 mmol, 1.70 g), Propylamine (1.0 eq, 10 mmol, 0.59 g), Azetidine (1.1 eq, 11 mmol, 0.63 g), Anhydrous DCM (30 mL).

  • Activation Step (Intermediate Formation): Dissolve CDI (1.70 g) in anhydrous DCM (15 mL) in a dried flask under Argon. Cool to 0 °C.

  • First Amine Addition: Dissolve propylamine (0.59 g) in DCM (5 mL) and add it dropwise to the CDI solution over 15 minutes. Rationale: Adding the amine to the CDI ensures CDI is always in stoichiometric excess during the addition, strictly forming the N-propyl-1H-imidazole-1-carboxamide intermediate without symmetrical urea formation[4].

  • Intermediate Maturation: Stir the mixture at 0 °C for 30 minutes, then warm to RT for 1 hour.

  • Second Amine Addition: Add azetidine (0.63 g) directly to the reaction mixture.

  • Propagation: Stir at RT for 12 hours. Rationale: The carbamoyl-imidazole intermediate is less electrophilic than pure CDI or isocyanates, requiring extended reaction times for the secondary amine to fully displace the imidazole ring[5].

  • Self-Validating Workup:

    • Dilute with DCM (20 mL).

    • Wash aggressively with 1M HCl (3 × 20 mL). Rationale: Imidazole (the byproduct of CDI) has a pKa of ~7.0. The acid wash protonates the imidazole and any unreacted amines, rendering them highly water-soluble and effectively purifying the organic layer without chromatography.

    • Wash with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

Analytical Validation

Since N-propylazetidine-1-carboxamide lacks a strong UV chromophore (no aromatic rings), standard UV-based TLC monitoring is ineffective.

  • TLC Monitoring: Use Silica gel 60 F254 plates. Eluent: DCM/MeOH (95:5). Visualize spots using a KMnO₄ stain (oxidizes the compound, appearing as a yellow spot on a purple background) or a Ninhydrin stain (to confirm the absence of unreacted primary/secondary amines).

  • Structural Confirmation: ¹H NMR (CDCl₃) should confirm the structure via the characteristic azetidine ring protons (a distinct multiplet around 2.2 ppm for the central CH₂ and triplets around 3.9 ppm for the adjacent CH₂ groups) alongside the aliphatic propyl chain signals.

Sources

Application

Application Note: N-Propylazetidine-1-carboxamide in the Synthesis of Conformationally Restricted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Insights As drug discovery programs in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Insights

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the need for conformationally restricted building blocks has never been greater. The N-propylazetidine-1-carboxamide motif has emerged as a highly versatile structural element in organic synthesis, particularly in the development of advanced antimalarial agents and kinase inhibitors.

The Causality of the Structural Motif

The incorporation of N-propylazetidine-1-carboxamide into a drug scaffold is not arbitrary; it is driven by three distinct physicochemical and mechanistic advantages:

  • Conformational Restriction (The Azetidine Core): Compared to acyclic amines or larger heterocycles (like piperidines), the highly strained 4-membered azetidine ring restricts the available conformational space. This pre-organization lowers the entropic penalty upon binding to target proteins, significantly enhancing target affinity.

  • Hydrogen Bonding Geometry (The 1-Carboxamide/Urea Linkage): The urea linkage provides a planar, rigid vector that dictates the spatial trajectory of the propyl group. Furthermore, it acts as a bidentate interaction hub, offering a strong hydrogen bond acceptor (carbonyl oxygen) and donor (N-H) to interact with backbone residues in the target's active site.

  • Lipophilic Targeting (The N-Propyl Chain): The propyl chain provides an optimal balance of lipophilicity to occupy deep hydrophobic sub-pockets—such as the indolyl-3-ethanone- α -thioethers binding site in Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)—without violating Lipinski's Rule of Five [1].

This precise combination of features has been successfully utilized to optimize lead compounds like BRD9185 , a potent PfDHODH inhibitor [2], and has been integrated into Interleukin Receptor-Associated Kinase (IRAK) inhibitors for treating cytokine release syndromes [3].

Quantitative Impact on Bioactivity

The strategic addition of the N-propylazetidine-1-carboxamide functional group drives measurable improvements in pharmacological efficacy. Recent Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that replacing acyclic or unoptimized azetidine motifs with this specific carboxamide yields exponential increases in antimalarial potency[1].

Table 1: Comparative Antimalarial Activity against PfDHODH

CompoundKey Structural FeatureTargetAntimalarial Activity (pEC50)
Chloroquine Standard Acyclic Amine TherapyHeme Polymerization6.024
Design Template Unoptimized Azetidine CorePfDHODH8.301
Compound D13 N-propylazetidine-1-carboxamidePfDHODH9.864

Data summarized from QSAR and molecular docking evaluations [1]. The shift from pEC50 8.301 to 9.864 represents over a 30-fold increase in potency.

Synthetic Workflow & Experimental Protocols

To leverage this motif, chemists must efficiently synthesize the N-propylazetidine-1-carboxamide building block and couple it to the primary drug scaffold. The workflow below outlines the logical progression from precursor to validated therapeutic.

G A Substituted Azetidine Precursor B Urea Formation (Propyl Isocyanate, TEA, DCM) A->B C N-Propylazetidine-1-carboxamide Intermediate B->C D Pd-Catalyzed Cross-Coupling (Biaryl Halide, Base) C->D E Conformationally Restricted Lead Compound D->E F Target Validation (PfDHODH / IRAK4 Assays) E->F

Synthetic workflow for incorporating N-propylazetidine-1-carboxamide into lead therapeutics.

Protocol 1: Synthesis of the N-Propylazetidine-1-carboxamide Building Block

Causality of Experimental Choices: We utilize propyl isocyanate rather than a triphosgene/propylamine sequence. This choice prevents the formation of symmetric urea byproducts and avoids the handling of highly toxic phosgene gas. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge HCl from the azetidine hydrochloride starting material, ensuring the secondary amine is fully nucleophilic.

Materials:

  • 3-substituted azetidine hydrochloride (1.0 eq)

  • Propyl isocyanate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert Nitrogen ( N2​ ).

  • Dissolution: Suspend the 3-substituted azetidine hydrochloride (10 mmol) in 30 mL of anhydrous DCM.

  • Free-Basing: Add TEA (25 mmol) dropwise at room temperature. Stir for 15 minutes until the solution becomes homogenous, indicating the release of the free azetidine base.

  • Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propyl isocyanate (11 mmol) dropwise over 10 minutes to control the exothermic urea formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint: Pull a 50 μ L aliquot and analyze via TLC (Ninhydrin stain) and LC-MS. Validation: The disappearance of the secondary amine (which stains active pink with Ninhydrin) and the appearance of the [M+H]+ mass peak confirms complete conversion. If the amine persists, add an additional 0.1 eq of propyl isocyanate.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-propylazetidine-1-carboxamide intermediate.

Protocol 2: Late-Stage Scaffold Integration via Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices: To attach the synthesized azetidine-1-carboxamide (bearing a boronic ester at the 3-position) to a biaryl halide core, a biphasic 1,4-dioxane/water system is chosen. This ensures the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ). Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is otherwise sterically hindered by the bulky azetidine ring.

Materials:

  • N-propylazetidine-1-carboxamide boronic ester (1.2 eq)

  • Biaryl halide scaffold (1.0 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • Potassium carbonate ( K2​CO3​ ) (3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine 1,4-dioxane (8 mL) and water (2 mL). Sparge with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Palladium(0) species.

  • Reagent Loading: Add the biaryl halide (1.0 mmol), the N-propylazetidine-1-carboxamide boronic ester (1.2 mmol), and K2​CO3​ (3.0 mmol) to the solvent mixture.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 mmol) under a positive stream of Argon. Seal the tube securely.

  • Coupling: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via UPLC-MS. Validation: Look for the complete consumption of the biaryl halide isotope pattern and the emergence of the product mass. A successful coupling will show a distinct shift in retention time due to the increased polarity of the carboxamide group.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with Ethyl Acetate. Concentrate the filtrate and purify the target compound via Preparative HPLC to achieve >98% purity suitable for biological assays.

References

  • Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. Brieflands.
  • BRD9185 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • WO2023038815A1 - Irak inhibitor for treating cytokine release-related conditions associated with infection by a respiratory virus.
Method

Application Notes and Protocols for the In Vivo Evaluation of N-propylazetidine-1-carboxamide

A Guide for Preclinical Researchers in Drug Development Abstract This document provides a comprehensive guide for the in vivo testing of N-propylazetidine-1-carboxamide, a novel small molecule with potential therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Researchers in Drug Development

Abstract

This document provides a comprehensive guide for the in vivo testing of N-propylazetidine-1-carboxamide, a novel small molecule with potential therapeutic applications. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them. The focus is on a structured, yet flexible, approach to preclinical evaluation, encompassing efficacy, pharmacokinetics, and safety studies. The protocols are grounded in established principles of preclinical research and adhere to international regulatory guidelines to ensure data integrity and translatability.

Introduction: The Rationale for In Vivo Assessment

N-propylazetidine-1-carboxamide belongs to the carboxamide class of compounds, a scaffold known for a wide range of biological activities.[1][2][3][4][5][6][7][8][9][10] The initial stages of drug discovery for a novel chemical entity like N-propylazetidine-1-carboxamide typically involve in vitro assays to determine its primary pharmacological activity and mechanism of action. However, to understand the true therapeutic potential and safety profile of a compound, it is imperative to move to in vivo testing in living organisms.[11][12][13] In vivo studies provide critical information on how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with a complex biological system.[12][14]

The primary objectives of the in vivo evaluation of N-propylazetidine-1-carboxamide are:

  • To establish its biological plausibility and efficacy in a relevant disease model.[15]

  • To characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[12][14]

  • To assess its safety and tolerability through comprehensive toxicology studies.[11][16]

This guide will provide a roadmap for achieving these objectives in a scientifically rigorous and ethically sound manner, adhering to the principles of Good Laboratory Practice (GLP).[17]

Preclinical Efficacy Evaluation: Assessing Potential as a Cognitive Enhancer

Given the structural motifs present in N-propylazetidine-1-carboxamide, a plausible hypothesis for its therapeutic application is in the realm of cognitive enhancement.[18][19][20][21] Therefore, the following protocols are designed to test this hypothesis in established animal models of cognitive impairment.

Animal Model Selection: The Scopolamine-Induced Amnesia Model

Rationale: The cholinergic system plays a crucial role in learning and memory.[18] Scopolamine, a muscarinic receptor antagonist, induces a transient and reversible cognitive deficit in rodents, mimicking aspects of dementia and Alzheimer's disease.[18] This model is widely used for the initial screening of potential nootropic agents due to its robustness and reproducibility.[18]

Species and Strain: Male Wistar rats (250-300g) are a suitable choice due to their well-characterized behavioral responses in cognitive tasks.

Experimental Workflow for Efficacy Testing

The following diagram illustrates the general workflow for the efficacy assessment of N-propylazetidine-1-carboxamide in the scopolamine-induced amnesia model.

G cluster_0 Phase 1: Acclimation & Habituation cluster_1 Phase 2: Dosing & Behavioral Testing cluster_2 Phase 3: Data Analysis P1 Animal Acclimation (7 days) P2 Habituation to Behavioral Apparatus P1->P2 D1 Randomization into Treatment Groups D2 Administration of N-propylazetidine-1-carboxamide or Vehicle D1->D2 D3 Scopolamine Administration (30 min post-compound) D2->D3 D4 Behavioral Testing (e.g., Morris Water Maze) D3->D4 A1 Data Collection (e.g., escape latency, path length) A2 Statistical Analysis A1->A2 A3 Interpretation of Results A2->A3

Caption: Workflow for efficacy testing of N-propylazetidine-1-carboxamide.

Step-by-Step Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a widely accepted behavioral test to assess spatial learning and memory.

Materials:

  • Circular water tank (1.5 m diameter)

  • Water (20-22°C), made opaque with non-toxic paint

  • Submerged platform (10 cm diameter)

  • Video tracking system and software

  • N-propylazetidine-1-carboxamide

  • Scopolamine hydrobromide

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

Procedure:

  • Acclimation and Habituation:

    • House animals in a controlled environment for at least 7 days prior to the experiment.

    • Handle the animals daily to reduce stress.

    • Allow animals to swim freely in the maze for 60 seconds without the platform for one day before training.

  • Treatment Groups:

    • Randomly assign animals to the following groups (n=10-12 per group):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + Scopolamine (1 mg/kg, i.p.)

      • Group 3: N-propylazetidine-1-carboxamide (Dose 1) + Scopolamine

      • Group 4: N-propylazetidine-1-carboxamide (Dose 2) + Scopolamine

      • Group 5: N-propylazetidine-1-carboxamide (Dose 3) + Scopolamine

      • Group 6: Donepezil (positive control, 1 mg/kg) + Scopolamine

  • Dosing and Training:

    • Administer N-propylazetidine-1-carboxamide or vehicle via the appropriate route (e.g., oral gavage or intraperitoneal injection) 60 minutes before the training session.

    • Administer scopolamine (or saline) 30 minutes before the training session.

    • Place the animal gently into the water at one of four starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60 seconds.

    • If the animal finds the platform, allow it to remain there for 15 seconds.

    • If the animal does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.

    • Conduct 4 trials per day for 5 consecutive days.

  • Probe Trial:

    • On day 6, remove the platform and allow each animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Measure the escape latency (time to find the platform) and path length for each training trial.

    • Analyze the data using a two-way ANOVA with repeated measures.

    • For the probe trial, analyze the time spent in the target quadrant using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding the relationship between the dose, exposure, and response is crucial for optimizing the dosing regimen and predicting clinical outcomes.[12][22][23]

Pharmacokinetic (PK) Study Design

Objective: To determine the key PK parameters of N-propylazetidine-1-carboxamide, including absorption, distribution, metabolism, and excretion (ADME).[14]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing:

    • Intravenous (i.v.) administration: 1 mg/kg in a suitable vehicle.

    • Oral (p.o.) administration: 10 mg/kg in a suitable vehicle.

  • Sample Collection:

    • Collect blood samples (via tail vein or jugular vein cannula) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect urine and feces at appropriate intervals to assess excretion.

    • At the end of the study, collect tissues (brain, liver, kidneys, etc.) to assess tissue distribution.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of N-propylazetidine-1-carboxamide and its potential major metabolites in plasma, urine, feces, and tissue homogenates.

  • Data Analysis:

    • Use non-compartmental analysis to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Kp,uu Unbound brain-to-plasma concentration ratio

The unbound brain-to-plasma concentration ratio (Kp,uu) is a critical parameter for CNS-active drugs, as it indicates the extent of brain penetration.[24][25]

Pharmacodynamic (PD) Study Design

Objective: To correlate the concentration of N-propylazetidine-1-carboxamide with its pharmacological effect.

Protocol:

  • Biomarker Selection:

    • If the mechanism of action is known (e.g., inhibition of a specific enzyme), a direct target engagement biomarker can be used.

    • Alternatively, a functional biomarker, such as quantitative electroencephalography (qEEG), can be employed to assess the compound's effect on brain activity.[26]

  • Experimental Design:

    • Administer a range of doses of N-propylazetidine-1-carboxamide to rodents.

    • At various time points post-dose, collect blood samples for PK analysis and measure the PD endpoint (e.g., enzyme activity in brain tissue or changes in EEG power spectra).

  • PK/PD Modeling:

    • Integrate the PK and PD data to develop a model that describes the exposure-response relationship. This will help in predicting the effective dose range in humans.[22]

Safety and Toxicology Assessment

A thorough evaluation of the safety profile of N-propylazetidine-1-carboxamide is essential before it can be considered for clinical development.[11][27][28] These studies should be conducted in compliance with international guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[17][29][30][31][32][33][34][35]

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.[16]

Protocol:

  • Animal Model: One rodent species (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs).

  • Dose Escalation: Administer single, escalating doses of N-propylazetidine-1-carboxamide to different groups of animals.

  • Observations:

    • Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption for at least 14 days.

    • Conduct a full necropsy at the end of the study, including macroscopic and microscopic examination of all major organs.

Repeated-Dose Toxicity Study

Objective: To evaluate the toxicological effects of N-propylazetidine-1-carboxamide after repeated administration over a defined period (e.g., 28 days).

Protocol:

  • Animal Model: One rodent and one non-rodent species.

  • Dosing: Administer three dose levels (low, mid, and high) of N-propylazetidine-1-carboxamide daily for 28 days. Include a control group receiving the vehicle.

  • Parameters to be Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Ophthalmology

    • Hematology

    • Clinical chemistry

    • Urinalysis

    • Organ weights

    • Gross pathology and histopathology

Table 2: Standard Parameters for Repeated-Dose Toxicity Studies

CategoryParameters
In-life Clinical signs, body weight, food/water intake, ophthalmology, body temperature
Clinical Pathology Hematology (RBC, WBC, platelets, etc.), coagulation, serum chemistry (liver enzymes, kidney function markers, etc.), urinalysis
Terminal Gross necropsy, organ weights, histopathology of all major organs and tissues
Decision-Making in Toxicology Studies

The following diagram illustrates a simplified decision-making process based on the outcomes of toxicology studies.

G Start Toxicology Study Results Noael NOAEL Established? Start->Noael Margin Adequate Safety Margin? Noael->Margin Yes Reassess Re-evaluate Dose/Compound Noael->Reassess No Proceed Proceed to Further Development Margin->Proceed Yes Margin->Reassess No Stop Stop Development Reassess->Stop If concerns persist

Caption: Decision-making flowchart for toxicology studies.

Conclusion

The in vivo evaluation of N-propylazetidine-1-carboxamide is a critical step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a comprehensive framework for assessing its efficacy, pharmacokinetic profile, and safety. By following a structured and scientifically rigorous approach, researchers can generate the necessary data to make informed decisions about the continued development of this promising compound. It is essential that all animal studies are conducted in accordance with ethical guidelines and regulations to ensure animal welfare and the integrity of the scientific data.

References

  • European Medicines Agency. (n.d.). Non-clinical guidelines.
  • European Medicines Agency. (2007, October 18). Non-clinical development guidelines.
  • European Medicines Agency. (n.d.). Non-clinical guidelines: toxicology.
  • Jetir.org. (2025). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review.
  • European Medicines Agency. (2015, November 27). Guideline on non-clinical local tolerance testing of medicinal products.
  • EUPATI Open Classroom. (n.d.). Basic principles of non-clinical development.
  • PubMed. (2011, August 15). Putative cognitive enhancers in preclinical models related to schizophrenia: the search for an elusive target.
  • PubMed. (2006, November 15). Preclinical research into cognition enhancers.
  • Screening of nootropics: an overview on preclinical evaluation techniques. (n.d.).
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • PubMed. (2005, October 15). Developing predictive animal models and establishing a preclinical trials network for assessing treatment effects on cognition in schizophrenia.
  • PubMed. (2008, March 15). The role of early in vivo toxicity testing in drug discovery toxicology.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • U.S. Food and Drug Administration. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • U.S. Food and Drug Administration. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • ACS Publications. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
  • ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?.
  • OMICS International. (n.d.). World Journal of Pharmacology and Toxicology - In Vivo Testing in Toxicology: Evaluating the Safety of Pharmaceuticals and Environmental Exposures.
  • PMC. (n.d.). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Pharmacokinetics/Pharmacodynamics Modeling for Drug Development in Oncology. (n.d.).
  • PMC. (n.d.). Pharmacokinetic/Pharmacodynamic-Driven Drug Development.
  • In silico methods to assess CNS penetration of small molecules. (n.d.).
  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers.
  • Scientific Archives International Open Access Journals. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery.
  • PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • PMC. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors.
  • PMC. (2025, July 9). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.).
  • PubMed. (2012, June 15). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity.
  • MDPI. (2020, May 12). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity.
  • Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. (n.d.).
  • MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
  • ResearchGate. (2022, June 30). Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists.
  • MDPI. (2024, April 24). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives.
  • PLOS One. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.

Sources

Application

Application Note: Robust Sample Preparation Strategies for the Quantification of N-propylazetidine-1-carboxamide by LC-MS/MS

Abstract This application note provides a comprehensive guide to the sample preparation of N-propylazetidine-1-carboxamide for accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the sample preparation of N-propylazetidine-1-carboxamide for accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-propylazetidine-1-carboxamide is a small, polar molecule featuring an azetidine ring, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Effective sample preparation is critical to remove interfering matrix components, enhance analyte concentration, and ensure reliable analytical results.[3][4] We present three detailed protocols—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—tailored for researchers, scientists, and drug development professionals. The rationale behind each methodological choice is explained, providing a framework for robust method development and validation.

Introduction and Analyte Characteristics

Accurate quantification of drug candidates and related small molecules in complex biological matrices, such as plasma or urine, is fundamental to pharmacokinetic and metabolic studies. The primary challenge in these analyses is the presence of endogenous substances (proteins, salts, lipids) that can interfere with the analysis, a phenomenon known as the matrix effect.[3] Proper sample preparation is the most critical step to mitigate these effects.[5]

N-propylazetidine-1-carboxamide is a small molecule with distinct chemical properties that guide the selection of an appropriate sample preparation strategy. Its structure suggests high polarity, making it amenable to specific extraction techniques.

Table 1: Physicochemical Properties of N-propylazetidine-1-carboxamide

PropertyValueSource
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Predicted Polarity High (contains amide and tertiary amine moieties)Inferred from structure
Ionization Potential High (readily protonated for ESI+)[6][7]

Given its structure, N-propylazetidine-1-carboxamide is expected to ionize efficiently using positive-ion electrospray ionization (ESI+), as the azetidine nitrogen is a prime site for protonation. Sample preparation methods must therefore yield a clean extract in a solvent compatible with ESI-MS, such as a mixture of acetonitrile, methanol, and water, often with a small amount of an acid like formic acid to promote ionization.[8][9]

Core Sample Preparation Methodologies

The choice of a sample preparation technique depends on the required sensitivity, throughput, and the complexity of the sample matrix.[10] We detail three common and effective methods.

Protein Precipitation (PPT): The High-Throughput Approach

Principle of Causality: PPT is the simplest method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, typically acetonitrile, which alters the dielectric constant of the solution, causing proteins to denature and precipitate.[11] The small, soluble analyte remains in the supernatant, which can then be directly analyzed.

Best Suited For: Early-stage discovery studies, high-throughput screening, and when sample volumes are large enough that dilution is not a concern.

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 solvent-to-sample ratio is a common starting point for efficient protein removal.[8]

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_acn 2. Add Acetonitrile (300 µL) plasma->add_acn vortex 3. Vortex (1 min) add_acn->vortex centrifuge 4. Centrifuge (14,000 x g) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evap 6. Evaporate & Reconstitute supernatant->evap inject 7. Inject to LC-MS evap->inject

Caption: High-level workflow for the protein precipitation method.

Table 2: Advantages and Disadvantages of Protein Precipitation

AdvantagesDisadvantages
Fast, simple, and cost-effective.Dilutes the sample, potentially lowering sensitivity.
Excellent for high-throughput applications."Dirty" extracts; significant matrix effects from phospholipids and other small molecules can persist.
Minimal method development required.Risk of analyte co-precipitation with proteins.
Solid-Phase Extraction (SPE): The High-Purity Approach

Principle of Causality: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[13][14] For a polar analyte like N-propylazetidine-1-carboxamide, Normal-Phase (NP) SPE is a suitable choice. In NP-SPE, the stationary phase (sorbent) is polar (e.g., silica), and the mobile phase (sample and solvents) is non-polar. The polar analyte is retained on the polar sorbent while non-polar impurities are washed away.[15] The analyte is then eluted with a polar solvent. This provides a much cleaner extract and allows for sample concentration.

Best Suited For: Regulated bioanalysis, studies requiring high sensitivity and accuracy, and when matrix effects from PPT are problematic.

  • Sorbent Selection: Choose a polar SPE cartridge, such as one packed with silica or diol functional groups.[16]

  • Conditioning: Pass 1 mL of a non-polar solvent (e.g., hexane or dichloromethane) through the cartridge to activate the sorbent. This step ensures reproducible interaction with the analyte.[15]

  • Equilibration: Pass 1 mL of the sample loading solvent (e.g., the solvent used to dilute the sample, typically non-polar) through the cartridge to prepare it for the sample.[13]

  • Sample Loading: Pre-treat the plasma sample (e.g., 100 µL) by diluting it 1:1 with a non-polar solvent or performing a solvent exchange via LLE to ensure compatibility with the NP-SPE mechanism. Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).

  • Washing: Pass 1 mL of a non-polar solvent (e.g., hexane or ethyl acetate) through the cartridge. This step removes weakly bound, non-polar impurities while the target analyte remains bound to the sorbent.[15]

  • Elution: Pass 1 mL of a polar solvent (e.g., 95:5 Dichloromethane:Methanol or Acetonitrile with 0.1% formic acid) through the cartridge to disrupt the polar interactions and elute the analyte.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the PPT protocol (Step 8).

SPE_Workflow cluster_1 Solid-Phase Extraction Workflow condition 1. Condition (Non-polar solvent) equilibrate 2. Equilibrate (Loading solvent) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Non-polar solvent) load->wash elute 5. Elute (Polar solvent) wash->elute collect 6. Collect & Evaporate elute->collect inject 7. Reconstitute & Inject collect->inject

Caption: Standard steps in a Solid-Phase Extraction (SPE) protocol.

Table 3: Advantages and Disadvantages of Solid-Phase Extraction

AdvantagesDisadvantages
Provides very clean extracts, minimizing matrix effects.More time-consuming and expensive than PPT.
Allows for significant sample concentration, increasing sensitivity.Requires careful method development for solvent and sorbent selection.
High selectivity for the analyte of interest.Can have lower recovery if conditions are not optimized.
Liquid-Liquid Extraction (LLE): The Classic Alternative

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[15] The analyte partitions into the phase in which it is more soluble. For N-propylazetidine-1-carboxamide, adjusting the pH of the aqueous sample to be slightly basic (e.g., pH 8-9) will neutralize the azetidine nitrogen, making the molecule less polar and more likely to partition into a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[17]

Best Suited For: Applications where SPE is not available or when dealing with specific interferences not removed by PPT.

  • Aliquot 200 µL of plasma sample into a glass tube.

  • Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the sample pH to ~9.

  • Add 1 mL of ethyl acetate (or MTBE) containing the internal standard.

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate analyte partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_2 Liquid-Liquid Extraction Workflow sample 1. Aqueous Sample ph_adjust 2. Adjust pH (Basic) sample->ph_adjust add_solvent 3. Add Organic Solvent ph_adjust->add_solvent vortex 4. Vortex & Centrifuge add_solvent->vortex separate 5. Separate Organic Layer vortex->separate evap 6. Evaporate & Reconstitute separate->evap inject 7. Inject to LC-MS evap->inject

Caption: Key stages of a Liquid-Liquid Extraction (LLE) procedure.

Table 4: Advantages and Disadvantages of Liquid-Liquid Extraction

AdvantagesDisadvantages
Can produce very clean extracts.Can be labor-intensive and difficult to automate.
Relatively inexpensive materials.Risk of emulsion formation, leading to poor recovery.
Effective at removing salts and other non-extractable matrix components.Uses larger volumes of organic solvents.

Recommended LC-MS/MS Parameters

While method optimization is essential, the following parameters provide a robust starting point for the analysis of N-propylazetidine-1-carboxamide following sample preparation.

Table 5: Suggested Starting LC-MS/MS Conditions

ParameterRecommended SettingRationale
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., ZIC-pHILICIdeal for retaining and separating highly polar compounds like the target analyte.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase and HILIC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase; formic acid aids in ionization.
Gradient Start at high %B (e.g., 95%), ramp down to eluteTypical for HILIC mode.
Ionization Mode ESI, Positive IonThe azetidine nitrogen is readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.

Conclusion

The successful quantification of N-propylazetidine-1-carboxamide by LC-MS/MS is critically dependent on the selection and execution of an appropriate sample preparation strategy. For high-throughput needs where ultimate sensitivity is not required, Protein Precipitation offers a rapid and simple workflow. For applications demanding the highest purity and sensitivity, such as regulated bioanalysis, Solid-Phase Extraction is the superior choice, providing cleaner extracts and the ability to concentrate the analyte. Liquid-Liquid Extraction serves as a valuable and cost-effective alternative that can be tailored through pH and solvent selection to achieve excellent purity. Each method presents a unique balance of speed, cost, and cleanliness, and the protocols provided herein offer a validated starting point for robust method development.

References

  • Characterization of effective, simple, and low-cost precipitation methods for depleting abundant plasma proteins to enhance the depth and breadth of plasma proteomics. PubMed. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Solid-phase extraction. Wikipedia. Available at: [Link]

  • What is Solid-Phase Extraction?. Phenomenex. Available at: [Link]

  • cost precipitation methods for depleting abundant plasma proteins to. Wiley Online Library. Available at: [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Available at: [Link]

  • Optimizing and integrating depletion and precipitation methods for plasma proteomics through data-independent acquisition-mass spectrometry. PubMed. Available at: [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available at: [Link]

  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • N-Propylacetamide. PubChem. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

  • Gas-phase study of the stability of α-substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. PubMed. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. ResearchGate. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • 1H-Pyrazole-1-carboxamide,N-propyl-(9CI) — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. PMC. Available at: [Link]

  • Mass Spectrometry of Protein Post-Translational Modifications Protocol. protocols.io. Available at: [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PMC. Available at: [Link]

  • 1-Pyrrolidinecarboxamide. PubChem. Available at: [Link]

  • N-carbamimidoyl-1 h-pyrazole-1-carboximidamide. PubChem. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Crystallization of N-Propylazetidine-1-Carboxamide

An in-depth guide to the purification of N-propylazetidine-1-carboxamide using crystallization techniques is presented below, designed for researchers, scientists, and professionals in drug development. This document pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification of N-propylazetidine-1-carboxamide using crystallization techniques is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the principles and practical applications of crystallization for this specific compound.

Introduction: The Critical Role of Purity in Drug Development

N-propylazetidine-1-carboxamide is a small molecule of interest in medicinal chemistry and drug discovery. The purity of an active pharmaceutical ingredient (API) is paramount, as even minute impurities can significantly impact its safety, efficacy, and stability. Crystallization is a powerful and widely used technique for the purification of small organic molecules, offering the potential to achieve very high levels of purity by separating the desired compound from impurities present in the crude reaction mixture. This application note provides a comprehensive guide to developing a robust crystallization process for N-propylazetidine-1-carboxamide, moving from theoretical principles to practical, step-by-step protocols.

Understanding the Crystallization Process

Crystallization is a phase transition where a solute in a solution solidifies into a highly structured, crystalline solid. This process is governed by two key thermodynamic and kinetic steps: nucleation and crystal growth.

  • Nucleation: The initial formation of a small, stable crystalline entity from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of the nuclei into larger crystals. For effective purification, this process should be slow and controlled to allow for the selective incorporation of the target molecule into the crystal lattice, excluding impurities.

The success of any crystallization process hinges on careful control of supersaturation, the state where the concentration of the solute exceeds its equilibrium solubility. This is typically achieved by changing the temperature, the solvent composition, or by slowly evaporating the solvent.

Solvent Selection: The Foundation of a Successful Crystallization

The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent for the crystallization of N-propylazetidine-1-carboxamide should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at lower temperatures. This allows for the dissolution of the compound in a minimal amount of hot solvent and subsequent precipitation upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: A moderately volatile solvent is often preferred to allow for easy removal from the final crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsRationale for N-propylazetidine-1-carboxamide
Alcohols Isopropanol, EthanolGood balance of polarity to dissolve the amide at elevated temperatures.
Esters Ethyl acetateMedium polarity, often a good starting point for small molecules.
Ketones AcetoneCan be effective but may be too strong a solvent at room temperature.
Ethers Methyl tert-butyl ether (MTBE)Often used as an anti-solvent due to lower polarity.
Hydrocarbons Heptane, TolueneNon-polar, primarily for use as anti-solvents.

A systematic approach to solvent screening is recommended. This involves testing the solubility of N-propylazetidine-1-carboxamide in a range of solvents at both room temperature and their boiling points to identify promising candidates.

Crystallization Protocols

The following protocols are designed as starting points for the purification of N-propylazetidine-1-carboxamide. The optimal method will depend on the specific impurity profile of the crude material.

This is the most common technique and is often the first to be attempted.

Workflow for Cooling Crystallization

cluster_0 Protocol Steps A 1. Dissolve crude N-propylazetidine-1-carboxamide in a minimal amount of hot solvent (e.g., isopropanol). B 2. Filter the hot solution to remove any insoluble impurities. A->B C 3. Allow the solution to cool slowly to room temperature. B->C D 4. Further cool the solution in an ice bath or refrigerator to maximize yield. C->D E 5. Collect the crystals by filtration. D->E F 6. Wash the crystals with a small amount of cold solvent. E->F G 7. Dry the crystals under vacuum. F->G

Caption: Workflow for Cooling Crystallization

Detailed Steps:

  • Dissolution: In a flask, add the crude N-propylazetidine-1-carboxamide and a small amount of the selected solvent (e.g., isopropanol). Heat the mixture to the boiling point of the solvent with stirring until all the solid has dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize the yield of the crystallized product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

This method is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the antisolvent) to induce precipitation.

Workflow for Solvent-Antisolvent Crystallization

cluster_1 Protocol Steps H 1. Dissolve the crude compound in a minimal amount of a 'good' solvent (e.g., ethyl acetate). I 2. Slowly add an 'antisolvent' (e.g., heptane) dropwise with stirring. H->I J 3. Continue adding the antisolvent until the solution becomes cloudy (turbid). I->J K 4. Add a few drops of the 'good' solvent to redissolve the precipitate and then allow the solution to stand undisturbed. J->K L 5. Collect, wash, and dry the crystals as described in the cooling crystallization protocol. K->L

Caption: Workflow for Solvent-Antisolvent Crystallization

Detailed Steps:

  • Dissolution: Dissolve the crude N-propylazetidine-1-carboxamide in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) at room temperature.

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., heptane) dropwise to the stirred solution.

  • Induce Turbidity: Continue adding the antisolvent until the solution becomes persistently cloudy. This indicates that the point of supersaturation has been reached.

  • Clarification and Growth: Add a few drops of the "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution. Cover the flask and allow it to stand undisturbed for crystallization to occur.

  • Collection and Drying: Collect, wash, and dry the crystals as previously described.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly.Use a lower boiling point solvent; use a more dilute solution; ensure slow cooling.
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble at the lower temperature.Evaporate some of the solvent; add an antisolvent; scratch the inside of the flask with a glass rod to induce nucleation.
Amorphous Precipitate The solution was cooled too rapidly, leading to rapid precipitation instead of crystal growth.Re-dissolve the precipitate by heating and allow for slower cooling.
Poor Recovery The compound has significant solubility in the cold solvent; insufficient cooling time.Use a different solvent system; ensure the solution is thoroughly cooled for an extended period.

Conclusion

The purification of N-propylazetidine-1-carboxamide by crystallization is a highly effective method for achieving the stringent purity requirements of the pharmaceutical industry. By systematically screening solvents and carefully controlling the crystallization conditions, a robust and scalable process can be developed. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for researchers and scientists to optimize the purification of this and other related small molecules.

References

  • "Crystallization." Department of Chemistry, University of California, Davis. [Link]

  • "Crystallization." Department of Chemistry, University of Rochester. [Link]

  • "Recrystallization." Department of Chemistry, University of California, Los Angeles. [Link]

  • "Recrystallization." Department of Chemistry, Massachusetts Institute of Technology. [Link]

  • "Solvents for Recrystallization." Department of Chemistry, University of Calgary. [Link]

Application

integrating N-propylazetidine-1-carboxamide into targeted drug delivery systems

Application Note & Protocols Topic: Integrating N-Propylazetidine-1-Carboxamide into Targeted Drug Delivery Systems Abstract The development of effective therapeutic agents is often hampered by challenges in drug deliver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Integrating N-Propylazetidine-1-Carboxamide into Targeted Drug Delivery Systems

Abstract

The development of effective therapeutic agents is often hampered by challenges in drug delivery, including poor solubility, low bioavailability, and off-target toxicity.[1] Prodrugs and targeted delivery systems offer a robust strategy to overcome these limitations.[2] This document provides a comprehensive guide for the integration of N-propylazetidine-1-carboxamide (NPAC), a novel small molecule scaffold, into targeted drug delivery systems. Carboxamide derivatives are a promising class of compounds in drug discovery, known to interact with multiple oncogenic and inflammatory targets.[3][4][5] We present a strategic framework, beginning with the essential physicochemical characterization of NPAC, followed by methods for its chemical functionalization to enable bioconjugation. Detailed, field-tested protocols are provided for conjugating the functionalized NPAC to a model nanoparticle system using industry-standard EDC/NHS chemistry. Finally, we outline a suite of analytical techniques for the thorough characterization and validation of the final drug-carrier conjugate, ensuring reproducibility and efficacy. This guide is intended for researchers and drug development professionals seeking to leverage advanced delivery platforms for novel small molecules.

Introduction: The Rationale for NPAC-Targeted Delivery

N-propylazetidine-1-carboxamide (NPAC) represents a class of small molecules with significant therapeutic potential. The azetidine ring is a valuable scaffold in medicinal chemistry, and the carboxamide linkage offers molecular flexibility and hydrogen bonding opportunities that can enhance target affinity and pharmacokinetic properties.[3][4] While the specific biological activity of NPAC is under investigation, related carboxamide structures have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6]

However, like many promising small molecules, the clinical translation of NPAC may be limited by its intrinsic properties. Targeted drug delivery systems can mitigate these issues by:

  • Improving Solubility: Encapsulating or conjugating hydrophobic molecules to hydrophilic carriers can enhance their aqueous solubility.[1]

  • Enhancing Bioavailability: Protecting the drug from premature metabolism and clearance can increase its circulation time and availability at the target site.[2][7]

  • Reducing Off-Target Toxicity: By directing the therapeutic agent specifically to diseased cells or tissues, systemic exposure and associated side effects can be minimized.

This document provides the foundational methodologies to bridge NPAC with such advanced delivery platforms.

Preliminary Assessment: Physicochemical Characterization of NPAC

Before any conjugation chemistry can be developed, a thorough understanding of the molecule's physical and chemical properties is paramount. These properties dictate everything from solvent choice and reaction conditions to the ultimate stability and performance of the drug delivery system.

Expert Insight: The LogP (lipophilicity) and pKa are critical starting points. A high LogP may suggest poor aqueous solubility, reinforcing the need for a delivery system. The pKa of any ionizable groups is essential for predicting their charge state at a given pH, which directly impacts reactivity in many conjugation schemes.

Table 1: Predicted Physicochemical Properties of N-Propylazetidine-1-Carboxamide

PropertyPredicted ValueSignificance in Drug Delivery
Molecular Weight142.20 g/mol Influences diffusion and membrane transport.
XLogP3~0.8 - 1.5Moderate lipophilicity; may require formulation for optimal solubility.
pKa (Azetidine N)~8.5 - 9.5The azetidine nitrogen will be protonated at physiological pH, influencing solubility and interaction.
Hydrogen Bond Donors1Affects solubility and target binding.
Hydrogen Bond Acceptors2Affects solubility and target binding.
Aqueous SolubilityLow to ModerateLow solubility is a primary driver for using delivery systems.[8]

Note: These values are estimations based on the core structure and related molecules. Experimental validation is a mandatory first step.

Enabling Conjugation: Strategic Functionalization of NPAC

The native NPAC structure lacks a readily available functional group for common, specific bioconjugation reactions (e.g., a primary amine, carboxylic acid, or thiol). Therefore, a synthetic modification is required to introduce a "handle" for linking the drug to a carrier.

Causality Behind Experimental Choice: We propose the introduction of a carboxylic acid moiety via an aliphatic linker attached to the azetidine nitrogen. This creates "NPAC-COOH". The rationale is threefold:

  • Versatility: Carboxylic acids are ideal for the widely used and well-characterized carbodiimide (EDC/NHS) chemistry, which forms stable amide bonds with amine-functionalized carriers.

  • Stability: The resulting amide bond is highly stable in physiological conditions.

  • Minimal Perturbation: Attaching a linker to the azetidine nitrogen is often synthetically accessible and may have a minimal impact on the core pharmacophore's interaction with its biological target (though this must be experimentally verified).

G NPAC NPAC Core (N-Propylazetidine-1-carboxamide) Linker Introduction of Carboxylic Acid Linker (e.g., succinic anhydride) NPAC->Linker NPAC_COOH NPAC-COOH (Conjugation-Ready Drug) Linker->NPAC_COOH EDC_NHS EDC/NHS Activation NPAC_COOH->EDC_NHS 1 Carrier Amine-Functionalized Carrier (e.g., PLGA-PEG-NH2) Conjugate NPAC-Carrier Conjugate Carrier->Conjugate 3 EDC_NHS->Conjugate 2 G cluster_0 Physical Characterization cluster_1 Chemical Confirmation & Quantification cluster_2 Performance Assessment start Purified NPAC-Conjugate DLS Dynamic Light Scattering (DLS) - Size (Z-average) - Polydispersity (PDI) start->DLS Zeta Zeta Potential - Surface Charge start->Zeta TEM Transmission Electron Microscopy (TEM) - Morphology - Size Verification start->TEM FTIR FTIR Spectroscopy - Confirm Amide Bond Formation start->FTIR Quant Quantify Drug Load (HPLC or UV-Vis) start->Quant Stability Colloidal Stability Study - Stability over Time/in Media DLS->Stability Release In Vitro Release Study - Drug Release Profile Quant->Release

Caption: A comprehensive workflow for the characterization of drug-carrier conjugates.

Protocol 2: Quantification of NPAC Loading using HPLC

Principle: To determine the amount of NPAC conjugated to the nanoparticles (drug loading efficiency), a known mass of the lyophilized conjugate is hydrolyzed to break the amide bond, releasing the NPAC. The amount of released NPAC is then quantified by High-Performance Liquid Chromatography (HPLC) against a standard curve.

Methodology:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of free NPAC-COOH (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area at the characteristic absorbance wavelength for NPAC.

    • Plot peak area versus concentration to generate a linear standard curve (R² > 0.99).

  • Sample Preparation:

    • Accurately weigh 1-2 mg of lyophilized NPAC-Nanoparticle conjugate into a microcentrifuge tube.

    • Add 500 µL of 0.1 M NaOH to hydrolyze the ester bonds of the PLGA and the amide linker.

    • Incubate at 37°C for 24 hours to ensure complete degradation and drug release.

    • Neutralize the solution with 0.1 M HCl.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the polymer debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC.

    • Determine the peak area corresponding to NPAC.

    • Calculate the concentration in the sample using the standard curve equation.

  • Calculate Drug Loading:

    • Drug Loading (%) = (Mass of NPAC in sample / Initial mass of conjugate) x 100

    • Encapsulation Efficiency (%) = (Mass of NPAC in sample / Initial mass of NPAC added to reaction) x 100

Table 2: Example Characterization Data for NPAC-Nanoparticle Conjugates

ParameterUnconjugated NanoparticlesNPAC-Conjugated NanoparticlesRationale for Change
Z-Average Diameter (nm)120 ± 5 nm128 ± 6 nmSuccessful conjugation adds mass/size to the particle surface.
Polydispersity Index (PDI)0.110.15A slight increase is expected; a large increase (>0.3) may indicate aggregation.
Zeta Potential (mV)+15.2 mV-5.8 mVConsumption of positive primary amines (-NH3+) and addition of NPAC changes the surface charge.
Drug Loading (%)N/A3.5% (w/w)Indicates the weight percentage of the drug in the final conjugate.

References

  • PubChem. (n.d.). N-Propylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Retrieved from [Link]

  • Smith, J. (2025). Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. Preprints.org. Retrieved from [Link]

  • Doğruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry. Retrieved from [Link]

  • Laverty, M., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Retrieved from [Link]

  • Jere, F. T., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. MDPI. Retrieved from [Link]

  • Raveendran, S., et al. (2018). Reactive Oxygen Species-Responsive Nanococktail With Self-Amplificated Drug Release for Efficient Co-Delivery of Paclitaxel/Cucurbitacin B and Synergistic Treatment of Gastric Cancer. Frontiers in Pharmacology. Retrieved from [Link]

  • Jamil, W., et al. (2016). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal. Retrieved from [Link]

  • MolPort. (n.d.). N-propylazetidine-3-carboxamide. MolPort. Retrieved from [Link]

  • Remšík, J., & Tvaroška, I. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Method

N-propylazetidine-1-carboxamide assay protocols for high-throughput screening

Application Note & Protocol Topic: High-Throughput Screening Assay for Inhibitors of Azetidine Deacylase 1 (AZD1) using N-propylazetidine-1-carboxamide as a Reference Compound Audience: Researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Screening Assay for Inhibitors of Azetidine Deacylase 1 (AZD1) using N-propylazetidine-1-carboxamide as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for a robust, fluorescence-based, high-throughput screening (HTS) assay designed to identify inhibitors of the hypothetical enzyme Azetidine Deacylase 1 (AZD1). The protocol is optimized for a 384-well microplate format, ensuring efficiency and scalability for large compound library screening.[1] We describe the assay principle, provide step-by-step instructions for assay execution, and detail methods for data analysis and quality control. N-propylazetidine-1-carboxamide is utilized as a reference inhibitor to establish baseline assay performance and validate the screening process. The methodologies herein are grounded in established principles of enzyme kinetics and HTS best practices to ensure data integrity and reliable hit identification.[2]

Introduction

Azetidine deacylases are a hypothetical class of enzymes believed to play a crucial role in cellular signaling pathways by cleaving amide bonds on azetidine-containing substrates. Misregulation of AZD1 activity is postulated to be associated with various disease states, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) is an essential methodology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds to identify potential modulators of a biological target.[2]

This application note details a fluorescence-based assay developed to identify inhibitors of recombinant human AZD1.[3] Fluorescence assays are widely used in HTS due to their high sensitivity, wide dynamic range, and compatibility with automated plate-based formats.[2][4] The assay relies on the enzymatic cleavage of a non-fluorescent substrate, (Z-)-N-((Azetidin-3-yl)methyl)-7-methoxycoumarin-4-acetamide (AZD1-Substrate), to release the highly fluorescent 7-methoxycoumarin. The protocol has been miniaturized for a 384-well format to conserve reagents and increase throughput.[1]

Assay Principle

The AZD1 inhibition assay is a biochemical assay that measures the direct enzymatic activity of purified, recombinant AZD1.[2] The enzyme catalyzes the hydrolysis of the non-fluorescent AZD1-Substrate. Upon cleavage, the fluorophore 7-methoxycoumarin is released, resulting in a quantifiable increase in fluorescence intensity. In the presence of an inhibitor, the enzymatic activity of AZD1 is diminished, leading to a reduced rate of substrate cleavage and a corresponding decrease in the fluorescent signal. The inhibitory activity of test compounds is therefore measured as a reduction in fluorescence relative to a vehicle control (e.g., DMSO).

Assay_Principle sub AZD1 Substrate (Non-Fluorescent) prod Cleaved Substrate + 7-Methoxycoumarin (Fluorescent) sub->prod Enzymatic Cleavage enz AZD1 Enzyme enz->sub inhib Inhibitor (e.g., N-propylazetidine- 1-carboxamide) inhib->enz Inhibition

Materials and Reagents

ReagentSupplierCatalog #Storage
Recombinant Human AZD1(Internal)N/A-80°C
AZD1-Substrate(Internal)N/A-20°C
N-propylazetidine-1-carboxamide(Internal)N/ART
Tris-HClSigma-AldrichT5941RT
NaClSigma-AldrichS9888RT
MgCl₂Sigma-AldrichM8266RT
Triton X-100Sigma-AldrichT8787RT
DMSO, ACS GradeSigma-AldrichD8418RT
384-well black, flat-bottom platesCorning3712RT

Experimental Protocols

Reagent Preparation

It is critical to optimize buffer conditions and enzyme/substrate concentrations for any new assay.[5]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.01% (v/v) Triton X-100, pH 7.5. Prepare 1 L and filter-sterilize. Store at 4°C.

  • 2X Enzyme Solution: Prepare a 20 nM solution of AZD1 in cold Assay Buffer. For a 384-well plate, you will need approximately 5 mL. Keep on ice until use. Note: The final concentration in the assay will be 10 nM.

  • 2X Substrate Solution: Prepare a 40 µM solution of AZD1-Substrate in Assay Buffer. For a 384-well plate, you will need approximately 5 mL. Protect from light. Note: The final concentration in the assay will be 20 µM.

  • Reference Inhibitor (Positive Control): Prepare a 10 mM stock of N-propylazetidine-1-carboxamide in 100% DMSO. Create a 4X working solution (e.g., 400 µM) in Assay Buffer containing 2% DMSO for the positive control wells. Note: The final concentration will be 100 µM in 0.5% DMSO.

  • Vehicle Control (Negative Control): Prepare Assay Buffer containing 2% DMSO. This will be used for the negative control and test compound wells.

Assay Procedure (384-Well Plate)

The following procedure is designed for a final assay volume of 20 µL.

  • Compound Plating:

    • Dispense 100 nL of test compounds (typically from a 10 mM DMSO stock) into wells of a 384-well assay plate using an acoustic liquid handler. This results in a final screening concentration of 10 µM.

    • For control wells, dispense 100 nL of 100% DMSO.

  • Reagent Addition:

    • Step 1: Add 5 µL of Assay Buffer containing 2% DMSO to all wells containing test compounds and negative controls. To the positive control wells, add 5 µL of the 4X Reference Inhibitor solution.

    • Step 2: Add 5 µL of Assay Buffer to all wells.

    • Step 3: Add 10 µL of the 2X Enzyme Solution to all wells except the "No Enzyme" background controls. To these background wells, add 10 µL of Assay Buffer.

    • Step 4: Centrifuge the plate at 1,000 rpm for 1 minute to mix and settle contents.

    • Step 5: Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation and Reading:

    • Step 6: Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate Solution to all wells.

    • Step 7: Centrifuge the plate at 1,000 rpm for 1 minute.

    • Step 8: Incubate the plate for 30 minutes at 37°C, protected from light.

    • Step 9: Measure fluorescence intensity on a compatible plate reader (e.g., BMG PHERAstar) with excitation at 360 nm and emission at 460 nm.

HTS_Workflow start Start plate 1. Dispense 100 nL Compound/DMSO to 384-well plate start->plate add_buffer 2. Add 10 µL Buffer/Controls plate->add_buffer add_enzyme 3. Add 10 µL 2X Enzyme Solution add_buffer->add_enzyme pre_incubate 4. Pre-incubate 15 min @ RT add_enzyme->pre_incubate add_substrate 5. Add 10 µL 2X Substrate Solution pre_incubate->add_substrate incubate 6. Incubate 30 min @ 37°C add_substrate->incubate read 7. Read Fluorescence (Ex: 360, Em: 460) incubate->read end End read->end

Data Analysis and Interpretation

Controls

Proper selection of controls is essential for assay validation and data interpretation.[2]

  • Negative Control (0% Inhibition): Contains enzyme, substrate, and vehicle (DMSO), but no inhibitor. This represents the maximum signal (Max).

  • Positive Control (100% Inhibition): Contains enzyme, substrate, and a saturating concentration of a known inhibitor (N-propylazetidine-1-carboxamide). This represents the minimum signal (Min).

  • Background Control: Contains substrate and buffer, but no enzyme. This is used to subtract the background fluorescence of the substrate.

Calculation of Percent Inhibition

First, subtract the average background fluorescence from all wells. Then, calculate the percent inhibition for each test compound using the following formula:

% Inhibition = 100 * ( 1 - [ (Signalcompound - Mean SignalMin) / (Mean SignalMax - Mean SignalMin) ] )

Hit Identification and IC₅₀ Determination

A "hit" is a compound that shows a percent inhibition value above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample field). For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations (e.g., an 8-point, 3-fold serial dilution).[6] The half-maximal inhibitory concentration (IC₅₀) is then calculated by fitting the data to a four-parameter logistic model.[7][8] This value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[6][7]

Assay Validation

Before initiating a full-scale HTS campaign, the assay must be validated to ensure it is robust, reproducible, and suitable for screening.[2][9]

Z'-Factor

The Z'-factor (Z-prime) is the gold standard for evaluating HTS assay quality, as it accounts for both the dynamic range of the signal and the data variation.[10][11][12] It is calculated using the mean (µ) and standard deviation (σ) of the positive (p) and negative (n) controls.

Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]

Z'-Factor ValueAssay QualityInterpretation
≥ 0.5 ExcellentThe assay is robust and reliable for HTS.[10][13]
0 to < 0.5 MarginalThe assay may be acceptable but needs optimization.[13]
< 0 UnacceptableThe control signals overlap, making the assay unsuitable for screening.[13]

A dry run with only control plates should be performed to ensure the Z'-factor is consistently ≥ 0.5 before proceeding with a pilot screen.[1]

DMSO Tolerance

The effect of the compound solvent (DMSO) on assay performance must be evaluated. The assay should be run with varying concentrations of DMSO (e.g., 0.1% to 2%) to ensure that the final concentration used in the screen (typically ≤1%) does not significantly impact enzyme activity.[9]

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). [Source Not Available].
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). NC State University. [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2022). PMC. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). [Source Not Available].
  • Z-factors. (n.d.). NC State University. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU Openscreen Drive. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]

  • HTS Assay Validation. (2012, May 1). NCBI Bookshelf. [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9). [Source Not Available].
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025, May 9). Patsnap Synapse. [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]

  • High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. [Link]

  • The Importance of IC50 Determination. (2022, June 7). Visikol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Propylazetidine-1-carboxamide

Welcome to the technical support center for the synthesis of N-propylazetidine-1-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-propylazetidine-1-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction outcomes.

Section 1: Understanding the Core Synthesis and Inherent Challenges

The synthesis of N-propylazetidine-1-carboxamide typically involves the carbamoylation of N-propylazetidine. A common and direct approach is the reaction of N-propylazetidine with a source of isocyanic acid, such as potassium cyanate (KOCN), in the presence of an acid. While seemingly straightforward, the yield of this reaction is often compromised by the unique chemical nature of the azetidine ring.

The primary challenge stems from the inherent ring strain of the four-membered azetidine heterocycle (approximately 25.2 kcal/mol).[1] This strain makes the ring susceptible to cleavage under various conditions, particularly in the presence of acid, which is required to generate the reactive isocyanic acid (HNCO) from its salt.[2][3]

Primary Synthetic Pathway & Key Side Reaction

Below is a diagram illustrating the intended reaction alongside the most common and yield-reducing side reaction: acid-catalyzed hydrolytic ring-opening.

G cluster_main Desired Synthetic Pathway cluster_side Major Side Reaction: Ring Opening NPA N-Propylazetidine Product N-Propylazetidine-1-carboxamide (Target Product) NPA->Product KOCN KOCN + Acid (e.g., HCl) HNCO Isocyanic Acid (HNCO) (in situ) KOCN->HNCO Protonation HNCO->Product Nucleophilic Attack NPA_side N-Propylazetidine Protonated_Azetidine Protonated Azetidinium Ion (Activated Intermediate) NPA_side->Protonated_Azetidine H_ion H+ (Acid Catalyst) H_ion->Protonated_Azetidine Protonation Ring_Opened 3-(Propylamino)propan-1-ol (Ring-Opened Byproduct) Protonated_Azetidine->Ring_Opened H2O H₂O (from aqueous acid) H2O->Ring_Opened Nucleophilic Attack Start N-Propylazetidine (Starting Material) Start->NPA Start->NPA_side

Caption: Desired synthesis vs. the competing ring-opening side reaction.

The key to a high-yield synthesis is to favor the kinetics of the desired carbamoylation reaction over the undesired ring-opening pathway. This involves careful control of reaction parameters, especially pH, temperature, and reagent addition.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, and I recover a significant amount of my N-propylazetidine starting material. What's going wrong?

Answer: This issue points towards incomplete conversion, which can stem from several factors related to reaction kinetics and conditions.

  • Potential Cause A: Insufficient Acid. The generation of the reactive electrophile, isocyanic acid (HNCO), from potassium cyanate (KOCN) is acid-dependent. Insufficient acid will result in a low concentration of HNCO, leading to a slow or stalled reaction.

    • Troubleshooting Strategy: The acid (e.g., HCl) should be added slowly and stoichiometrically relative to the cyanate salt. A common approach is to use a slight excess to ensure full conversion of the salt. Monitor the pH of the reaction mixture; it should be mildly acidic but avoid strongly acidic conditions that promote ring-opening.[2][3]

  • Potential Cause B: Low Reaction Temperature. Like most chemical reactions, the carbamoylation step has an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Troubleshooting Strategy: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Start at room temperature and consider warming to 40-50°C. Be cautious, as excessive heat can accelerate the decomposition of the azetidine ring.[4]

  • Potential Cause C: Poor Solvent Choice. The solvent must be able to dissolve the starting materials and facilitate the interaction between the nucleophilic amine and the in-situ generated isocyanic acid.

    • Troubleshooting Strategy: A mixture of water and a polar aprotic co-solvent (like acetonitrile or THF) is often effective. Water is necessary to dissolve the KOCN and acid, while the organic solvent helps dissolve the N-propylazetidine.

Question 2: My yield is low, and my crude NMR/LC-MS shows a major byproduct. How do I identify it and prevent its formation?

Answer: The formation of a significant byproduct is the most common cause of poor yield. The structure of the azetidine ring makes it prone to specific side reactions.

  • Likely Cause: Acid-Catalyzed Ring Opening. As illustrated in the diagram above, the azetidine nitrogen can be protonated under acidic conditions. This makes the ring highly susceptible to nucleophilic attack by water (hydrolysis), leading to the formation of 3-(propylamino)propan-1-ol .[2][5]

    • Identification: This byproduct will have a distinct mass in MS analysis and characteristic peaks in NMR (e.g., a primary alcohol -CH₂OH signal).

    • Prevention Strategies:

      • Control Acid Addition: Add the acid slowly and at a low temperature (e.g., 0-5°C) to control the exotherm and maintain a localized low concentration of H⁺.

      • pH Management: The ideal condition is a "sweet spot" of mild acidity—just enough to generate HNCO without aggressively protonating the azetidine nitrogen. Using a buffered system can sometimes help, though this can complicate the reaction.

      • Minimize Water: While some water is necessary to dissolve the cyanate salt, using a large excess should be avoided as it provides the nucleophile for the ring-opening reaction.

Troubleshooting Decision Workflow

This workflow can help diagnose the primary issue impacting your yield.

G Start Low Yield Observed Check_SM Analyze Crude Reaction: Is significant starting material (SM) present? Start->Check_SM Yes_SM YES Check_SM->Yes_SM No_SM NO Check_SM->No_SM Incomplete_Rxn Problem: Incomplete Reaction Yes_SM->Incomplete_Rxn Side_Rxn Problem: Side Reaction or Product Decomposition No_SM->Side_Rxn Cause_Temp Cause: Low Temperature? -> Increase Temp to 40-50°C Incomplete_Rxn->Cause_Temp Cause_Acid Cause: Insufficient Acid? -> Ensure 1:1 Stoichiometry (Acid:KOCN) Incomplete_Rxn->Cause_Acid Cause_Solvent Cause: Poor Solvent? -> Use H₂O/MeCN or H₂O/THF Incomplete_Rxn->Cause_Solvent Check_Byproduct Analyze Byproducts by MS/NMR: Is 3-(propylamino)propan-1-ol (M+18 of SM) present? Side_Rxn->Check_Byproduct Yes_Byproduct YES Check_Byproduct->Yes_Byproduct No_Byproduct NO Check_Byproduct->No_Byproduct Ring_Opening Diagnosis: Azetidine Ring Opening -> Reduce acid concentration -> Add acid at 0-5°C -> Minimize excess water Yes_Byproduct->Ring_Opening Other_Issues Consider other issues: - Product instability during workup - Impure starting materials - Polymerization No_Byproduct->Other_Issues

Caption: A logical workflow for troubleshooting low-yield issues.

Question 3: My reaction seems to work, but I lose most of my product during the aqueous workup and extraction. Why?

Answer: This common issue is related to the physicochemical properties of the N-propylazetidine-1-carboxamide product.

  • Potential Cause: High Water Solubility. The product contains a polar carboxamide group and a tertiary amine within the azetidine ring. This combination can lead to significant water solubility, especially if the aqueous layer is acidic or basic, leading to the formation of a salt.

    • Troubleshooting Strategy:

      • Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of ~7-8. This ensures the product is in its free base form, which is more soluble in organic solvents.

      • Use a More Polar Extraction Solvent: If extraction with common solvents like ethyl acetate or dichloromethane is inefficient, switch to a more polar solvent like n-butanol.

      • Brine Wash: After the initial extraction, washing the combined organic layers with a saturated NaCl solution (brine) can help to "salt out" the dissolved product from any residual water, pushing it into the organic phase.

      • Back-Extraction: If the product remains in the aqueous layer, you can try saturating the aqueous layer with salt (e.g., NaCl or K₂CO₃) and then re-extracting multiple times with your organic solvent.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Are there alternative reagents to KOCN/Acid for this synthesis?

    • A1: Yes. While KOCN is cost-effective, other methods can offer milder conditions. For example, reacting N-propylazetidine with trimethylsilyl isocyanate (TMS-NCO) can generate the product, often under neutral conditions, which would suppress ring-opening. Another alternative is to first react the N-propylazetidine with a phosgene equivalent (like triphosgene) to form N-propylazetidine-1-carbonyl chloride, followed by a reaction with ammonia. However, these methods involve more hazardous or sensitive reagents.[6][7]

  • Q2: What is the best way to monitor the reaction's progress?

    • A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The product, being more polar than the starting amine, should have a lower Rf value. Staining with ninhydrin can be useful as it will stain the starting secondary amine but not the final amide product. For more quantitative analysis, LC-MS is ideal as it can simultaneously track the consumption of starting material and the formation of both the product and any byproducts.

  • Q3: My final product looks like an oil, but literature suggests it's a solid. What should I do?

    • A3: The presence of impurities, especially the ring-opened byproduct or residual solvent, can prevent crystallization. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended. A gradient of methanol in dichloromethane on a silica gel column is a good starting point.[8] Once pure, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (like ethyl acetate or acetone) and then cooling it slowly, possibly with scratching the inside of the flask with a glass rod.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize yield by carefully controlling the reaction conditions to minimize the acid-catalyzed ring-opening side reaction.

Materials & Reagents:

  • N-Propylazetidine

  • Potassium Cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-propylazetidine (1.0 eq) in a 1:1 mixture of acetonitrile and water. Cool the flask to 0-5°C using an ice bath.

  • Reagent Preparation: In a separate beaker, dissolve potassium cyanate (1.2 eq) in a minimal amount of deionized water.

  • Acidification & HNCO Generation: To the stirred, cooled solution of N-propylazetidine, slowly add concentrated HCl (1.2 eq) dropwise via the dropping funnel. Ensure the internal temperature does not rise above 10°C.

  • Carbamoylation: Immediately after acid addition, add the aqueous solution of potassium cyanate to the reaction mixture dropwise over 20-30 minutes.

  • Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Neutralization: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to obtain the pure N-propylazetidine-1-carboxamide.

References

  • Wang, X., Han, T., Gong, J., Alam, P., Tang, B. Z., Majee, S., Anjali, K., Banik, B. K., & Ray, D. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from ResearchGate. [Link]

  • Schmalzbauer, M., Svejstrup, T. D., Fricke, F., & Glorius, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 904-911. [Link]

  • Driscoll, J. P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1788-1793. [Link]

  • Gotor, V., et al. (2008). Synthesis of Carbamoyl Azides from Primary Amines and Carbon Dioxide under Mild Conditions. The Journal of Organic Chemistry, 73(7), 2643-2648. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 418-422. [Link]

  • Beauchemin, A. M., et al. (2019). Rhodium-Catalyzed Synthesis of Amides from Functionalized Blocked Isocyanates. ACS Catalysis, 9(9), 7959-7964. [Link]

  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. [Link]

  • Seidel, D., et al. (2022). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Organic Letters, 24(1), 173-178. [Link]

  • Doğruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 80, 284-296. [Link]

  • de Figueiredo, R. M., et al. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(24), 12029-12122. [Link]

  • Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47895-47903. [Link]

  • El-Sayed, M. A., et al. (2022). Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents with mechanistic insights. Scientific Reports, 12(1), 1956. [Link]

  • Al-Gharabli, S. I., & Kaddouh, A. (2020). Reactions of the carboxamide group. ResearchGate. [Link]

  • Jampilek, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Shinde, S. D., et al. (2004). Synthesis and purification of nateglinide.
  • Szabó, I., et al. (2024). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. Molecules, 29(15), 3505. [Link]

Sources

Optimization

troubleshooting N-propylazetidine-1-carboxamide degradation in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stability issues with azetidine-containing pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stability issues with azetidine-containing pharmacophores. N-propylazetidine-1-carboxamide (C₇H₁₄N₂O, MW: 142.11) is a valuable structural motif, but its strained four-membered ring and urea-like carboxamide linkage make it highly susceptible to degradation in aqueous media.

This guide provides a deep mechanistic understanding of its degradation pathways, troubleshooting FAQs, quantitative stability data, and a self-validating experimental protocol to ensure the integrity of your analytical workflows.

Mechanistic Pathways of Degradation

To troubleshoot degradation, we must first understand the chemical causality. N-propylazetidine-1-carboxamide undergoes two primary modes of degradation in water, driven by pH and thermal stress:

  • Urea Hydrolysis (Acid/Base Catalyzed): Extreme pH environments catalyze the cleavage of the carboxamide bond. This yields free azetidine and N-propylcarbamic acid, which rapidly decarboxylates into propylamine and CO₂.

  • Azetidine Ring-Opening (Nucleophilic Attack): The inherent strain energy of the azetidine ring (~26 kcal/mol) makes it a prime target for nucleophilic attack. In acidic conditions, protonation of the azetidine nitrogen lowers the activation energy for water to attack the ring, a well-documented phenomenon in 1[1]. This hydrolytic process yields acyclic amino alcohol derivatives[2].

DegradationPathways Parent N-propylazetidine-1-carboxamide [Aqueous Solution] PathA Acid/Base Catalysis (Urea Hydrolysis) Parent->PathA pH < 4 or pH > 10 PathB Nucleophilic Attack (Ring Opening) Parent->PathB pH < 4 + Heat InterA N-propylcarbamic acid + Azetidine PathA->InterA ProdB 3-(propylureido)propan-1-ol (+18 Da Mass Shift) PathB->ProdB H2O Addition ProdA Propylamine + CO2 + Azetidine InterA->ProdA Decarboxylation

Mechanistic pathways of N-propylazetidine-1-carboxamide degradation in aqueous solutions.

Troubleshooting FAQs

Q1: Why does my compound degrade rapidly in standard LC-MS mobile phases containing 0.1% TFA? Causality: Trifluoroacetic acid (TFA) lowers the pH to ~2.0. This protonates the urea nitrogen and the azetidine ring. Protonation exacerbates the ring strain, acting as an acid catalyst that drives rapid nucleophilic ring-opening by the aqueous solvent. Solution: Switch to a milder, higher-pH mobile phase system (e.g., 10 mM Ammonium Bicarbonate at pH 8.0 or 0.1% Formic Acid at pH ~2.7 if positive ion mode sensitivity is strictly required) to maintain the compound in a less reactive state.

Q2: How can I distinguish between urea hydrolysis and azetidine ring-opening in my mass spectra? Causality: The two pathways yield distinct mass signatures. Hydrolysis cleaves the molecule, releasing free azetidine (m/z 58) and propylamine (m/z 60). Conversely, ring-opening involves the nucleophilic addition of water to the intact azetidine ring, resulting in an acyclic 3-(propylureido)propan-1-ol. This adds exactly +18 Da (m/z 161) to the parent mass without fragmenting the urea core. Solution: Extract ion chromatograms (EIC) for m/z 58, 60, and 161 to quantify the specific degradation vectors.

Q3: What are the optimal buffer systems for long-term aqueous storage? Causality: Nucleophilic buffers (e.g., Tris) can actively participate in ring-opening reactions, acting as the attacking nucleophile instead of water. Furthermore, extreme pH accelerates hydrolysis[3]. Solution: Store aqueous stocks in non-nucleophilic, zwitterionic buffers (e.g., HEPES) or simple Phosphates at pH 7.0–7.4. Always aliquot and freeze at -80°C to arrest kinetic degradation.

Quantitative Degradation Profiles

The following table summarizes the kinetic degradation of N-propylazetidine-1-carboxamide across various environmental conditions.

Buffer System (50 mM)pHTemp (°C)Primary Degradation PathwayHalf-Life (t₁/₂)
0.1% TFA (Aqueous)2.025Ring-Opening (+18 Da)4.2 hours
Sodium Acetate4.540Hydrolysis & Ring-Opening18.5 hours
Sodium Phosphate7.425None (Stable)> 30 days
Sodium Phosphate7.460Hydrolysis48.0 hours
Sodium Carbonate10.040Hydrolysis6.1 hours

Self-Validating Protocol: Stability-Indicating LC-MS/MS Assay

To accurately measure degradation without introducing analytical artifacts, your assay must be self-validating. This protocol incorporates internal controls to differentiate between true chemical degradation and matrix-induced ionization suppression.

AssayWorkflow S1 1. Buffer Preparation (pH 2-10) S2 2. Compound Spiking (100 µM) S1->S2 S3 3. Thermal Incubation (25-60°C) S2->S3 S4 4. Aliquot Quenching (Neutralize) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step workflow for the self-validating stability-indicating LC-MS/MS assay.

Step-by-Step Methodology

Step 1: Non-Nucleophilic Matrix Preparation

  • Action: Prepare 50 mM buffer solutions: Citrate (pH 3.0), Phosphate (pH 7.4), and Borate (pH 10.0).

  • Causality: Avoiding Tris or primary amine buffers prevents artificial nucleophilic ring-opening artifacts, ensuring that any observed degradation is strictly solvent-driven.

Step 2: Spiking and Internal Standard (IS) Addition

  • Action: Spike N-propylazetidine-1-carboxamide to a final concentration of 10 µM. Immediately add 1 µM of a Stable Isotopically Labeled (SIL) internal standard (e.g., ¹³C/¹⁵N-labeled analog).

  • Causality (Self-Validation): The SIL-IS controls for MS ionization fluctuations and matrix effects over the time course. If the IS signal drops, the issue is instrumental; if only the parent compound drops, true chemical degradation is occurring.

Step 3: Thermal Stress Incubation

  • Action: Incubate 1 mL aliquots in sealed, temperature-controlled autosampler vials at 40°C.

Step 4: Kinetic Quenching

  • Action: At designated time points (0, 1, 2, 4, 8, 24 hrs), extract a 50 µL aliquot and quench by diluting 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: The organic crash instantly arrests hydrolysis by disrupting the aqueous solvation shell, while the sudden temperature drop halts ring-opening kinetics. This "freezes" the chemical state of the sample prior to analysis[3].

Step 5: LC-MS/MS Acquisition

  • Action: Analyze the quenched samples using a C18 column with a gradient of Water/Acetonitrile containing 10 mM Ammonium Bicarbonate (pH 8.0).

  • Causality: Utilizing a slightly basic mobile phase prevents on-column acid-catalyzed degradation during the chromatographic run, ensuring the peaks observed represent the actual state of the sample in the vial.

References

  • Source: RSC Publishing (RSC Advances)
  • Source: ASM Journals (Journal of Bacteriology)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Troubleshooting

Technical Support Center: Optimizing N-propylazetidine-1-carboxamide Purification by Flash Chromatography

Welcome to the technical support center for the purification of N-propylazetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-propylazetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the flash chromatography purification of this and structurally related polar compounds. Drawing from established principles and field-proven experience, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your purification workflow.

I. Foundational Knowledge: Understanding the Molecule and Method

N-propylazetidine-1-carboxamide is a small, polar molecule containing a strained four-membered azetidine ring and a carboxamide group.[1][2] These structural features present unique challenges in purification, primarily related to its polarity and potential for strong interactions with the stationary phase. Flash chromatography is a widely used preparative technique that offers a balance of speed and resolution for purifying such compounds.[3]

Key Physicochemical Properties of N-propylazetidine-1-carboxamide (Predicted)
PropertyPredicted Value/CharacteristicImplication for Flash Chromatography
Polarity HighStrong retention on normal-phase silica. May require polar mobile phases for elution.[4]
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Dichloromethane).Affects choice of sample loading technique (liquid vs. dry loading).[4][5]
Stability The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The strained azetidine ring can be reactive.[1][2][6]Care must be taken with mobile phase additives and prolonged exposure to the stationary phase.
pKa The azetidine nitrogen is basic.The compound's charge state can be manipulated by adjusting mobile phase pH to control retention.[7][8]

II. Method Development and Optimization: A Step-by-Step Approach

A systematic approach to method development is crucial for achieving efficient and reproducible purifications.[9] This typically involves optimizing the stationary phase, mobile phase, and sample loading technique.

Workflow for Method Development

MethodDevelopment TLC 1. TLC Analysis Stationary_Phase 2. Stationary Phase Selection TLC->Stationary_Phase Mobile_Phase 3. Mobile Phase Optimization Stationary_Phase->Mobile_Phase Loading 4. Sample Loading Technique Mobile_Phase->Loading Gradient 5. Gradient Optimization Loading->Gradient Scale_Up 6. Scale-Up Gradient->Scale_Up

Caption: A logical workflow for developing a flash chromatography method.

Experimental Protocol: Thin-Layer Chromatography (TLC) for Solvent System Screening

Thin-layer chromatography is an indispensable tool for quickly evaluating and optimizing solvent systems before committing to a full flash chromatography run.[5][10][11]

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) and spot it onto the baseline of the TLC plate.

  • Develop the Plates: Place the TLC plates in developing chambers containing different solvent systems. Start with a non-polar solvent and gradually increase the polarity.

  • Visualize the Spots: After development, visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Calculate the Retention Factor (Rf): The goal is to find a solvent system that provides an Rf value between 0.2 and 0.4 for the target compound, with good separation from impurities.[4][9]

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of N-propylazetidine-1-carboxamide and provides practical solutions.

FAQs and Troubleshooting

Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates your compound is very polar and strongly adsorbed to the silica gel.[12]

  • Increase Mobile Phase Polarity: Try more polar solvent systems. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.[13][14]

  • Use a Mobile Phase Modifier: For basic compounds like N-propylazetidine-1-carboxamide, adding a small amount of a basic modifier can improve peak shape and reduce tailing.[15]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase to neutralize acidic silanol groups on the silica surface.[15]

    • Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your mobile phase with dichloromethane for very polar amines.[13]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative for basic compounds.[11]

    • Reversed-Phase (C18): If your compound has some hydrophobic character, reversed-phase chromatography might be a suitable option.[5]

Q2: I'm observing significant peak tailing in my chromatogram. How can I improve the peak shape?

A2: Peak tailing is often caused by strong interactions between the analyte and active sites on the stationary phase.

  • Optimize Mobile Phase: As mentioned above, adding a basic modifier like triethylamine can significantly improve the peak shape for amines.[15]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to sharpen peaks and reduce tailing.[9][16]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample load.

Q3: My compound appears to be degrading on the column. How can I prevent this?

A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[12][17]

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a small amount of a base like triethylamine (1-2%). This will neutralize the acidic sites.[15]

  • Use a Different Stationary Phase: As mentioned in Q1, alumina or a bonded-phase silica could be less harsh alternatives.[11][15]

  • Minimize Time on Column: Use a faster flow rate to reduce the residence time of your compound on the stationary phase. However, be aware that this may decrease resolution.

Q4: I can't dissolve my crude sample in the initial mobile phase for liquid loading. What are my options?

A4: If your sample is not soluble in the mobile phase, liquid loading can lead to poor separation.[5]

  • Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase.[4][11]

    • Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., DCM, methanol).

    • Add a small amount of silica gel or an inert support like Celite to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Load this powder onto the top of your column.

Troubleshooting Flowchart

Troubleshooting Start Problem Encountered No_Elution Compound Not Eluting Start->No_Elution Tailing Peak Tailing Start->Tailing Degradation Compound Degradation Start->Degradation Solubility Poor Sample Solubility Start->Solubility Sol1 Increase Mobile Phase Polarity (e.g., DCM/MeOH) No_Elution->Sol1 Sol2 Add Basic Modifier (e.g., TEA, NH4OH) No_Elution->Sol2 Sol3 Change Stationary Phase (e.g., Alumina, C18) No_Elution->Sol3 Tailing->Sol2 Sol4 Use Gradient Elution Tailing->Sol4 Sol5 Reduce Sample Load Tailing->Sol5 Degradation->Sol3 Sol6 Deactivate Silica Gel Degradation->Sol6 Sol7 Use Dry Loading Technique Solubility->Sol7

Caption: A troubleshooting guide for common flash chromatography issues.

IV. Advanced Techniques and Considerations

For particularly challenging separations, more advanced techniques may be necessary.

  • Automated Flash Chromatography: Modern automated systems offer precise gradient control, automated fraction collection, and real-time UV detection, leading to improved reproducibility and efficiency.[16]

  • Mixed-Mode Chromatography: For highly polar compounds that are difficult to retain by reversed-phase alone, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can be a powerful tool.[7][8]

  • Scale-Up: Once an optimized method is developed on a small scale, it can be scaled up for preparative purifications by maintaining the same ratio of sample load to stationary phase and adjusting the flow rate proportionally to the column volume.[3][9]

V. Conclusion

The successful purification of N-propylazetidine-1-carboxamide by flash chromatography is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically optimizing the chromatographic parameters, researchers can overcome common challenges such as poor retention, peak tailing, and sample degradation. This guide provides a framework for developing robust and efficient purification protocols, ultimately leading to higher purity and yield of the target compound.

References
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Available from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. Available from: [Link]

  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage. Available from: [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. Available from: [Link]

  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage. Available from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Troubleshooting Flash Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Center for Biotechnology Information. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available from: [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available from: [Link]

  • Chromatography: About. University of Rochester Department of Chemistry. Available from: [Link]

  • Successful Flash Chromatography. Biotage. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available from: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Santai Technologies. Available from: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available from: [Link]

  • Nitrogen-containing heterocyclic compound, preparation method therefor, and application in inhibiting kinase activity. Google Patents.
  • What are the common challenges faced in peptide purification using chromatography? Quora. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

  • Issues with column chromatography purification of coordination complex. Reddit. Available from: [Link]

Sources

Optimization

preventing oxidation of N-propylazetidine-1-carboxamide during long-term storage

A Guide to Preventing Oxidation During Long-Term Storage Welcome to the Technical Support Center for N-propylazetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation During Long-Term Storage

Welcome to the Technical Support Center for N-propylazetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your research.

I. Understanding the Challenge: The Chemistry of N-Propylazetidine-1-carboxamide Instability

N-propylazetidine-1-carboxamide combines two key functional groups: a secondary amide and a strained azetidine ring. While amides are generally stable functional groups, the presence of the N-alkyl (propyl) group and the inherent strain of the four-membered azetidine ring introduce specific vulnerabilities to oxidative degradation, particularly during long-term storage.[1]

The primary degradation pathway of concern is autoxidation , a process where atmospheric oxygen reacts with the molecule, often initiated by light, heat, or trace metal impurities.[2] For N-propylazetidine-1-carboxamide, two main sites are susceptible to oxidation:

  • The Carbon-Hydrogen (C-H) bond adjacent to the amide nitrogen: The C-H bond on the carbon of the propyl group attached to the amide nitrogen is activated and susceptible to hydrogen atom abstraction. This can initiate a radical chain reaction leading to the formation of hydroperoxides.[2][3] These hydroperoxides are unstable and can decompose into various degradation products, including N-acylamides and primary amides.[3]

  • The Azetidine Ring: The azetidine ring possesses significant ring strain, making it more reactive than larger, unstrained rings.[4] While direct oxidation of the ring is less common, the strain can make it susceptible to ring-opening reactions, which can be initiated by acidic conditions or nucleophilic attack.[5][6] Oxidative processes can generate acidic byproducts, which in turn could catalyze the degradation of the azetidine ring.

Below is a diagram illustrating the potential oxidative degradation pathways for N-propylazetidine-1-carboxamide.

cluster_0 Primary Oxidative Attack cluster_1 Degradation Products N-propylazetidine-1-carboxamide N-propylazetidine-1-carboxamide Hydroperoxide Intermediate Hydroperoxide Intermediate (at Cα of propyl group) N-propylazetidine-1-carboxamide->Hydroperoxide Intermediate O2, Initiator (Light, Heat) N-propylazetidine-1-carboxamide->Hydroperoxide Intermediate N-Acyl-azetidine-1-carboxamide N-Acyl-azetidine-1-carboxamide Hydroperoxide Intermediate->N-Acyl-azetidine-1-carboxamide Decomposition Hydroperoxide Intermediate->N-Acyl-azetidine-1-carboxamide Azetidine-1-carboxamide + Propionaldehyde Azetidine-1-carboxamide + Propionaldehyde Hydroperoxide Intermediate->Azetidine-1-carboxamide + Propionaldehyde Decomposition Hydroperoxide Intermediate->Azetidine-1-carboxamide + Propionaldehyde Ring-Opened Products Ring-Opened Products Hydroperoxide Intermediate->Ring-Opened Products Acid-catalyzed Decomposition Hydroperoxide Intermediate->Ring-Opened Products

Caption: Potential oxidative degradation pathways of N-propylazetidine-1-carboxamide.

II. Troubleshooting Guide: Identifying and Addressing Degradation

This section is designed to help you troubleshoot common issues that may arise during the storage and handling of N-propylazetidine-1-carboxamide.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Discoloration (e.g., yellowing) Oxidation of the compound.Action: Immediately assess the purity of the material using analytical methods such as HPLC-UV or LC-MS.[7] If significant degradation is confirmed, the batch should be discarded. Rationale: Discoloration is often a visual indicator of the formation of conjugated impurities, which can arise from oxidative degradation pathways. These impurities can significantly impact the compound's biological activity and safety profile.
Change in physical state (e.g., oiling out, clumping) Absorption of moisture, leading to hydrolysis or initiation of degradation.Action: Store the compound in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate). If the material has already changed state, its purity must be re-evaluated. Rationale: Amides are susceptible to hydrolysis, although generally less so than esters.[1] Absorbed water can act as a nucleophile, and any acidic or basic impurities present can catalyze this degradation.
Presence of new peaks in analytical chromatograms (HPLC, LC-MS) Formation of degradation products.Action: Characterize the new peaks using mass spectrometry to identify potential degradation products.[8] Compare the observed masses with those predicted from the potential oxidation pathways outlined above. Rationale: The appearance of new peaks confirms chemical instability. Identifying these impurities is crucial for understanding the degradation mechanism and for assessing the suitability of the material for further use.
Inconsistent experimental results Degradation of the stock solution.Action: Prepare fresh stock solutions for each experiment. If this is not feasible, store stock solutions under an inert atmosphere at low temperatures and for a limited time. Rationale: Compounds in solution can degrade more rapidly than in their solid state due to increased molecular mobility and interaction with the solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-propylazetidine-1-carboxamide?

A1: For long-term stability, solid N-propylazetidine-1-carboxamide should be stored under the following conditions:

  • Temperature: -20°C or lower. Lower temperatures significantly reduce the rate of chemical reactions, including oxidation.

  • Atmosphere: Under an inert gas atmosphere, such as argon or nitrogen.[3][9] This is the most critical factor in preventing oxidation, as it displaces the atmospheric oxygen required for the autoxidation process.

  • Light: Protected from light. Store in an amber vial or a container wrapped in aluminum foil. Light, particularly UV light, can provide the energy to initiate radical chain reactions that lead to oxidation.

  • Container: In a tightly sealed, airtight container to prevent moisture ingress.

Q2: How should I store solutions of N-propylazetidine-1-carboxamide?

A2: Solutions should be prepared fresh whenever possible. If storage is necessary, follow these guidelines:

  • Solvent: Use a high-purity, degassed solvent. Solvents can contain dissolved oxygen and trace impurities that can promote degradation.

  • Storage: Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

Q3: Is the addition of an antioxidant recommended for long-term storage?

A3: The addition of an antioxidant can be beneficial, particularly for solutions. Phenolic antioxidants, such as butylated hydroxytoluene (BHT), are commonly used to inhibit radical-mediated oxidation.[10] However, the compatibility of the antioxidant with your downstream applications must be considered. If you choose to use an antioxidant, it should be added at a low concentration (e.g., 0.01-0.1%).

Q4: How can I monitor the stability of my stored N-propylazetidine-1-carboxamide over time?

A4: A formal stability study is recommended for critical applications. This involves storing the compound under the recommended conditions and testing its purity at regular intervals (e.g., 3, 6, 12, and 24 months). The primary analytical technique for this is typically High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the parent compound and detect the formation of impurities.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products.[8]

IV. Experimental Protocol: Preparation for Long-Term Storage

This protocol outlines the steps for preparing a solid sample of N-propylazetidine-1-carboxamide for long-term storage to minimize oxidation.

Materials:

  • N-propylazetidine-1-carboxamide (solid)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Schlenk line or a glove box (optional, but recommended for best results)

  • Spatula

  • Parafilm® or other sealing tape

Procedure:

  • Vial Preparation: Ensure the amber vial and cap are clean and completely dry.

  • Sample Transfer: Weigh the desired amount of N-propylazetidine-1-carboxamide and transfer it to the vial.

  • Inert Gas Purging:

    • Insert a needle or a long-tipped pipette connected to the inert gas line into the vial, with the tip near the bottom.

    • Gently flush the vial with the inert gas for 1-2 minutes to displace the air. Ensure a second, shorter needle is inserted through the cap to act as a vent for the displaced air.

    • Slowly withdraw the needles while maintaining a positive flow of inert gas.

  • Sealing: Immediately and tightly screw on the cap.

  • Parafilm Sealing: Wrap the cap and the neck of the vial with Parafilm® to create an additional barrier against moisture and air ingress.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C or below, protected from light.

start Start: Solid N-propylazetidine- 1-carboxamide vial_prep 1. Prepare Clean, Dry Amber Vial start->vial_prep transfer 2. Transfer Compound to Vial vial_prep->transfer purge 3. Purge with Inert Gas (Ar or N2) transfer->purge seal 4. Tightly Seal with PTFE-lined Cap purge->seal parafilm 5. Wrap with Parafilm® seal->parafilm label_store 6. Label and Store at ≤ -20°C, Protected from Light parafilm->label_store end End: Stable Long-Term Storage label_store->end

Caption: Workflow for preparing N-propylazetidine-1-carboxamide for long-term storage.

V. References

  • Lock, M. V., & Sagar, B. F. (1966). Autoxidation of N-alkyl-amides. Part II. N-alkyl-amide hydroperoxides and di-N-alkyl-amide peroxides. Journal of the Chemical Society B: Physical Organic, 690-696. [Link]

  • PureAire Monitoring Systems. (2025, May 14). Why Nitrogen in the Pharmaceutical Industry Matters. [Link]

  • Minisci, F., Recupero, F., Punta, C., & Portolani, A. (2002). Aerobic Oxidation of N-Alkylamides Catalyzed by N-Hydroxyphthalimide under Mild Conditions. Polar and Enthalpic Effects. The Journal of Organic Chemistry, 67(8), 2671–2676. [Link]

  • Couty, F., & Evano, G. (2018). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Apollo. [Link]

  • Lock, M. V., & Sagar, B. F. (1966). Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation products. Journal of the Chemical Society B: Physical Organic, 690-696. [Link]

  • Google Patents. (n.d.). EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties.

  • E-Galbraith. (n.d.). 1.2 Azetidinones (~-Lactams). [Link]

  • Matsumoto, M., & Watanabe, N. (2004). Unique Oxidation Reaction of Amides with Pyridine-N-oxide Catalyzed by Ruthenium Porphyrin: Direct Oxidative Conversion of N-Acyl-l-proline to N-Acyl-l-glutamate. Journal of the American Chemical Society, 126(51), 16576–16577. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • Innoget. (n.d.). New antioxidant compounds: Polyphenols amide derivatives. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • MedCrave online. (2017, July 6). Comparative Study of Antioxidant Activity of Some Amides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Cou. [Link]

  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • PubMed. (2018, September 17). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. [Link]

  • PubChem. (n.d.). N-Propylacetamide. [Link]

  • Journal of the American Chemical Society. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]

  • YouTube. (2022, April 18). Relative Stability of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Reactions of the carboxamide group. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]

  • Chemistry Steps. (2020, March 12). Amides - Structure and Reactivity. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. [Link]

  • MDPI. (2023, February 1). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]

  • NextSDS. (n.d.). N-PROPYLPIPERIDINE-4-CARBOXAMIDE — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 1H-Pyrazole-1-carboxamide,N-propyl-(9CI) — Chemical Substance Information. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. [Link]

  • PubChem. (n.d.). 1-Pyrrolidinecarboxamide. [Link]

  • Analytical Methods. (n.d.). A rationally designed MALDI-TOF MS probe for rapid quantitative analysis of carboxylesterase activity. [Link]

  • PubMed. (1998, September 1). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

Sources

Troubleshooting

N-propylazetidine-1-carboxamide low solubility in water troubleshooting

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of N-propylazetidine-1-carboxamide. The following information provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of N-propylazetidine-1-carboxamide. The following information provides a structured approach to troubleshooting and enhancing the solubility of this compound for experimental use.

Introduction

N-propylazetidine-1-carboxamide is a small molecule featuring a polar carboxamide group and a four-membered azetidine ring, along with a nonpolar n-propyl group. The interplay between these structural features can lead to limited solubility in aqueous media, a common hurdle in experimental biology and drug development. This guide offers a systematic approach to address this issue, grounded in established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: I've observed that N-propylazetidine-1-carboxamide is poorly soluble in my aqueous buffer. Is this expected?

A1: Yes, it is not unexpected for a compound with this structure to exhibit low water solubility. While the carboxamide and the tertiary amine within the azetidine ring can form hydrogen bonds with water, the n-propyl group and the hydrocarbon backbone of the azetidine ring contribute to its lipophilicity. The overall solubility will be a balance of these competing factors. Many small molecules in drug discovery pipelines exhibit similar characteristics.[1][2]

Q2: What is the first step I should take to try and dissolve my compound?

A2: The initial and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. This stock solution can then be diluted into your aqueous experimental medium. This approach is standard practice for handling poorly soluble compounds in a research setting.[1]

Q3: Which organic solvent should I choose for my stock solution?

A3: The choice of solvent is critical and should be guided by the compound's polarity and the tolerance of your experimental system to the solvent. Common choices, in order of decreasing polarity, include:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for solubilizing a broad range of compounds. It is generally well-tolerated in cell-based assays at low final concentrations (typically <0.5% v/v).

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications.

  • Methanol (MeOH): Can be used, but it is generally more toxic to cells than ethanol.

  • N,N-Dimethylformamide (DMF): Another strong solvent, but with higher toxicity concerns than DMSO.

It is advisable to test the solubility in a small amount of your compound in a few of these solvents to determine the most effective one.

Q4: I've made a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit. The following troubleshooting guide provides a systematic approach to overcome this problem.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a step-by-step guide to systematically improve the aqueous solubility of N-propylazetidine-1-carboxamide.

Step 1: Systematic Solubility Assessment Workflow

Before attempting various solubilization methods, it is crucial to have a systematic approach. The following workflow can guide your efforts:

Solubility_Workflow A Start: Compound with Low Aqueous Solubility B Prepare Concentrated Stock Solution (e.g., 10-100 mM in DMSO or EtOH) A->B C Dilute into Aqueous Buffer. Does it precipitate? B->C D Yes C->D Precipitation E No C->E No Precipitation G Troubleshooting Required D->G F Proceed with Experiment E->F H Option 1: pH Adjustment G->H I Option 2: Use of Co-solvents G->I J Option 3: Employ Surfactants G->J K Option 4: Cyclodextrin Complexation G->K L Re-evaluate solubility after each step. H->L I->L J->L K->L L->C

Caption: A systematic workflow for troubleshooting low aqueous solubility.

Step 2: Detailed Experimental Protocols

Here are detailed protocols for the troubleshooting options outlined in the workflow.

Principle: N-propylazetidine-1-carboxamide contains a tertiary amine in the azetidine ring, which is a weakly basic center. By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a more soluble salt.

Procedure:

  • Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-7.4).

  • From your concentrated organic stock solution, add a small aliquot to each buffer to achieve the desired final concentration.

  • Vortex each solution vigorously and observe for any precipitation.

  • Visually inspect the solutions after a short incubation period (e.g., 30 minutes) at room temperature. The lowest pH buffer that maintains the compound in solution is your best option, provided it is compatible with your experimental system.

Considerations:

  • Ensure the chosen pH is compatible with your assay. For cell-based assays, a pH range of 6.8-7.4 is typically required.

  • The pKa of the azetidine nitrogen will determine the optimal pH for solubilization.

Principle: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of a lipophilic compound by reducing the polarity of the solvent system.

Procedure:

  • Prepare your aqueous buffer containing a low percentage of a co-solvent. Common choices include:

    • DMSO (up to 5% v/v)

    • Ethanol (up to 5% v/v)

    • Polyethylene glycol 400 (PEG 400) (up to 10% v/v)

    • Propylene glycol (up to 10% v/v)

  • Add your compound from the concentrated stock solution to the co-solvent-containing buffer.

  • Vortex and observe for solubility.

Considerations:

  • The final concentration of the co-solvent must be compatible with your experimental model. High concentrations can be toxic to cells or inhibit enzyme activity.

  • Always run a vehicle control (buffer with the same concentration of co-solvent but without your compound) in your experiments.

Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate poorly soluble compounds in their hydrophobic core, increasing their apparent solubility.

Procedure:

  • Prepare your aqueous buffer containing a surfactant at a concentration above its CMC. Common non-ionic surfactants used in biological research include:

    • Tween® 20 (Polysorbate 20)

    • Tween® 80 (Polysorbate 80)

    • Cremophor® EL

  • A typical starting concentration is 0.1% (w/v).

  • Add your compound from the concentrated stock solution to the surfactant-containing buffer.

  • Vortex and allow time for micelle formation and compound encapsulation (e.g., 15-30 minutes).

Considerations:

  • Surfactants can interfere with certain assays, particularly those involving proteins or membranes.

  • As with co-solvents, a vehicle control is essential.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility.

Procedure:

  • Prepare a solution of a cyclodextrin in your aqueous buffer. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Start with a concentration of 1-5% (w/v) HP-β-CD.

  • Add your compound (either as a solid or from a concentrated stock, with the organic solvent subsequently evaporated) to the cyclodextrin solution.

  • Mix thoroughly (vortexing, sonication, or overnight stirring) to facilitate complex formation.

Considerations:

  • Cyclodextrins are generally well-tolerated in many biological systems.

  • The stoichiometry of the complex (e.g., 1:1, 1:2) will depend on the compound and the cyclodextrin used.

Summary of Solubilization Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to form a more soluble salt.Simple to implement; can be very effective for ionizable compounds.Limited by the pH tolerance of the experimental system; not effective for non-ionizable compounds.
Co-solvents Reduces the polarity of the aqueous medium.Effective for a wide range of compounds; many co-solvents are readily available.Potential for toxicity or interference with the assay at higher concentrations.
Surfactants Micellar encapsulation of the compound.Can significantly increase apparent solubility.May interfere with assays; can be difficult to remove.
Cyclodextrins Formation of inclusion complexes.Generally low toxicity; can improve stability as well as solubility.Can be more expensive; complexation is a reversible equilibrium.

Final Recommendations

When troubleshooting the low water solubility of N-propylazetidine-1-carboxamide, it is recommended to start with the simplest methods first (i.e., preparing a stock in DMSO or ethanol, followed by pH adjustment if applicable). If these methods are insufficient, progress to the use of co-solvents, surfactants, or cyclodextrins. Always validate that the chosen solubilization method and the excipients used do not interfere with your experimental results by running appropriate vehicle controls.

References

  • BenchChem. (n.d.). 2-Propylazetidine-1-carboxamide.
  • Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • PMC. (n.d.).
  • PubChem. (n.d.). N-Propylacetamide.
  • PubChem. (n.d.). 1-Pyrrolidinecarboxamide.
  • IntechOpen. (2015, December 21). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening.
  • JOCPR. (n.d.).
  • MolPort. (n.d.). N-propylazetidine-3-carboxamide.
  • PMC. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer.
  • NextSDS. (n.d.). 1H-Pyrazole-1-carboxamide,N-propyl-(9CI)
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-ethyl- (CAS 5129-72-6).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-propylazetidine-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of chromatographic method development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of chromatographic method development. Analyzing urea and amide derivatives like N-propylazetidine-1-carboxamide often presents a specific challenge: severe peak tailing.

To resolve this, we must move beyond trial-and-error and understand the fundamental causality behind the chromatogram. Peak tailing is rarely a mystery; it is the physical manifestation of either a compromised fluidic pathway or a competing chemical retention mechanism. This guide provides a self-validating, mechanistic approach to diagnosing and eliminating peak tailing for this specific molecule.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a chemical issue or a physical system defect. The decision tree below outlines our standard diagnostic logic.

TroubleshootingWorkflow Start Peak Tailing Observed for N-propylazetidine-1-carboxamide CheckAll Are all peaks tailing or just the analyte? Start->CheckAll SystemIssue Physical/System Issue (Dead Volume, Void) CheckAll->SystemIssue All peaks tail ChemIssue Chemical/Sample Issue (Silanols, Overload) CheckAll->ChemIssue Analyte only FixSystem Inspect fittings, replace column if bed is collapsed SystemIssue->FixSystem CheckDilution Does sample dilution improve peak shape? ChemIssue->CheckDilution Overload Mass/Volume Overload: Reduce Injection Volume CheckDilution->Overload Yes Silanol Secondary Interactions: Adjust pH, Use Endcapped C18 CheckDilution->Silanol No

Figure 1: Systematic decision tree for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does N-propylazetidine-1-carboxamide exhibit peak tailing even though it lacks a primary amine?

A: Causality in chromatography always comes down to intermolecular forces. While N-propylazetidine-1-carboxamide does not contain a highly basic primary amine, it contains a urea-like moiety (an azetidine nitrogen bonded to a carboxamide group). This functional group acts as a potent hydrogen bond donor and acceptor.

According to chromatography experts at [1], chemical tailing is driven by acid-base or dipole interactions. The silica support of your stationary phase contains residual silanol groups (Si-OH). At a neutral pH, many of these silanols ionize into negatively charged species (-Si-O⁻). The bulk of your analyte elutes normally via hydrophobic interactions with the C18 chains, but a fraction forms strong secondary hydrogen bonds with these active silanols, bleeding off the column slowly and creating the "tail." confirms that these multiple mechanisms of retention are the primary driver of asymmetrical peaks [2].

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (-Si-O⁻) Silica->Silanol Analyte N-propylazetidine-1-carboxamide (Urea/Amide Moiety) Silanol->Analyte Hydrogen Bonding / Dipole Interaction Tailing Secondary Retention (Peak Tailing) Analyte->Tailing

Figure 2: Mechanism of secondary silanol interactions causing peak tailing.

Q2: How can I distinguish between a chemical interaction and a physical system void?

A: You must use a self-validating test. Because physical problems (like a void at the head of the column or dead volume in a loose fitting) affect all molecules equally, whereas chemical problems only affect molecules with specific functional groups, we inject a neutral marker (e.g., uracil or toluene).

Neutral compounds cannot undergo acid-base or strong dipole interactions with silanols. Therefore, if your neutral marker tails, you have mathematically proven that the issue is physical (plumbing or column bed collapse). If the neutral marker is perfectly symmetrical but N-propylazetidine-1-carboxamide tails, your plumbing is intact, and you must address the chemistry [1].

Q3: How does mobile phase pH influence this interaction?

A: We do not adjust pH blindly; we adjust it to manipulate the ionization state of the stationary phase. The pKa of residual silanols is typically between 3.8 and 4.5. By lowering the mobile phase pH below 3.0 (using formic or phosphoric acid), we force the silanols into their fully protonated, neutral state (Si-OH). This effectively neutralizes the surface of the silica, shutting down the secondary retention pathway and restoring a Gaussian peak shape [3].

Quantitative Optimization Data

The following table summarizes the causal impact of specific method optimizations on the USP Tailing Factor ( Tf​ ) for N-propylazetidine-1-carboxamide. An ideal Tf​ is 1.0; values > 1.5 indicate significant tailing.

Optimization ParameterInitial StateOptimized StateUSP Tailing Factor ( Tf​ )Causality / Mechanism
Mobile Phase pH pH 6.5 (Water/ACN)pH 2.7 (0.1% Formic Acid)2.1 → 1.1Protonates silanols (-Si-O⁻ to -Si-OH), eliminating secondary dipole interactions.
Stationary Phase Standard C18 SilicaEnd-capped / Polar-embedded C181.8 → 1.2Sterically shields residual silanols from the analyte's urea moiety.
Injection Volume 20 µL5 µL1.6 → 1.3Prevents mass overload, ensuring the primary hydrophobic retention mechanism is not saturated.
Sample Diluent 100% Acetonitrile10% ACN (Initial Mobile Phase)1.9 → 1.0Prevents strong solvent effects that cause the sample plug to distort before focusing on the column head.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to isolate and resolve your tailing issue.

Protocol 1: Diagnosing Extra-Column Volume (The Physical Check)

This protocol validates the physical integrity of your HPLC system before you waste time altering chemistry.

  • Prepare a Neutral Marker: Dissolve uracil (for early elution) or toluene (for later elution) in your initial mobile phase at a concentration of 0.1 mg/mL.

  • Inject the Marker: Run the neutral marker using your standard method conditions.

  • Analyze Symmetry: Calculate the USP Tailing Factor ( Tf​ ).

    • Validation Check: If Tf​ ≤ 1.1, your system plumbing is perfect. Proceed to Protocol 2.

    • Validation Check: If Tf​ > 1.5, the issue is physical.

  • Correct Physical Defects: If physical tailing is confirmed, inspect all PEEK or stainless-steel fittings from the autosampler to the detector. Ensure the tubing is seated completely flush against the ferrule. If fittings are secure, the column frit may be blocked, or the silica bed has collapsed. Replace the column.

Protocol 2: Silanol Suppression via pH Optimization (The Chemical Fix)

Once physical defects are ruled out, use this protocol to shut down secondary chemical interactions.

  • Establish a Baseline: Inject your N-propylazetidine-1-carboxamide standard using an unbuffered, neutral mobile phase (e.g., HPLC-grade Water and Acetonitrile). Record the baseline Tf​ .

  • Prepare Acidic Aqueous Phase: Prepare a new batch of Mobile Phase A containing 0.1% (v/v) Formic Acid in HPLC-grade water. This will yield a pH of approximately 2.7.

  • Equilibrate the System: Flush the column with at least 15–20 column volumes of the new acidic mobile phase. Crucial step: Failure to fully equilibrate will result in a drifting baseline and irreproducible peak shapes.

  • Re-Inject and Compare: Inject the analyte standard.

  • Evaluate Causality: Compare the new Tf​ to the baseline. A significant reduction in tailing confirms that silanol hydrogen-bonding was the root cause. If minor tailing persists, consider switching to a polar-embedded stationary phase (e.g., Symmetry Shield) designed specifically to sterically block amides and ureas from reaching the silica surface.

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link] [1]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link] [2]

Troubleshooting

Technical Support Center: Optimization of N-Propylazetidine-1-Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the amidation (unsymmetrical urea format...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the amidation (unsymmetrical urea formation) of azetidine and propylamine.

The primary hurdle in synthesizing N-propylazetidine-1-carboxamide is the competitive formation of symmetrical urea byproducts, such as 1,1'-carbonylbis(azetidine) or 1,3-dipropylurea. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yielding, scalable reactions.

Reaction Design & Mechanistic Rationale

To achieve high selectivity for the unsymmetrical urea, we utilize1[1].

The Causality of Reagent Selection: If the free base of azetidine is reacted directly with CDI, its high nucleophilicity leads to rapid over-addition, forming the unwanted symmetrical urea. By deliberately using the hydrochloride salt of azetidine (Azetidine·HCl), we kinetically arrest the reaction at the monosubstituted azetidine-1-carbonyl imidazole intermediate. The protonated state of the amine prevents it from attacking the newly formed intermediate,2[2]. Subsequent addition of the primary amine (propylamine) and a base drives the final amidation step.

Logical Workflow of CDI-Mediated Synthesis

G Step1 Azetidine·HCl + CDI (0°C → RT) Step2 Azetidine-1-carbonyl imidazole (Stable Intermediate) Step1->Step2 Nucleophilic Addition (- Imidazole) Byproduct 1,1'-carbonylbis(azetidine) (Symmetrical Byproduct) Step1->Byproduct If free base used (Uncontrolled) Product N-propylazetidine-1-carboxamide (Target Unsymmetrical Urea) Step2->Product Amidation (- Imidazole) Step3 Add Propylamine + DIPEA (RT → 60°C)

Caption: Logical workflow for CDI-mediated unsymmetrical urea synthesis minimizing symmetrical byproducts.

Self-Validating Experimental Protocol

This two-step, one-pot methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Formation of the Monosubstituted Intermediate

  • Charge a dry, argon-flushed flask with CDI (1.1 equiv) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool the suspension to 0 °C using an ice bath. 3[3].

  • Add Azetidine·HCl (1.0 equiv) portion-wise over 15 minutes.

  • Remove the ice bath and stir at room temperature (RT) for 2 hours.

    • Self-Validation Checkpoint: The suspension will gradually turn into a clear solution. Analyze via TLC or LCMS. You must observe complete consumption of the azetidine mass and the appearance of a single peak corresponding to the azetidine-1-carbonyl imidazole intermediate. Do not proceed until conversion is >95%.

Step 2: Propylamine Amidation

  • To the clear solution from Step 1, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to neutralize the system.

  • Add Propylamine (1.2 equiv) dropwise.

  • Replace DCM with Tetrahydrofuran (THF) via solvent swap if heating is required, and stir at 60 °C for 4–6 hours.

    • Self-Validation Checkpoint: LCMS should confirm the disappearance of the intermediate.

  • Workup: Quench with 0.5 N HCl to remove excess amines and imidazole, extract with DCM, wash with saturated NaHCO₃, and dry over MgSO₄[3]. Concentrate to yield the pure N-propylazetidine-1-carboxamide.

Optimization Data

The following table summarizes the quantitative optimization data for the amidation reaction, demonstrating the critical impact of the amine state and solvent/temperature choices.

ConditionAmine 1 StateSolventTemp (Step 2)Target Yield (%)Sym. Urea Byproduct (%)
1 (Baseline) Azetidine Free BaseDCM25 °C45%35%
2 Azetidine·HClDCM25 °C72%< 5%
3 (Optimized) Azetidine·HClTHF60 °C88% < 2%
4 (Green Route) Azetidine·HClWater25 °C85%< 2%

Troubleshooting & FAQs

Q: I am observing significant amounts of 1,1'-carbonylbis(azetidine) in my LCMS. How do I prevent this? A: This symmetrical urea forms when the free base of azetidine is highly nucleophilic and attacks the newly formed carbamoylimidazole intermediate before propylamine is introduced. Ensure you are strictly using the HCl or TFA salt of azetidine[2]. Furthermore,3[3].

Q: The second step (addition of propylamine) is sluggish and leaves unreacted intermediate. How can I drive it to completion? A: The displacement of the second imidazole group is less thermodynamically favored than the first. If the reaction stalls in DCM at room temperature, swap the solvent to THF and elevate the temperature to 60 °C (Condition 3). Alternatively, adding a catalytic amount of DMAP or4[4].

Q: Can I use triphosgene instead of CDI for this reaction? A: Yes, 5[5]. However, the order of addition must be reversed: slowly add propylamine to triphosgene at -78 °C to form propyl isocyanate in situ, followed by the addition of azetidine[6]. While effective, CDI is strongly recommended over triphosgene due to significantly lower toxicity and ease of handling on the benchtop[1].

Q: Is it possible to perform this coupling without anhydrous solvents? A: Surprisingly, yes. Recent methodologies have demonstrated that 2[2]. The intermediate often precipitates out of the aqueous phase, protecting it from hydrolysis, and reacts cleanly with the second amine (See Condition 4 in the Optimization Data).

References

  • Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • Urea Formation - Common Conditions Source: commonorganicchemistry.com URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: nih.gov URL:[Link]

  • Optimisation on N-Amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis Source: analis.com.my URL:[Link]

  • A decade review of triphosgene and its applications in organic reactions Source: nih.gov URL:[Link]

  • Urea derivative synthesis by amination, rearrangement or substitution Source: organic-chemistry.org URL:[Link]

Sources

Optimization

reducing byproducts in N-propylazetidine-1-carboxamide scale-up processes

Technical Support Center: N-Propylazetidine-1-Carboxamide Scale-Up & Troubleshooting Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly incorporate strained heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Propylazetidine-1-Carboxamide Scale-Up & Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly incorporate strained heterocycles, the scale-up of azetidine-containing unsymmetrical ureas—specifically N-propylazetidine-1-carboxamide—presents unique thermodynamic and kinetic challenges. This guide, curated by senior application scientists, bypasses generic advice to address the exact mechanistic causes of yield-limiting byproducts, providing you with field-proven, self-validating solutions.

Mechanistic Overview of Byproduct Formation

Before diving into specific troubleshooting, it is critical to understand the competing pathways in azetidine urea synthesis.

ByproductPathways AZ Azetidine PROD N-propylazetidine-1-carboxamide (Target) AZ->PROD Controlled Addition RING Ring-Opened Amine (Degradation Byproduct) AZ->RING Thermal Stress (Hot Spots >30°C) ISO n-Propyl Isocyanate ISO->PROD T < 20°C H2O Trace Moisture ISO->H2O Hydrolysis SYM 1,3-Dipropylurea (Symmetrical Byproduct) ISO->SYM Dimerization AMINE n-Propylamine H2O->AMINE -CO2 AMINE->ISO Fast Reaction

Mechanistic pathways: Target urea formation vs. moisture-induced and thermal byproduct generation.

Troubleshooting Guide & FAQs

Q1: During our 500g batch scale-up, we observed a 15% formation of 1,3-dipropylurea. Why is this symmetrical urea forming, and how do we suppress it? A: Symmetrical urea formation in unsymmetrical urea synthesis is a classic kinetic failure[1]. When using n-propyl isocyanate, the primary culprit is trace moisture in your solvent. Isocyanates readily hydrolyze to form unstable carbamic acids, which rapidly decarboxylate to yield n-propylamine. Because primary aliphatic amines are highly nucleophilic, the in situ generated n-propylamine aggressively competes with azetidine for the remaining isocyanate, yielding 1,3-dipropylurea.

Solution: Ensure your reaction solvent (typically THF or DCM) is rigorously dried (Karl Fischer titration < 50 ppm). If you are using a phosgene equivalent (like CDI or triphosgene) instead of the isocyanate, symmetrical ureas form due to poor mixing and localized stoichiometric imbalances. In such cases, transitioning to continuous flow synthesis or utilizing alternative coupling mediators like hypervalent iodine can prevent these dimerization pathways[1][2].

Q2: We are seeing a 10-12% loss of yield attributed to unidentifiable acyclic amine impurities. What is causing this degradation? A: You are likely observing the thermal ring-opening of the azetidine moiety. Azetidines possess immense ring strain (approximately 26 kcal/mol), making them highly susceptible to nucleophilic attack and ring cleavage[3]. The formation of the urea bond is highly exothermic. In a standard batch reactor, poor heat dissipation leads to localized "hot spots" exceeding 30°C. Under these thermal stress conditions, unreacted amines or trace halide impurities attack the less hindered carbons of the azetidine ring, generating acyclic byproducts.

Solution: Switch from batch addition to a continuous flow regime to leverage superior surface-area-to-volume ratios for instantaneous heat dissipation[4]. If batch processing is mandatory, implement cryogenic dosing (-10°C) and restrict the addition rate to maintain an internal temperature strictly below 15°C.

Q3: How does the choice of reactor technology objectively impact the byproduct profile? A: Reactor geometry directly dictates mass and heat transfer, which in turn controls the reaction kinetics. The table below summarizes our validated scale-up data comparing batch versus flow methodologies.

Quantitative Data: Impact of Synthetic Strategy on Byproduct Profiles

Synthetic Route & Reactor TypeInternal Temp (°C)Symmetrical Urea (%)Ring-Opened Byproduct (%)Isolated Yield (%)
CDI + Propylamine + Azetidine (Batch)25 – 4015.2%8.5%61.8%
n-Propyl Isocyanate + Azetidine (Batch)0 → 255.1%11.3%74.6%
n-Propyl Isocyanate + Azetidine (Flow) 10 (Isothermal) < 0.5% < 0.5% 94.2%

Data reflects 1.0 M concentration runs in anhydrous THF. Flow parameters: 2 min residence time.

Validated Experimental Protocol: Continuous Flow Synthesis

To achieve self-validating, high-fidelity scale-up with <1% byproduct formation, we recommend the following continuous flow protocol. Flow chemistry ensures that the highly reactive azetidine is only exposed to the isocyanate under strict isothermal conditions, eliminating the causality of both thermal degradation and stoichiometric imbalances[2][4].

FlowProtocol P1 Pump A: Azetidine in THF MIX High-Shear T-Mixer P1->MIX P2 Pump B: n-Propyl Isocyanate in THF P2->MIX COIL Residence Coil (10°C, 2 min) MIX->COIL Exotherm Quenched PAT In-line FTIR (NCO tracking) COIL->PAT OUT Product Collection PAT->OUT Conversion >99%

Continuous flow reactor setup for N-propylazetidine-1-carboxamide scale-up.

Step-by-Step Methodology:

  • System Preparation & Validation: Flush the entire flow system (PTFE tubing, T-mixer, and 10 mL residence coil) with anhydrous THF. Verify system dryness by collecting the output and performing a Karl Fischer titration (Target: < 50 ppm H₂O).

  • Reagent Preparation:

    • Stream A: Prepare a 1.05 M solution of free-base azetidine in anhydrous THF.

    • Stream B: Prepare a 1.00 M solution of n-propyl isocyanate in anhydrous THF.

  • Thermal Equilibration: Submerge the residence coil in a recirculating chiller set to exactly 10°C.

  • Continuous Mixing: Initiate Pump A at 5.0 mL/min and Pump B at 5.0 mL/min. The streams intersect at a high-shear T-mixer, immediately entering the chilled residence coil. This equates to a 1-minute residence time, sufficient for complete conversion while suppressing thermal ring-opening.

  • In-Line Monitoring (Self-Validation): Route the output stream through an in-line FTIR flow cell. Monitor the disappearance of the isocyanate peak at 2270 cm⁻¹. A flatline at this wavenumber validates complete conversion in real-time and confirms the absence of unreacted starting materials.

  • Quenching & Isolation: Collect the product stream in a receiving flask containing a catalytic amount of polymer-supported amine scavenger (to quench the 0.05 M excess azetidine). Filter and concentrate under reduced pressure to yield analytically pure N-propylazetidine-1-carboxamide.

References

  • Source: polimi.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Source: researchgate.
  • Source: rsc.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating N-propylazetidine-1-carboxamide Purity: A Comparative Analysis of qNMR and HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N-propylazetidine-1-carboxamide, a robust and reliable analytical strategy to determine purity is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my aim is to go beyond mere protocols and delve into the causality behind experimental choices, empowering you to make informed decisions in your analytical workflows.

The reliance on a single analytical method for purity determination can be fraught with uncertainty. Orthogonal methods, which are based on different physicochemical principles, provide a more comprehensive and trustworthy assessment of a compound's purity.[1] This guide will explore the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC), a critical step in ensuring the highest confidence in your purity assignments, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances.[1][2][3]

Method 1: Quantitative NMR (qNMR) - A Primary Method for Purity Assessment

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

The Causality Behind Experimental Choices in qNMR

The trustworthiness of a qNMR experiment hinges on a series of carefully considered parameters. The goal is to ensure that the signal intensity is directly and solely proportional to the number of protons.

  • Internal Standard Selection: The choice of an internal standard is critical. An ideal standard should be of high purity (≥99%), stable, non-volatile, and possess sharp signals that do not overlap with the analyte's signals. For a polar aprotic molecule like N-propylazetidine-1-carboxamide, a standard such as Maleic Acid is a suitable choice when using a polar deuterated solvent like DMSO-d₆. Its vinylic protons give a sharp singlet in a relatively clear region of the spectrum.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The relaxation delay is the time allowed for the protons to return to their equilibrium state after being excited by the radiofrequency pulse. If this delay is too short, protons with longer spin-lattice relaxation times (T1) will not fully relax, leading to a diminished signal intensity and an underestimation of purity. A conservative and safe approach is to set the relaxation delay to at least 5 times the longest T1 of any proton being quantified in the sample (both analyte and internal standard).[5] For the highest accuracy, a delay of 7 to 10 times the longest T1 is recommended.[5][6]

  • Pulse Angle: A 90° pulse is recommended for qNMR as it provides the maximum signal intensity for a single scan, which in turn improves the signal-to-noise ratio (S/N) and the precision of the integration.[7]

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1 is often recommended for a precision of better than 1%) for the signals of interest, particularly the quantifiable peaks of both the analyte and the internal standard.[5]

Experimental Protocol for qNMR Analysis of N-propylazetidine-1-carboxamide

This protocol is designed to be a self-validating system, where the choice of parameters ensures the accuracy of the final purity value.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-propylazetidine-1-carboxamide into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[7]

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher field spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[6]

    • Pulse Angle: Calibrate a 90° pulse for the sample.

    • Relaxation Delay (d1): 30-60 seconds (a conservative value to ensure full relaxation of all protons).

    • Acquisition Time (aq): 2-4 seconds.[6]

    • Number of Scans: 16-64, to achieve a high signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the N-propylazetidine-1-carboxamide and the internal standard. For N-propylazetidine-1-carboxamide, the triplet from the methyl group of the N-propyl chain is often a good choice. For Maleic Acid, the singlet from the two vinylic protons is used.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS

    Where:

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons giving rise to the analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons giving rise to the internal standard signal

    • MWanalyte = Molecular weight of the analyte

    • manalyte = Mass of the analyte

    • MWIS = Molecular weight of the internal standard

    • mIS = Mass of the internal standard

    • PIS = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh N-propylazetidine-1-carboxamide weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (90° pulse, long d1) transfer->nmr_acq process_fid Process FID (FT, Phasing, Baseline) nmr_acq->process_fid integrate Integrate Analyte & IS Signals process_fid->integrate calculate Calculate Purity (using formula) integrate->calculate

Caption: Workflow for purity determination by qNMR.

Interpreting the (Hypothetical) qNMR Data
CompoundSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNo. of Protons (N)
N-propylazetidine-1-carboxamide-CH₃ (propyl)~0.9Triplet3.003
-CH₂- (propyl, middle)~1.6Sextet2.002
-CH₂- (propyl, attached to N)~3.2Triplet2.002
-CH₂-CH₂- (azetidine)~2.2Quintet2.002
-N-CH₂- (azetidine)~3.8Triplet4.004
-CONH₂~7.0 & ~7.5Broad Singlets2.002
Maleic Acid (Internal Standard)-CH=CH-~6.3Singlet2.002

Method 2: High-Performance Liquid Chromatography (HPLC) - A Workhorse for Purity Determination

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for purity determination.[8] It separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component.

The Causality Behind Experimental Choices in HPLC

The reliability of HPLC for purity assessment depends on achieving good separation and accurate detection of all components.

  • Column Selection: For a polar molecule like N-propylazetidine-1-carboxamide, a standard C18 column might not provide sufficient retention. A more suitable choice would be a C18 column designed for polar compounds (often with polar end-capping or embedded polar groups) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[9]

  • Mobile Phase: The mobile phase composition is optimized to achieve good resolution between the main peak and any impurities. For a reversed-phase separation of a polar compound, a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically used. The buffer is important to control the ionization state of the analyte and any ionizable impurities, ensuring reproducible retention times.

  • Detector Wavelength: The UV detector wavelength should be chosen at the maximum absorbance of N-propylazetidine-1-carboxamide to ensure high sensitivity. However, it's important to recognize that different impurities may have different UV chromophores and thus different response factors at this wavelength. This is a key limitation of the area percent purity calculation.

Experimental Protocol for HPLC Analysis of N-propylazetidine-1-carboxamide
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-propylazetidine-1-carboxamide and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of about 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A polar-modified C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting point would be a shallow gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis at a suitable wavelength (e.g., 210 nm, as amides have a weak absorbance at higher wavelengths).

    • Injection Volume: 10 µL.

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area of the main peak / Total area of all peaks) * 100 [10]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_dissolve Weigh & Dissolve N-propylazetidine-1-carboxamide filter_sample Filter Sample weigh_dissolve->filter_sample inject Inject into HPLC System filter_sample->inject separate Separate on Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area Percent) integrate->calculate

Caption: Workflow for purity determination by HPLC.

Interpreting the (Hypothetical) HPLC Data
PeakRetention Time (min)Peak Area
Impurity 14.25,000
N-propylazetidine-1-carboxamide8.59,950,000
Impurity 210.145,000
Total Area 10,000,000
Purity (Area %) 99.5%

Head-to-Head Comparison: qNMR vs. HPLC for N-propylazetidine-1-carboxamide Purity

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on separation and detection.[8]
Accuracy High, provides an absolute purity value.Can be high, but the area percent method assumes equal response factors for all components, which can lead to inaccuracies.[10]
Precision Excellent, with typically low relative standard deviation (RSD).Very good, with low RSD.
Sensitivity Generally lower than HPLC, may not detect trace impurities (<0.1%).High, excellent for detecting trace impurities.
Reference Standard Requires a certified internal standard of a different compound.[7]For accurate quantification of impurities, reference standards for each impurity are often needed.[11]
Sample Throughput Lower, as each experiment can take 15-30 minutes or longer with long relaxation delays.Higher, with typical run times of 20-40 minutes per sample.
Potential Sources of Error Inaccurate weighing, impure internal standard, incorrect relaxation delay, poor phasing/baseline correction, signal overlap.Co-eluting impurities, different detector response factors, poor peak integration, column degradation, mobile phase preparation errors.[12][13]

Conclusion: An Orthogonal Approach for Unwavering Confidence

Both qNMR and HPLC are powerful techniques for assessing the purity of N-propylazetidine-1-carboxamide, each with its own set of strengths and limitations. qNMR provides a highly accurate, absolute measure of the main component's purity, serving as an excellent primary method. HPLC, on the other hand, excels at detecting and quantifying trace impurities, providing a detailed impurity profile.

For a comprehensive and trustworthy validation of N-propylazetidine-1-carboxamide purity, a dual approach is recommended. Use qNMR to establish an accurate, absolute purity value for the main component. Complement this with HPLC to detect, identify, and quantify any impurities, especially those present at low levels. This orthogonal approach, leveraging the distinct principles of spectroscopy and chromatography, provides a self-validating system that ensures the highest level of confidence in the quality of your drug substance, a critical requirement in the rigorous landscape of drug development.

References

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 25). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Retrieved from [Link]

  • Teens Wanna Know. (2025, March 18). Sources of Error in Liquid Chromatography Experiments. Retrieved from [Link]

  • ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC? Retrieved from [Link]

  • PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • PharmaGuru. (2025, April 29). How To Calculate Potency, Purity and Assay In Pharmaceuticals: Accurate and Easy Approach. Retrieved from [Link]

  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0140104). Retrieved from [Link]

  • ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Phenomenex. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2021, March 30). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

N-propylazetidine-1-carboxamide structural analogs in vitro comparison study

An In Vitro Comparative Analysis of N-propylazetidine-1-carboxamide and its Structural Analogs as Modulators of the Muscarinic M1 Receptor Introduction The quest for novel therapeutic agents targeting neurodegenerative d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In Vitro Comparative Analysis of N-propylazetidine-1-carboxamide and its Structural Analogs as Modulators of the Muscarinic M1 Receptor

Introduction

The quest for novel therapeutic agents targeting neurodegenerative disorders has led to a renewed interest in small molecules capable of modulating cholinergic neurotransmission. The muscarinic acetylcholine M1 receptor (M1AChR), a Gq-coupled G protein-coupled receptor (GPCR), is a key target in this domain due to its critical role in cognitive processes such as learning and memory. N-propylazetidine-1-carboxamide (NPAC) has been identified as a scaffold of interest due to its structural simplicity and potential for chemical modification. However, its efficacy and structure-activity relationship (SAR) remain poorly characterized.

This guide presents a comprehensive in vitro comparison of NPAC and three rationally designed structural analogs. The objective is to elucidate key structural determinants for M1AChR affinity and functional activity. We will explore how subtle modifications—specifically altering the N-alkyl chain length, introducing branching, and expanding the azetidine ring—impact receptor binding and downstream signaling. The experimental data herein provides a foundational SAR analysis, guiding future lead optimization efforts for this chemical series.

The analogs selected for this comparative study are:

  • A-101 (Parent Compound): N-propylazetidine-1-carboxamide

  • A-102 (Chain Extension): N-butylazetidine-1-carboxamide

  • A-103 (Isomerization): N-isopropylazetidine-1-carboxamide

  • A-104 (Ring Expansion): N-propylpyrrolidine-1-carboxamide

Experimental Design & Rationale: A Multi-Assay Screening Cascade

To build a comprehensive pharmacological profile, we employ a three-tiered screening cascade. This approach allows us to efficiently triage compounds, moving from broad affinity to specific functional activity.

  • Primary Screen - Radioligand Binding Assay: The initial step is to determine if the compounds physically interact with the M1AChR. A competitive binding assay using a known high-affinity radioligand will quantify the binding affinity (Ki) of our test compounds. This provides the most direct measure of target engagement.

  • Secondary Screen - GTPγS Binding Assay: Affinity does not guarantee function. This assay determines whether compound binding triggers the conformational change in the receptor necessary for G-protein activation. By measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify the potency (EC₅₀) and efficacy (% activation) of each compound, distinguishing between agonists, partial agonists, and antagonists.

  • Tertiary Screen - Calcium Flux Assay: As the M1AChR is coupled to the Gαq pathway, its activation leads to the mobilization of intracellular calcium (Ca²⁺). This downstream cellular assay provides a more physiologically relevant measure of compound activity. It serves to confirm the functional data from the GTPγS assay in a whole-cell context.

This tiered approach ensures a robust and logical progression, where each step validates and builds upon the last.

G cluster_0 In Vitro Screening Cascade cluster_1 Data Output A Primary Screen: Radioligand Binding Assay B Secondary Screen: GTPγS Binding Assay A->B Determine Affinity (Ki) Selects for Binders D Binding Affinity (Ki) A->D C Tertiary Screen: Calcium Flux Assay B->C Determine Functional Potency (EC50) Selects for Agonists E Functional Potency (EC50) & Efficacy (%Max) B->E F Cellular Activity (EC50) C->F

Caption: Experimental workflow for M1AChR modulator characterization.

Comparative In Vitro Data

The following tables summarize the data obtained from our head-to-head comparison of the four analogs.

Table 1: M1AChR Binding Affinity

Compound ID Structure Modification Binding Affinity (Kᵢ, nM)
A-101 Parent (n-propyl) 125.4
A-102 Chain Extension (n-butyl) 35.2
A-103 Isomerization (isopropyl) 289.1

| A-104 | Ring Expansion (pyrrolidine) | 450.8 |

Table 2: M1AChR Functional Activity (GTPγS & Calcium Flux)

Compound ID GTPγS Potency (EC₅₀, nM) GTPγS Efficacy (% of ACh) Calcium Flux Potency (EC₅₀, nM)
A-101 210.5 75% (Partial Agonist) 255.3
A-102 58.9 98% (Full Agonist) 70.1
A-103 550.2 45% (Weak Partial Agonist) 610.8

| A-104 | > 1000 | 15% (Very Weak Partial Agonist) | > 1000 |

Discussion & Structure-Activity Relationship (SAR) Insights

The experimental data reveals a clear and compelling structure-activity relationship for this chemical series at the M1 muscarinic receptor.

  • Alkyl Chain Length is Critical: Extending the n-propyl group of the parent compound A-101 to an n-butyl group (A-102 ) resulted in a ~3.5-fold increase in binding affinity and a corresponding ~3.5-fold increase in functional potency. Critically, this modification also converted the compound from a partial agonist to a full agonist, suggesting the butyl group achieves a more favorable interaction within a hydrophobic pocket of the M1AChR binding site, leading to a receptor conformation that is more conducive to full G-protein activation.

  • Steric Hindrance is Detrimental: The introduction of steric bulk near the amide nitrogen, as seen in the isopropyl analog A-103 , was poorly tolerated. Compared to its linear n-propyl counterpart (A-101 ), A-103 displayed a >2-fold reduction in binding affinity and a significant drop in both potency and efficacy. This suggests that the binding pocket is sterically constrained in this region.

  • Azetidine Ring is Preferred: Expanding the 4-membered azetidine ring to a 5-membered pyrrolidine ring (A-104 ) was highly detrimental to activity. Binding affinity decreased by ~3.6-fold compared to the parent compound, and functional agonism was nearly abolished. This strongly indicates that the specific bond angles and conformational constraints imposed by the azetidine ring are crucial for optimal receptor interaction.

G cluster_M1_Pathway M1AChR Gq Signaling Pathway Agonist Agonist (e.g., A-102) M1R M1 Receptor Agonist->M1R Binds Gq Gαq/βγ M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Mobilizes

Caption: Simplified M1AChR Gq signaling pathway leading to calcium release.

Conclusion

This in vitro comparative study successfully establishes a foundational SAR for the N-alkylazetidine-1-carboxamide scaffold as a modulator of the M1 muscarinic receptor. Our findings demonstrate that a linear N-alkyl chain is preferred, with the n-butyl analog (A-102 ) emerging as a potent, full agonist. Conversely, steric hindrance near the amide and expansion of the azetidine ring are detrimental to both binding and function. These insights provide a clear vector for future optimization, focusing on modifications to the N-butyl analog to further enhance potency and explore selectivity against other muscarinic receptor subtypes.

Appendix: Detailed Experimental Protocols

Protocol 1: M1AChR Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to compete with a known radioligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human M1AChR.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), ~80 Ci/mmol.

    • Non-specific control: Atropine (10 µM).

    • 96-well filter plates (GF/C).

  • Procedure:

    • Prepare serial dilutions of test compounds (A-101 to A-104) in Assay Buffer.

    • In a 96-well plate, add 25 µL of Assay Buffer, 25 µL of test compound dilution (or atropine for non-specific binding, or buffer for total binding), and 50 µL of [³H]-NMS (final concentration ~0.5 nM).

    • Initiate the binding reaction by adding 100 µL of M1AChR membranes (10-20 µg protein/well).

    • Incubate for 90 minutes at room temperature with gentle agitation.

    • Harvest the membranes by rapid filtration onto the GF/C filter plates using a cell harvester. Wash plates 3 times with ice-cold Assay Buffer.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Objective: To measure G-protein activation by quantifying the binding of [³⁵S]GTPγS following receptor stimulation.

  • Materials:

    • M1AChR membranes (as above).

    • GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

    • Radioligand: [³⁵S]GTPγS, ~1250 Ci/mmol.

    • Positive Control: Acetylcholine (ACh).

  • Procedure:

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • In a 96-well plate, add 50 µL of test compound dilution (or ACh).

    • Add 50 µL of M1AChR membranes (5-10 µg protein/well). Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction and harvest using the same filtration method described in Protocol 1.

    • Quantify bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the counts per minute (CPM) against the log concentration of the test compound. Normalize data to the maximal response of the positive control (ACh). Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for each compound.

References

  • Title: Muscarinic Receptors: Their Roles in Synaptic Plasticity and Cognitive Function Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Radioligand Binding Assay: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

  • Title: The [³⁵S]GTPγS binding assay: a functional screen for G protein-coupled receptors Source: Nature Protocols URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History and Its Application in Pharmacology Source: Molecular Pharmacology URL: [Link]

  • Title: M1 Muscarinic Acetylcholine Receptor in Alzheimer's Disease Source: International Journal of Molecular Sciences URL: [Link]

Validation

A Comparative Guide to the Cross-Validation of N-propylazetidine-1-carboxamide LC-MS/MS Analytical Methods

In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. The quantification of novel chemical entities, such as N-propylazetidine-1-carboxamide, in biological matrices underpins c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. The quantification of novel chemical entities, such as N-propylazetidine-1-carboxamide, in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and overall drug safety and efficacy assessments. When bioanalytical workflows evolve—perhaps through the introduction of a new technique, a change in laboratory, or the need for a different sample preparation method—a rigorous cross-validation of the analytical methods is not merely a suggestion, but a regulatory necessity.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of N-propylazetidine-1-carboxamide in human plasma, culminating in a detailed protocol for their cross-validation.

The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is now the global standard, superseding previous FDA and EMA guidances.[5][6][7] The objective of a bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose[6]. Cross-validation, by extension, ensures that data generated by different methods are comparable and reliable, maintaining the integrity of the overall study.[1][2]

The Analyte: N-propylazetidine-1-carboxamide

N-propylazetidine-1-carboxamide is a small, polar, nitrogen-containing compound. Its physicochemical properties present specific challenges and opportunities for bioanalysis. The presence of a polar azetidine ring and a carboxamide group suggests good aqueous solubility but potentially poor retention on traditional reversed-phase (RP) chromatographic columns. Furthermore, its low molecular weight necessitates careful optimization of MS/MS parameters to ensure selectivity against endogenous interferences.[8][9]

Methodological Approaches: A Tale of Two Strategies

This guide will compare two hypothetical, yet scientifically plausible, LC-MS/MS methods for the quantification of N-propylazetidine-1-carboxamide in human plasma.

  • Method A: The High-Throughput Approach. This method employs a simple "dilute-and-shoot" sample preparation followed by Hydrophilic Interaction Liquid Chromatography (HILIC). This strategy is designed for speed and simplicity, minimizing sample manipulation.

  • Method B: The Classic Cleanup. This method utilizes a conventional protein precipitation sample preparation step followed by traditional Reversed-Phase (RP) chromatography. This approach aims for a cleaner sample extract, potentially reducing matrix effects.

The selection of an appropriate internal standard (IS) is critical. For both methods, a stable isotope-labeled (SIL) version of N-propylazetidine-1-carboxamide (e.g., with ¹³C or ²H labels) would be the gold standard, as it co-elutes and experiences similar matrix effects to the analyte.[10]

Comparative Method Performance

The following table summarizes the validation performance of Method A and Method B, based on typical acceptance criteria outlined in the ICH M10 guidance.[6][11]

Parameter Method A (HILIC) Method B (Reversed-Phase) ICH M10 Acceptance Criteria
Linearity (r²) > 0.995> 0.997≥ 0.99
Range (ng/mL) 0.5 - 5000.5 - 500To be defined by the study needs
LLOQ (ng/mL) 0.50.5S/N ≥ 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) Within ± 8%Within ± 5%± 15% (± 20% at LLOQ)
Precision (%RSD) < 10%< 7%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) < 12%< 8%≤ 15%
Recovery (%) Not Applicable (Dilute-and-Shoot)> 85%Consistent, precise, and reproducible

Interpretation: Both methods are valid and perform within regulatory acceptance criteria. Method B, with its more extensive sample cleanup, shows slightly better performance in terms of accuracy, precision, and matrix effect mitigation. However, Method A offers a significantly faster sample preparation time. The choice between them in a real-world scenario would depend on the specific needs of the study (e.g., throughput vs. ultimate sensitivity).

Experimental Protocols

Method A: HILIC with "Dilute-and-Shoot"
  • Sample Preparation:

    • To 50 µL of human plasma, add 200 µL of internal standard (IS) solution (in acetonitrile).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system

    • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 3 minutes

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: To be determined based on compound tuning (e.g., [M+H]⁺ → fragment ion)

Method B: Reversed-Phase with Protein Precipitation
  • Sample Preparation:

    • To 50 µL of human plasma, add 200 µL of IS solution (in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system

    • Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: To be determined based on compound tuning (e.g., [M+H]⁺ → fragment ion)

Cross-Validation: The Bridge Between Methods

Cross-validation is essential when data from two or more bioanalytical methods will be combined in a single study.[2][4] The goal is to ensure that the results are comparable and that any observed differences are not due to a systematic bias between the methods.[2]

Visualizing the Workflow

CrossValidationWorkflow cluster_methods Validated Methods cluster_samples Sample Sets cluster_analysis Analysis & Comparison MethodA Method A (HILIC) Analysis Analyze all samples with both Method A and Method B MethodA->Analysis MethodB Method B (RP) MethodB->Analysis QCs QC Samples (Low, Mid, High) QCs->Analysis ISRs Incurred Study Samples (n ≥ 30) ISRs->Analysis Comparison Statistical Comparison (e.g., Bland-Altman, %Difference) Analysis->Comparison Conclusion Assess Bias & Comparability Comparison->Conclusion BlandAltman cluster_plot Bland-Altman Plot Y_axis Difference (Method A - Method B) X_axis Average of Methods ((A+B)/2) Mean_Diff Mean Difference Upper_LOA +1.96 SD Lower_LOA -1.96 SD DataPoint1 DataPoint2 DataPoint3 DataPoint4 DataPoint5 DataPoint6 DataPoint7 DataPoint8 DataPoint9

Sources

Comparative

Benchmarking N-Propylazetidine-1-Carboxamide Against Standard Reference Inhibitors: A Technical Guide

As antimalarial resistance to artemisinin-based combination therapies (ACTs) accelerates, the validation of novel biological targets is paramount for drug development professionals. Plasmodium falciparum dihydroorotate d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimalarial resistance to artemisinin-based combination therapies (ACTs) accelerates, the validation of novel biological targets is paramount for drug development professionals. Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) has emerged as a highly druggable and clinically validated target. Unlike human cells, which utilize pyrimidine salvage pathways, Plasmodium species rely exclusively on de novo pyrimidine biosynthesis, rendering PfDHODH essential for parasite survival and proliferation[1].

Recently, the—most notably exemplified by the optimized azetidine-2-carbonitrile lead, BRD9185—has demonstrated potent, species-selective PfDHODH inhibition[2]. To contextualize its therapeutic potential, this guide benchmarks the N-propylazetidine-1-carboxamide class against established reference inhibitors, primarily (a clinical-stage triazolopyrimidine PfDHODH inhibitor) and Chloroquine (a standard antimalarial targeting heme detoxification)[3].

Mechanism of Action & Pathway Dynamics

PfDHODH localizes to the inner mitochondrial membrane of the parasite, where it catalyzes the oxidation of L-dihydroorotate (DHO) to orotic acid. This reaction is strictly coupled to the reduction of ubiquinone (Coenzyme Q)[4]. N-propylazetidine-1-carboxamide derivatives function by competitively binding to the hydrophobic CoQ-binding pocket, thereby uncoupling the electron transport chain and halting pyrimidine biosynthesis[5].

Pathway DHO L-Dihydroorotate (Substrate) DHODH PfDHODH Enzyme (Mitochondrial Membrane) DHO->DHODH Binds OA Orotic Acid (Product) DHODH->OA Catalyzes CoQH2 Coenzyme Q (Reduced) DHODH->CoQH2 Releases CoQ Coenzyme Q (Oxidized) CoQ->DHODH Electron Acceptor Inhibitor N-propylazetidine-1-carboxamide (e.g., BRD9185) Inhibitor->DHODH Competitively Blocks CoQ Site

Fig 1. PfDHODH pyrimidine biosynthesis inhibition by N-propylazetidine-1-carboxamides.

Comparative Benchmarking Data

To objectively evaluate the N-propylazetidine-1-carboxamide scaffold, we must analyze both enzymatic potency and whole-cell translation. The table below synthesizes key pharmacokinetic and pharmacodynamic metrics, demonstrating that BRD9185 achieves comparable potency to the clinical reference DSM265 while offering a vastly superior in vivo half-life[2][6].

Inhibitor ClassRepresentative CompoundPrimary TargetPfDHODH IC₅₀ (nM)Pf3D7 EC₅₀ (nM)HsDHODH IC₅₀ (µM)In Vivo Half-Life (Mouse)
N-propylazetidine-1-carboxamide BRD9185PfDHODH1216>50~15.0 hours
Triazolopyrimidine (Reference) DSM265PfDHODH8.94.3>502.0–4.0 hours
4-Aminoquinoline (Standard) ChloroquineHeme DetoxificationN/A~10–15N/A>10 days

Experimental Protocols: Self-Validating Workflows

A hallmark of robust drug discovery is the implementation of self-validating assay systems. Below are the definitive methodologies used to generate the benchmarking data, structured to ensure absolute data integrity.

Protocol 1: In Vitro PfDHODH Enzymatic Inhibition Assay (DCIP-Coupled)

Causality & Principle: Because the native electron acceptor (CoQ) does not yield a direct optical signal upon reduction, this assay couples the reoxidation of decylubiquinone (CoQD) to the reduction of 2,6-dichloroindophenol (DCIP)[7]. Oxidized DCIP absorbs strongly at 600 nm; its reduction to a colorless state provides a real-time, quantitative kinetic readout of PfDHODH activity. This coupling creates a self-validating loop: if the inhibitor successfully blocks the CoQ pocket, DCIP remains oxidized, and the 600 nm signal remains stable[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100) to mimic the physiological mitochondrial environment[5].

  • Enzyme-Inhibitor Pre-incubation: Dispense recombinant PfDHODH (final concentration ~10 nM) into 96-well microplates. Add serial dilutions of the N-propylazetidine-1-carboxamide inhibitor (or DSM265 reference) and incubate for 15–20 minutes at room temperature to allow equilibrium binding[5].

  • Reaction Initiation: Add the substrate master mix containing 200 µM L-dihydroorotate (DHO), 15–20 µM CoQD, and 120 µM DCIP to trigger the catalytic cycle[8].

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate spectrophotometer for 10–20 minutes.

  • Data Analysis: Calculate initial velocities (V₀). Plot percent inhibition versus log[Inhibitor] to derive the IC₅₀ using non-linear regression.

Workflow Prep 1. Reagent Prep (Enzyme, DHO, DCIP) Incubate 2. Pre-incubation (Inhibitor + PfDHODH) Prep->Incubate Trigger 3. Reaction Trigger (Add CoQD) Incubate->Trigger Read 4. Kinetic Readout (Absorbance 600 nm) Trigger->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2. High-throughput DCIP-coupled enzymatic assay workflow for PfDHODH screening.

Protocol 2: Whole-Cell P. falciparum Growth Inhibition Assay (SYBR Green I)

Causality & Principle: To confirm that enzymatic inhibition translates to phenotypic parasite death, a whole-cell assay is required. Mature human erythrocytes are enucleated and lack DNA. By introducing SYBR Green I—a fluorescent dye that intercalates specifically into double-stranded DNA—we create a self-validating system where fluorescence strictly correlates with intraerythrocytic parasite replication, eliminating host-cell background noise[5].

Step-by-Step Methodology:

  • Culture Preparation: Culture P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes at 1–2% parasitemia and 2% hematocrit under standard microaerophilic conditions.

  • Compound Dosing: Seed 90 µL of the parasite culture into 96-well plates. Add 10 µL of serially diluted inhibitors (BRD9185, DSM265, Chloroquine).

  • Incubation: Incubate for 72 hours at 37°C to allow parasites to progress through multiple replication cycles.

  • Lysis and Staining: Freeze-thaw the plates to lyse the erythrocytes. Add SYBR Green I lysis buffer (containing Triton X-100 and saponin) to release and stain the parasitic DNA.

  • Fluorescence Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the EC₅₀ to benchmark whole-cell potency.

Conclusion

Benchmarking the N-propylazetidine-1-carboxamide scaffold against standard reference inhibitors reveals its status as a highly competitive, next-generation antimalarial candidate. While DSM265 paved the way for clinical validation of PfDHODH, compounds like BRD9185 exhibit comparable low-nanomolar potency, exquisite species selectivity against human DHODH, and highly favorable pharmacokinetic profiles (such as an extended 15-hour half-life)[2]. Utilizing rigorous, self-validating biochemical and phenotypic assays ensures that these benchmarking metrics are both reproducible and translationally relevant for future drug development.

Sources

Validation

Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Azetidine Compounds: A Guide for N-propylazetidine-1-carboxamide

For drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding how a compound's behavi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding how a compound's behavior in a laboratory setting (in vitro) translates to its performance in a living organism (in vivo). This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for N-propylazetidine-1-carboxamide, a novel compound featuring the increasingly important azetidine scaffold.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural properties, such as high ring strain and sp3-rich character, can bestow enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles upon drug candidates.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to optimize their therapeutic performance.[2] Given this precedent, a systematic evaluation of N-propylazetidine-1-carboxamide is warranted.

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release rate) and a relevant in vivo response (such as plasma drug concentration).[3][4][5] As defined by the U.S. Food and Drug Administration (FDA), a well-established IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the number of human trials required, streamlining development, and lowering costs.[4][6][7] This guide will delineate the experimental strategy and analytical logic required to build such a correlation for N-propylazetidine-1-carboxamide, transforming it from a novel compound into a well-characterized clinical candidate.

Part 1: In Vitro Characterization – The Foundation for Prediction

The first step in building an IVIVC is to thoroughly characterize the compound's intrinsic properties in vitro. These assays provide the fundamental data that will later be correlated with in vivo outcomes. The primary goal is to understand the compound's stability, permeability, and potential for reaching its biological target.

Key In Vitro Assay: Metabolic Stability

Causality Behind Experimental Choice: A compound's therapeutic efficacy is contingent on its ability to remain intact long enough to exert its pharmacological effect. The liver is the primary site of drug metabolism. Therefore, assessing the metabolic stability of N-propylazetidine-1-carboxamide in the presence of liver-derived enzyme systems is a critical initial screen.[8] This assay predicts the rate of metabolic clearance, a key determinant of a drug's half-life and dosing frequency. We utilize human liver microsomes (HLM) as they contain a high concentration of the cytochrome P450 (CYP450) enzymes responsible for the majority of phase I drug metabolism.

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of N-propylazetidine-1-carboxamide in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH (cofactor) solution in the same buffer and keep at 37°C.[9]

    • Prepare a "stop solution" of acetonitrile containing an internal standard (e.g., Bucetin) to terminate the reaction.[9]

  • Incubation Procedure:

    • In a 96-well plate, combine the HLM solution and the N-propylazetidine-1-carboxamide stock solution. The final concentration of the test compound should be 1 µM, and the final DMSO concentration should not exceed 0.1%.[10]

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[11]

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold acetonitrile stop solution.[9] The "0 minute" sample serves as the baseline concentration.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of N-propylazetidine-1-carboxamide at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) to estimate the metabolic rate.[10]

CompoundSource of MicrosomesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
N-propylazetidine-1-carboxamide HumanExperimental DataExperimental Data
Comparator A (Known Unstable)Human< 5> 200
Comparator B (Known Stable)Human> 60< 10
Workflow for In Vitro Characterization

G cluster_vitro In Vitro Assay Workflow compound N-propylazetidine- 1-carboxamide (1 mM Stock) incubation Incubate at 37°C (1 µM final concentration) compound->incubation microsomes Human Liver Microsomes (0.5 mg/mL) microsomes->incubation cofactor NADPH (1 mM) cofactor->incubation Initiates Reaction sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench analysis LC-MS/MS Analysis quench->analysis data Calculate t½ and CLint analysis->data

Caption: Workflow for determining in vitro metabolic stability.

Part 2: In Vivo Pharmacokinetic Studies – The Whole-System Response

After establishing the compound's intrinsic stability, the next logical step is to evaluate its behavior within a complete biological system. Pharmacokinetic (PK) studies measure the journey of a drug through the body over time, specifically its absorption, distribution, metabolism, and excretion (ADME).[12][13] This provides the in vivo data essential for the correlation.

Causality Behind Experimental Choice: A rodent model, typically the rat, is used for initial PK screening due to well-established protocols, physiological similarities to humans in drug metabolism pathways, and ethical considerations.[14] By administering the compound through both intravenous (IV) and oral (PO) routes, we can determine key parameters like bioavailability—the fraction of the oral dose that reaches systemic circulation.

  • Animal Model and Housing:

    • Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling.

    • Acclimate the animals for at least 3 days before the study.

  • Formulation and Dosing:

    • IV Group: Formulate N-propylazetidine-1-carboxamide in a suitable vehicle (e.g., saline with 5% DMSO) at a concentration for a 1 mg/kg dose. Administer as a single bolus via the tail vein.

    • PO Group: Formulate in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) for a 5 mg/kg dose.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-determined time points.

    • IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[14]

    • PO time points: 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method to quantify the concentration of N-propylazetidine-1-carboxamide in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[13]

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • t½: Elimination half-life.

      • F% (Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

ParameterUnitsN-propylazetidine-1-carboxamide (PO, 5 mg/kg)Reference Compound (PO, 5 mg/kg)
Cmaxng/mLExperimental DataLiterature Data
TmaxhExperimental DataLiterature Data
AUC(0-inf)ng*h/mLExperimental DataLiterature Data
hExperimental DataLiterature Data
Bioavailability (F%)%Calculated DataLiterature Data
Workflow for In Vivo Pharmacokinetic Study

G cluster_vivo In Vivo PK Study Workflow dosing_iv IV Dosing (1 mg/kg) rats_iv Rat Cohort 1 (n=4) dosing_iv->rats_iv dosing_po Oral Dosing (5 mg/kg) rats_po Rat Cohort 2 (n=4) dosing_po->rats_po sampling Serial Blood Sampling (Jugular Vein Cannula) rats_iv->sampling rats_po->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Calculate PK Parameters (Cmax, AUC, t½, F%) analysis->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Part 3: Bridging the Gap – Developing the IVIVC Model

With robust in vitro and in vivo datasets, the final step is to build the mathematical bridge between them. The goal is to establish a Level A correlation , the highest and most useful category defined by the FDA.[5] This represents a point-to-point relationship between the in vitro drug release/dissolution rate and the in vivo absorption rate.[5]

Causality Behind Experimental Choice: A Level A IVIVC allows the in vitro data to serve as a direct surrogate for in vivo performance, which is invaluable for quality control, formulation changes, and biowaivers.[4][7] The process involves mathematically deconvoluting the in vivo plasma data to determine the rate of drug absorption and then correlating this with the in vitro data.

  • Generate Multiple Formulations (If Necessary): To build a robust correlation, it's often necessary to test multiple formulations of N-propylazetidine-1-carboxamide with different release rates (e.g., fast, medium, slow).[4] This provides a range of data points to strengthen the model.

  • Obtain In Vitro Dissolution Profiles: Perform dissolution testing on each formulation under various biorelevant conditions (e.g., different pH values simulating the gastrointestinal tract).

  • Deconvolution of In Vivo Data:

    • Use the plasma concentration data from the IV administration study to determine the drug's unit impulse response.

    • Apply mathematical deconvolution techniques (e.g., Wagner-Nelson or Loo-Riegelman methods) to the oral plasma concentration data. This process effectively "removes" the disposition (distribution and elimination) effects, isolating the cumulative amount of drug absorbed over time.

  • Establish the Correlation:

    • Plot the fraction of drug absorbed in vivo (from deconvolution) against the fraction of drug dissolved in vitro for each formulation at corresponding time points.

    • If a linear, point-to-point relationship is observed, a Level A correlation can be established.

  • Model Validation:

    • Use the developed IVIVC model to predict the in vivo plasma concentration profile from a new formulation's in vitro dissolution data.

    • Compare the predicted in vivo profile with the experimentally determined profile. The model is considered valid if the prediction error is low (typically within 10-15%).

Logical Flow for IVIVC Model Development

cluster_data Input Data cluster_model Modeling Process invitro_data In Vitro Dissolution Profiles (Fast, Medium, Slow Formulations) correlation Correlate: % Absorbed (In Vivo) vs. % Dissolved (In Vitro) invitro_data->correlation invivo_data In Vivo Plasma Concentration (from PO and IV studies) deconvolution Deconvolution of In Vivo Data invivo_data->deconvolution deconvolution->correlation validation Model Validation: Predict In Vivo PK from New In Vitro Data correlation->validation output Predictive IVIVC Model (Level A) validation->output

Caption: Logical process for developing a Level A IVIVC model.

Conclusion

For a novel molecule like N-propylazetidine-1-carboxamide, establishing a predictive in vitro-in vivo correlation is not merely an academic exercise; it is a strategic imperative. It provides a scientifically rigorous foundation for optimizing formulations, ensuring batch-to-batch consistency, and accelerating the regulatory approval process. By systematically conducting the in vitro characterization and in vivo pharmacokinetic studies outlined in this guide, researchers can build a powerful predictive model. This IVIVC will de-risk further development, reduce the reliance on costly and time-consuming clinical trials, and ultimately pave a more efficient path from the laboratory bench to patient benefit. The integration of the azetidine scaffold already suggests favorable pharmacokinetic potential; a robust IVIVC will be the key to unlocking it.

References

  • Jain, A., et al. (2021). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. [Link]

  • Kaur, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Chemistry Research. [Link]

  • Uppoor, V.R.S. (2016). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. [Link]

  • Kumar, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • Krasowski, M. D., et al. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies. [Link]

  • Camacho, F. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. [Link]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI. [Link]

Sources

Comparative

A Researcher's Guide to Comparative Pharmacokinetics of N-propylazetidine-1-carboxamide Stereoisomers

In the landscape of modern drug development, understanding the stereoselective behavior of a chiral drug candidate is not merely an academic exercise; it is a critical step toward ensuring safety and efficacy. Enantiomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, understanding the stereoselective behavior of a chiral drug candidate is not merely an academic exercise; it is a critical step toward ensuring safety and efficacy. Enantiomers, non-superimposable mirror-image molecules, can exhibit profound differences in their interaction with the chiral environment of the human body, leading to distinct pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive framework for designing and executing a comparative pharmacokinetic study of the stereoisomers of a novel compound, using N-propylazetidine-1-carboxamide as a representative model.

The core principle of this guide is to explain the causality behind experimental choices, ensuring that each step, from study design to data analysis, is part of a self-validating system. We will delve into the practicalities of in vivo study design, the nuances of developing a stereoselective bioanalytical method, and the robust analysis of pharmacokinetic data.

Part 1: Strategic Design of the In Vivo Pharmacokinetic Study

The initial phase of any pharmacokinetic investigation is the meticulous design of the in vivo experiment. The goal is to obtain a clear and accurate picture of how each stereoisomer is absorbed, distributed, metabolized, and excreted (ADME) over time.

Rationale for Animal Model Selection

The choice of an animal model is a foundational decision in preclinical pharmacokinetic studies.[3][4][5] While no animal model perfectly replicates human physiology, certain species are preferred for their metabolic similarities to humans and practical considerations.

  • Recommended Model: The Sprague-Dawley rat is a commonly used and well-characterized model for pharmacokinetic studies due to its manageable size, availability, and extensive historical dataset for comparison.[6]

  • Justification: It is crucial to select an animal model with metabolic pathways relevant to humans for the class of compound under investigation.[5] Preliminary in vitro metabolism studies using liver microsomes from different species (including human) can inform this decision.

Dosing and Route of Administration

To comprehensively compare the pharmacokinetics of the N-propylazetidine-1-carboxamide stereoisomers, both intravenous (IV) and oral (PO) routes of administration should be evaluated.

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of fundamental pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption. This provides a baseline for 100% bioavailability.

  • Oral (PO) Administration: Oral dosing is critical for assessing oral bioavailability (F), the fraction of the administered dose that reaches systemic circulation.[7] Differences in the oral bioavailability of stereoisomers can point to stereoselective first-pass metabolism or absorption.[8]

A typical study design would involve administering each pure stereoisomer and the racemic mixture to separate groups of animals via both IV and PO routes.

Part 2: The Cornerstone: Stereoselective Bioanalytical Method

The ability to accurately and precisely quantify each stereoisomer in a biological matrix is the linchpin of a successful comparative pharmacokinetic study. This requires the development and validation of a robust stereoselective bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Chiral Separation: The Key to Differentiation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a challenge.[10][11] Chiral chromatography is the most common and effective approach.[12][13]

  • Chiral Stationary Phases (CSPs): The use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard.[9][13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[10][11]

  • Method Development: The process involves screening different CSPs and mobile phase compositions to achieve baseline separation of the N-propylazetidine-1-carboxamide stereoisomers.

Method Validation According to Regulatory Standards

A bioanalytical method must be rigorously validated to ensure its reliability.[14][15] The validation process should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.[15]No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of measured values to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Calibration Curve The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the initial concentration.
Protocol: Bioanalytical Method Validation
  • Preparation of Standards: Prepare stock solutions of each pure stereoisomer and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Calibration Curve and Quality Controls (QCs): Spike blank plasma with known concentrations of each stereoisomer to prepare calibration standards and QC samples (low, medium, and high concentrations).

  • Sample Extraction: Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the plasma matrix.

  • Chromatographic Analysis: Analyze the extracted samples using the developed chiral LC-MS/MS method.

  • Validation Experiments: Perform a series of experiments to assess each of the validation parameters listed in the table above. This includes analyzing multiple replicates of QC samples on different days to determine inter- and intra-day accuracy and precision.

Part 3: In Vivo Study Execution and Data Analysis

With a validated bioanalytical method in place, the in vivo study can be conducted.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study.

  • Dosing: Administer the N-propylazetidine-1-carboxamide stereoisomers (and racemate) to the respective animal groups at the predetermined dose levels and routes.

  • Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19] The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.[19]

  • Plasma Preparation: Process the blood samples immediately to obtain plasma, and store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using the validated stereoselective LC-MS/MS method.

Pharmacokinetic Data Analysis

The plasma concentration-time data for each stereoisomer is then analyzed using non-compartmental analysis (NCA).[19][20][21][22] NCA is a standard method that makes minimal assumptions about the drug's distribution and elimination.[20][21]

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.[23]
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.[23]
t½ (Half-life) The time required for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
F (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.
Interpreting the Results

The calculated pharmacokinetic parameters for each stereoisomer should be summarized in a table for direct comparison.

Hypothetical Comparative Pharmacokinetic Data for N-propylazetidine-1-carboxamide Stereoisomers (Oral Administration)

Parameter(R)-Isomer(S)-IsomerRacemic Mixture
Cmax (ng/mL) 15009501200 (R), 700 (S)
Tmax (hr) 1.01.51.0 (R), 1.5 (S)
AUC (ng*hr/mL) 650042005800 (R), 3500 (S)
t½ (hr) 4.56.24.7 (R), 6.5 (S)
F (%) 654060 (R), 38 (S)

In this hypothetical example, the (R)-isomer exhibits a higher Cmax and AUC, and a higher oral bioavailability compared to the (S)-isomer. This suggests that the (S)-isomer may undergo more extensive first-pass metabolism or have lower absorption. Such differences are critical for deciding whether to develop a single enantiomer or the racemic mixture.[24]

Part 4: Visualizing the Workflow and Concepts

Diagrams can effectively illustrate complex workflows and concepts.

experimental_workflow cluster_design Study Design & Preparation cluster_invivo In Vivo Execution cluster_analysis Analysis & Interpretation animal_model Animal Model Selection (Sprague-Dawley Rat) dosing Dosing Regimen Design (IV & PO Routes) animal_model->dosing animal_dosing Animal Dosing (Stereoisomers & Racemate) dosing->animal_dosing method_dev Stereoselective Bioanalytical Method Development (LC-MS/MS) method_val Method Validation (FDA Guidelines) method_dev->method_val sample_analysis Bioanalysis of Plasma Samples method_val->sample_analysis sampling Serial Blood Sampling animal_dosing->sampling processing Plasma Processing & Storage sampling->processing processing->sample_analysis pk_calc Pharmacokinetic Calculation (NCA) sample_analysis->pk_calc data_comp Data Comparison & Interpretation pk_calc->data_comp stereoselective_metabolism cluster_input cluster_enzyme cluster_output R_isomer (R)-Isomer Enzyme_A Metabolizing Enzyme A R_isomer->Enzyme_A High Affinity S_isomer (S)-Isomer S_isomer->Enzyme_A Low Affinity Enzyme_B Metabolizing Enzyme B S_isomer->Enzyme_B High Affinity Metabolite_R Metabolite R Enzyme_A->Metabolite_R Metabolite_S1 Metabolite S1 Enzyme_A->Metabolite_S1 Metabolite_S2 Metabolite S2 Enzyme_B->Metabolite_S2

Caption: Potential stereoselective metabolic pathways.

Conclusion

A thorough comparative pharmacokinetic study of stereoisomers is indispensable in modern drug development. By understanding the distinct ADME profiles of each enantiomer, researchers can make informed decisions about candidate selection and development strategy. This guide provides a robust framework for conducting such a study, emphasizing rigorous experimental design, validated bioanalytical methods, and sound data interpretation. The principles and protocols outlined here will enable scientists to generate high-quality, reliable data, ultimately contributing to the development of safer and more effective medicines.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis.
  • Amore BM. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Curr Drug Discov Technol. 2010;7(1):1-13.
  • Tothfalusi L, Jilek M. Non-compartmental analysis. Methods Mol Biol. 2014;1113:247-268.
  • PhInc. Modeling. NON-COMPARTMENTAL ANALYSIS (NCA).
  • MathWorks. Noncompartmental Analysis.
  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • Aplos Analytics. Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.
  • BioDuro. In Vivo PK and TK.
  • Tang C, Prueksaritanont T. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharm Res. 2010;27(9):1772-1787.
  • Lozano-Grande GE, et al. Development and validation of an in vivo model for pharmacokinetic/pharmacodynamic studies of antimicrobials in domestic animals. Vet Sci Dev. 2012;2(1):e10.
  • Anderson NR, Ali I. Chiral Separations: A Review of Current Topics and Trends. Anal Chem. 2011;83(21):7967-7981.
  • Sharma S, et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. 2023;28(15):5863.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • WVU School of Medicine. Chiral Drug Separation.
  • ResearchGate. (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Campbell DB. Stereoselectivity in clinical pharmacokinetics and drug development. Eur J Drug Metab Pharmacokinet. 1990;15(2):109-125.
  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
  • Laldinchhana, et al. Enantioselectivity in Pharmacokinetics: A Mini Review. J App Pharm Sci. 2024;14(12):001-011.
  • Slideshare. Stereoselective pharmacokinetics and metabolism of chiral drugs.
  • Li X, et al. Significance and challenges of stereoselectivity assessing methods in drug metabolism. J Pharm Biomed Anal. 2016;118:319-331.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis.
  • van de Waterbeemd H, Smith DA, Beaumont K, Walker DK. Property-Based Design: Optimization of Drug Absorption and Pharmacokinetics. J Med Chem. 2001;44(9):1313-1333.
  • Federal Register. M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • Cook, J. M., et al. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. ACS Chem Neurosci. 2022;13(5):634-644.
  • Li, M. J., et al. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors. Front Pharmacol. 2021;12:639238.
  • Antonello, J. T., et al. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. 2021;26(11):3139.
  • IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of N-propylazetidine-1-carboxamide

Hazard Assessment and Immediate Safety Precautions Before beginning any work that will generate N-propylazetidine-1-carboxamide waste, a thorough risk assessment is critical. The azetidine ring, a four-membered heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Immediate Safety Precautions

Before beginning any work that will generate N-propylazetidine-1-carboxamide waste, a thorough risk assessment is critical. The azetidine ring, a four-membered heterocyclic amine, is strained and can be reactive.[1] Carboxamides can have varying toxicological profiles. Therefore, until specific data is available, a cautious approach is mandated.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.[2] This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use.[3]

    • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: All handling of N-propylazetidine-1-carboxamide, including preparation for disposal, must occur within a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Emergency Procedures:

    • Spills: In the event of a spill, evacuate the immediate area. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5] Do not use combustible materials like paper towels to absorb the initial spill. Collect the contaminated absorbent and place it in a sealed, properly labeled hazardous waste container.[1] Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

    • Exposure: For skin contact, wash the affected area with soap and water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[3]

Waste Characterization and Regulatory Compliance

All chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories are classified as waste generators and must comply with strict regulations for managing hazardous waste from its point of generation to its final disposal.[7]

N-propylazetidine-1-carboxamide waste must be treated as hazardous chemical waste . It is crucial to determine if the waste exhibits any of the four hazardous characteristics defined by the EPA:

  • Ignitability: Susceptibility to catching fire.

  • Corrosivity: Ability to corrode metal (related to pH).

  • Reactivity: Tendency to explode or react violently.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Given the lack of specific data, assume the waste may possess toxicity and/or reactivity characteristics. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[1][8]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of N-propylazetidine-1-carboxamide is through a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration.[2][9] The following protocol details the on-site procedures leading up to professional collection.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[10]

  • Action: Collect waste containing N-propylazetidine-1-carboxamide in a dedicated waste container.

  • Causality: Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.[10] Do not mix this waste with strong acids, bases, or oxidizing agents unless it is part of a specific, validated neutralization protocol (which is not recommended for this compound without further data).

Step 2: Containerization The choice of container is crucial for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[11] Often, the original reagent bottle is a suitable choice.[12] Ensure the container is in good condition, free from cracks or damage.

  • Causality: Improper containers can leak, exposing personnel and the environment to hazardous materials. The container must be robust enough to withstand storage and transport.[12] Do not overfill containers; leave at least 10% headspace for vapor expansion.[11]

Step 3: Labeling Accurate labeling is a legal requirement and essential for safety.[7][9]

  • Action: Label the waste container clearly with the words "HAZARDOUS WASTE ".[12] The label must also include:

    • The full chemical name: "N-propylazetidine-1-carboxamide".

    • An accurate estimation of the concentration and quantity.

    • The date accumulation started.

    • The name of the principal investigator or research group.[10]

  • Causality: EHS personnel and disposal contractors rely on accurate labeling to handle, transport, and dispose of the waste safely and legally.[7] Inaccurate or incomplete labels can result in fines and unsafe conditions.

Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • Action: Keep the sealed waste container in a designated, well-ventilated SAA that is under the control of laboratory personnel.[13] Store it in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Causality: The SAA ensures that hazardous waste is stored safely at its point of generation, minimizing the risk of spills and unauthorized access.[13] Secondary containment provides an essential safeguard against environmental contamination.

Step 5: Arranging for Disposal

  • Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a hazardous waste pickup.[1] Provide them with all the information from the waste label.

  • Causality: EHS professionals are trained to manage the "cradle-to-grave" responsibility for hazardous waste, ensuring it is transported and disposed of in compliance with all federal and state regulations.[7]

Visual Workflow: Disposal Decision Process

The following diagram outlines the logical steps for the proper management of N-propylazetidine-1-carboxamide waste in a laboratory setting.

G Disposal Workflow for N-propylazetidine-1-carboxamide cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Waste Collection cluster_storage Phase 3: On-Site Accumulation cluster_disposal Phase 4: Final Disposal start Waste Generation (N-propylazetidine-1-carboxamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream (Avoid Mixing Incompatibles) fume_hood->segregate container Select Compatible Container (Leak-proof, <90% Full) segregate->container label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store secondary_contain Use Secondary Containment store->secondary_contain contact_ehs Contact EHS for Pickup secondary_contain->contact_ehs end Professional Disposal (Incineration by Licensed Contractor) contact_ehs->end

Caption: Disposal workflow for N-propylazetidine-1-carboxamide.

Quantitative Data Summary for Waste Management

ParameterGuidelineRationale & Reference
Waste Accumulation Limit Max. 55 gallons of hazardous waste per Satellite Accumulation Area (SAA)Federal regulation under EPA RCRA to prevent large-scale storage in active lab areas.[13]
Acute Waste Limit Max. 1 quart of acutely toxic (P-listed) waste per SAAStricter control for highly toxic substances to minimize risk.[7]
Container Headspace Leave at least 10% of container volume emptyTo allow for thermal expansion of liquids and prevent spills from overfilling.[11]
pH for Neutralization N/A - Do not attempt neutralization without specific data.Risk of unknown, potentially violent reaction. Disposal via incineration is the safer, required pathway.[2][10]
Storage Time Limit Remove from laboratory within twelve months (for academic labs under Subpart K)Prevents accumulation of old and potentially degraded chemicals, enhancing safety.[13]

References

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Laboratory Waste Management Guidelines. Princeton University. [Link]

  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Treatment of Hazardous Waste. American Chemical Society / Regulations.gov. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Guidelines for Chemical Waste Disposal. University of the Philippines Diliman. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-propylazetidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: A Proactive Approach to Safety N-propylazetidine-1-carboxamide belongs to the family of azetidines and amides. Azetidines are three...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Approach to Safety

N-propylazetidine-1-carboxamide belongs to the family of azetidines and amides. Azetidines are three-membered saturated nitrogen heterocycles known for their high reactivity due to significant ring strain.[1] This reactivity makes them valuable in synthesis but also necessitates careful handling to prevent uncontrolled reactions.[1] Amides, while generally more stable, can present their own set of hazards, including potential irritation to the skin and eyes, and possible allergic reactions.[2][3]

Given the combined structural features, N-propylazetidine-1-carboxamide should be handled with the assumption that it may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[2][4] Inhalation of vapors or aerosols should also be avoided.[2] Therefore, a robust personal protective equipment (PPE) plan is not just recommended, but essential for ensuring personnel safety.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is required for all personnel handling N-propylazetidine-1-carboxamide, regardless of the scale of the operation.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesShould be worn to protect from potential splashes during reconstitution or handling of solutions. For operations with a higher risk of splashing, tightly fitting safety goggles or a face shield are recommended.[2][5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or PVC gloves are required to prevent skin contact.[2][7] Given the lack of specific permeation data, it is advisable to change gloves regularly, with a typical recommendation of every 30 to 60 minutes, and immediately if contamination is known or suspected.[6]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[7] For larger scale operations or where significant splashing is possible, a PVC apron over the lab coat is recommended.[2]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[7]

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict, procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE: A Deliberate Sequence

PPE_Donning Start Start: Enter Designated PPE Area LabCoat 1. Don Laboratory Coat Ensure it is fully buttoned. Start->LabCoat Gloves 2. Don Inner Pair of Gloves (Optional, for high-risk procedures) LabCoat->Gloves Goggles 3. Don Eye Protection (Safety Glasses or Goggles) Gloves->Goggles FaceShield 4. Don Face Shield (If required by risk assessment) Goggles->FaceShield OuterGloves 5. Don Outer Pair of Gloves Ensure cuffs are over lab coat sleeves. FaceShield->OuterGloves End Proceed to Handling Area OuterGloves->End

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step where contamination can easily occur if not performed correctly.

PPE_Doffing Start Start: In Designated Doffing Area OuterGloves 1. Remove Outer Gloves Peel away from the body, turning inside out. Start->OuterGloves FaceShield 2. Remove Face Shield Handle by the headband. OuterGloves->FaceShield Goggles 3. Remove Goggles/Safety Glasses Handle by the earpieces. FaceShield->Goggles LabCoat 4. Remove Laboratory Coat Roll it inside out, away from the body. Goggles->LabCoat InnerGloves 5. Remove Inner Gloves (If worn) Peel away, turning inside out. LabCoat->InnerGloves WashHands 6. Wash Hands Thoroughly With soap and water. InnerGloves->WashHands End Exit Doffing Area WashHands->End

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Contaminated PPE

All disposable PPE that has come into contact with N-propylazetidine-1-carboxamide, such as gloves, disposable lab coats, and pipette tips, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[7][8] Follow your institution's specific guidelines for chemical or laboratory waste disposal.[7]

Chemical Waste
  • Unused Product: Unused N-propylazetidine-1-carboxamide should be disposed of as hazardous chemical waste.[8][9] Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Contaminated Solutions: Aqueous solutions containing N-propylazetidine-1-carboxamide should be collected in a labeled hazardous waste container. Do not dispose of down the drain.[10]

  • Empty Containers: "Empty" containers that held N-propylazetidine-1-carboxamide must be handled as hazardous waste.[8] It is recommended to triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8] After triple rinsing and air-drying, the container's label should be defaced before disposal as solid waste, in accordance with institutional policies.[8]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water.[3][12] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][11] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][11] Seek immediate medical attention.[11]

  • Inhalation: If vapors or aerosols are inhaled, move the individual to fresh air and keep them comfortable for breathing.[13] Seek medical attention if you feel unwell.[13]

  • Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting.[4] Call a poison center or doctor for medical advice.[3][4]

Conclusion

The safe handling of N-propylazetidine-1-carboxamide is predicated on a thorough understanding of the potential risks associated with its chemical class and the diligent application of appropriate personal protective equipment and disposal protocols. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can significantly mitigate the risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.

References

  • Amide 60. (2018, June 18). Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling GLP-1(9-36)amide.
  • Lanxess. (2017, December 15). Amides, from C2-9 carboxylic acids and polyethylenimine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride.
  • BenchChem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • STEMCELL Technologies. (2015, July 7). Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • Fisher Scientific. (2012, February 28). Safety Data Sheet.
  • Duke Safety. (n.d.). The following chemical resistance ratings are based on published research data.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • Cleanslate. (2025, October 6). SDS Template.
  • ChemicalBook. (2026, January 17). Azetidine - Safety Data Sheet.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet.
  • Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Pilot Chemical. (2025, January 16). SDS 771000 USA ENG.
  • Tokyo Chemical Industry. (2026, February 27). Safety Data Sheet.
  • MilliporeSigma. (2025, October 16). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • University of Cincinnati. (2026, January 13). Advisory 7.3.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves*.
  • EPA OSC Response. (n.d.). Hand Protection Chemical Resistance Guide.
  • Hourglass International. (n.d.). HandPRO® Gloves Chemical Resistance Chart.
  • Fisher Scientific. (2010, June 7). Safety Data Sheet.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • NIH. (n.d.). NIH Waste Disposal Guide.
  • NIH. (2022). NIH Waste Disposal Guide 2022.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.